H-Gly-D-Tyr-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 |
InChI Key |
XBGGUPMXALFZOT-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
Foundational & Exploratory
H-Gly-D-Tyr-OH structure and molecular weight.
An In-depth Technical Guide to H-Gly-D-Tyr-OH: Structure, Properties, and Biological Context
This technical guide provides a comprehensive overview of the dipeptide this compound, also known as Glycyl-D-tyrosine. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, synthesis, and potential biological relevance.
Physicochemical Properties
The fundamental properties of this compound are crucial for its application in experimental settings. Key quantitative data are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | (2R)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanoic acid |
| Synonyms | Glycyl-D-tyrosine |
| Appearance | White to off-white powder |
| Solubility | Soluble in water. Dipeptides of tyrosine, such as Glycyl-L-tyrosine, exhibit increased solubility and stability in water compared to the monomeric amino acid.[1] |
Chemical Structure
The structure of this compound consists of a glycine residue linked to a D-tyrosine residue via a peptide bond. The D-configuration of tyrosine is a key stereochemical feature.
Experimental Protocols: Synthesis of Glycyl-Tyrosine
While the following protocols are described for the synthesis of Glycyl-L-tyrosine, the methodologies are directly applicable to the synthesis of the D-enantiomer by substituting L-tyrosine with D-tyrosine.
Acyl Chloride Method
This method involves the reaction of tyrosine with chloroacetyl chloride followed by amination.
-
N-Chloroacetylation of Tyrosine :
-
Suspend L-tyrosine in a mixture of distilled water, an aqueous solution of sodium hydroxide, and toluene.
-
Cool the suspension to a temperature between -5 to 0°C.
-
Simultaneously add a mixture of chloroacetyl chloride and toluene, and a 10 N aqueous solution of sodium hydroxide dropwise to the suspension.
-
Maintain the pH of the reaction mixture between 12 and 12.6 and the temperature below 5°C.
-
After the addition is complete, adjust the pH to 8.5 with concentrated hydrochloric acid and separate the aqueous layer containing N-chloroacetyl-L-tyrosine.[2]
-
-
Amination :
-
The resulting N-chloroacetyl-L-tyrosine is then reacted with aqueous ammonia to produce N-glycyl-L-tyrosine.[2]
-
Carbodiimidazole Method
This method utilizes a condensing agent for the peptide bond formation.
-
Protection of Glycine : Protect the amino group of glycine with a benzyloxycarbonyl (Cbz) group.
-
Condensation : Use N,N'-carbonyldiimidazole as a condensing agent to facilitate the reaction between Cbz-glycine and ethyl tyrosine ethyl ester.
-
Deprotection : Remove the benzyloxycarbonyl group and the ethyl ester group through hydrolysis to yield Glycyl-L-tyrosine.
Direct Preparation from Glycyl Chloride Hydrochloride
This method involves the direct reaction of a glycine derivative with tyrosine.
-
Preparation of Glycyl Chloride Hydrochloride : Synthesize glycyl chloride hydrochloride by reacting glycine with thionyl chloride.
-
Peptide Formation : React the prepared glycyl chloride hydrochloride with tyrosine in an aqueous solution to form glycyl-tyrosine. This method is noted for its high yield and reduced environmental impact.
Biological Context and Signaling
Direct evidence for specific signaling pathways involving this compound is not extensively documented. However, the biological relevance can be inferred from the roles of its constituent amino acid, D-tyrosine, and the general functions of short peptides.
Role of Tyrosine in Signaling
Tyrosine is a critical amino acid in various signaling pathways. It is a precursor for the synthesis of important catecholamines, which act as neurotransmitters and hormones.
Furthermore, tyrosine residues in proteins are key substrates for protein tyrosine kinases (PTKs). The phosphorylation of tyrosine is a fundamental mechanism in signal transduction, regulating cellular processes such as proliferation, differentiation, and migration. Receptor Tyrosine Kinases (RTKs), like the insulin receptor, are activated by ligand binding, leading to autophosphorylation and the initiation of downstream signaling cascades.
Potential Roles of this compound
-
Tyrosine Source : Glycyl-dipeptides are considered effective sources for tyrosine supplementation, for instance, in parenteral nutrition. This is due to their enhanced solubility and stability compared to free tyrosine. Upon administration, they can be hydrolyzed to release free tyrosine.
-
Antioxidant Activity : Studies on tripeptides suggest that the presence of a C-terminal tyrosine residue contributes significantly to antioxidant capacity. The phenolic hydroxyl group of tyrosine can act as an electron donor to neutralize free radicals. It is plausible that this compound could exhibit similar antioxidant properties.
-
Signaling Molecule : Short peptides can function as signaling molecules and modulators of protein-protein interactions. While a specific signaling role for this compound has not been identified, its potential to interact with various biological targets should not be overlooked.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of H-Gly-D-Tyr-OH
The dipeptide this compound, composed of glycine and the D-enantiomer of tyrosine, is a valuable building block in peptidomimetic studies and drug discovery. The inclusion of a D-amino acid can significantly enhance the peptide's resistance to enzymatic degradation, thereby improving its pharmacokinetic profile. This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound, focusing on solid-phase and solution-phase strategies. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the successful synthesis and application of this dipeptide.
Core Principles of Dipeptide Synthesis
The formation of a peptide bond between two amino acids is a condensation reaction that requires the activation of a carboxyl group and the protection of all other reactive functional groups to ensure regioselectivity. The synthesis of this compound, therefore, relies on two fundamental principles: the use of protecting groups and the application of coupling reagents.
-
Protecting Groups : To prevent unwanted side reactions, such as self-polymerization, the N-terminal amino group of the first amino acid (glycine) and the reactive hydroxyl side chain of the second amino acid (D-tyrosine) must be temporarily masked.[1] The most common strategies involve the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the N-terminus and an acid-labile group like tert-butyl (tBu) for the tyrosine side chain.[2]
-
Coupling Reagents : The reaction between a free amine and a carboxylic acid to form an amide bond is thermodynamically unfavorable and requires a coupling reagent to activate the carboxylic acid.[3] This is typically achieved by converting the carboxyl group into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily attacked by the nucleophilic amino group.
The logical flow of peptide synthesis involves a repeated cycle of deprotection of the amino group followed by the coupling of the next protected amino acid.
Synthesis Method 1: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most widely used method for preparing peptides in a laboratory setting. The process involves covalently attaching the C-terminal amino acid to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. The Fmoc/tBu strategy is the predominant approach.
SPPS Workflow Diagram
The following diagram illustrates the step-by-step process for synthesizing this compound using the Fmoc/tBu SPPS methodology.
References
H-Gly-D-Tyr-OH: A Technical Guide to its Biological Functions and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide H-Gly-D-Tyr-OH, focusing on its potential biological functions and significance in the context of therapeutic and cosmeceutical research. While direct experimental data on this compound is limited, this document extrapolates its likely activities based on the well-documented roles of its constituent amino acids, glycine and D-tyrosine, and analogous peptides. The inclusion of a D-amino acid suggests enhanced stability against enzymatic degradation, a critical attribute for therapeutic peptides. The tyrosine residue imparts significant potential for antioxidant and anti-melanogenic activities. This guide details these potential functions, presents physicochemical data, outlines relevant experimental protocols for validation, and provides visualizations of key pathways and workflows to support further research and development.
Introduction
Short-chain peptides have emerged as a significant class of molecules in drug discovery and development due to their high specificity, potency, and lower toxicity compared to small molecules. The dipeptide this compound is a simple yet intriguing molecule composed of glycine and a D-isomer of tyrosine. The presence of D-tyrosine is of particular interest as the incorporation of D-amino acids into peptides is a well-established strategy to increase their resistance to proteolytic degradation, thereby enhancing their in vivo half-life and bioavailability.
The phenolic side chain of the tyrosine residue is a key determinant of the potential biological activity of this compound. Tyrosine is known to possess antioxidant properties due to its ability to donate a hydrogen atom to scavenge free radicals. Furthermore, D-tyrosine has been specifically shown to act as an inhibitor of tyrosinase, the key enzyme in melanin synthesis, suggesting a potential role for this compound in the management of hyperpigmentation.
This guide will explore the theoretical and evidence-based biological functions of this compound, provide detailed methodologies for its investigation, and summarize relevant data to serve as a foundational resource for researchers in peptide science, pharmacology, and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. The following tables summarize the key properties of the dipeptide and its constituent amino acids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanoic acid | N/A |
| CAS Number | 133706-65-7 | [1] |
| Molecular Formula | C11H14N2O4 | [1][2] |
| Molecular Weight | 238.24 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMSO. Predicted to be soluble in water. | |
| Isoelectric Point (pI) | ~5.7 (Calculated for L-isomer) | N/A |
Table 2: Properties of Constituent Amino Acids
| Amino Acid | Property | Value |
| Glycine (Gly) | Molecular Formula | C2H5NO2 |
| Molecular Weight | 75.07 g/mol | |
| Key Feature | Provides conformational flexibility to the peptide backbone. | |
| D-Tyrosine (D-Tyr) | Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol | |
| Key Feature | Aromatic side chain with a phenolic hydroxyl group, resistant to proteolysis. |
Biological Functions and Significance
Based on the properties of its components and studies on related peptides, this compound is predicted to exhibit several key biological functions.
Enhanced Biological Stability
Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The incorporation of D-amino acids, such as D-tyrosine, is a widely used strategy to overcome this limitation. D-amino acids are not recognized by most endogenous proteases, thus peptides containing them exhibit significantly improved stability and a longer in vivo half-life. This enhanced stability makes this compound a more attractive candidate for drug development compared to its L-isomer.
References
H-Gly-D-Tyr-OH: A Technical Guide on the Postulated Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The dipeptide H-Gly-D-Tyr-OH is a subject of ongoing research. Specific experimental data on its mechanism of action is limited in publicly available scientific literature. This document, therefore, presents a postulated mechanism of action based on the known biological roles of its constituent amino acids, structure-activity relationships of analogous peptides, and established biochemical pathways. All proposed activities and pathways require direct experimental validation for this compound.
Executive Summary
This compound is a dipeptide composed of Glycine and the D-enantiomer of Tyrosine. Its structure, particularly the C-terminal D-Tyrosine residue, suggests a primary role as an antioxidant agent. The phenolic hydroxyl group of D-Tyrosine is hypothesized to act as a potent hydrogen donor, enabling the molecule to scavenge reactive oxygen species (ROS) and mitigate oxidative stress. This primary antioxidant activity may secondarily modulate inflammatory signaling pathways, such as NF-κB and MAPK, which are often activated by oxidative stress. Furthermore, the presence of D-Tyrosine suggests a potential for increased enzymatic stability compared to its L-counterpart and may confer additional bioactivities, such as the inhibition of melanogenesis. This guide provides a detailed overview of these postulated mechanisms, relevant experimental protocols for their investigation, and conceptual diagrams of the involved signaling pathways.
Core Postulated Mechanism of Action
The biological activity of this compound is presumed to be driven by the functional groups of its amino acid components.
-
Glycine (Gly): As the simplest amino acid, glycine provides significant conformational flexibility to the peptide backbone. It is also a key component in the endogenous synthesis of glutathione, a critical intracellular antioxidant.
-
D-Tyrosine (D-Tyr): The D-enantiomer of tyrosine is the primary driver of the peptide's postulated bioactivity.
-
Antioxidant Action: The phenolic hydroxyl group on the tyrosine side chain can donate a hydrogen atom to neutralize highly reactive free radicals (like hydroxyl and peroxyl radicals), thus terminating damaging radical chain reactions. Peptides containing C-terminal tyrosine have been identified as potent antioxidants[1][2].
-
Enzymatic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases and peptidases compared to those composed solely of L-amino acids. This increased stability could lead to a longer biological half-life and sustained activity.
-
Anti-Melanogenic Potential: D-tyrosine and peptides containing terminal D-tyrosine have been shown to inhibit tyrosinase activity, a key enzyme in melanin synthesis. This suggests this compound could have applications in regulating melanogenesis[3][4][5].
-
The logical flow from the peptide's structure to its predicted function is outlined below.
Caption: Postulated relationship between the structure of this compound and its predicted biological activities.
Quantitative Data Summary
A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50, EC50, binding affinities) for the biological activity of this compound. The table below is provided as a template for the presentation of such data as it becomes available through future research.
| Activity Assessed | Assay Type | Test System | Metric | Value (e.g., µM) | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | In vitro (cell-free) | IC50 | Data not available | N/A |
| Cellular Antioxidant Assay (CAA) | HepG2 cells | EC50 | Data not available | N/A | |
| Anti-inflammatory Activity | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | IC50 | Data not available | N/A |
| TNF-α Secretion Inhibition | LPS-stimulated RAW 264.7 cells | IC50 | Data not available | N/A | |
| Anti-melanogenic Activity | Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 | Data not available | N/A |
| Melanin Content Reduction | B16F10 Melanoma cells | EC50 | Data not available | N/A |
Postulated Signaling Pathway Interactions
Based on its predicted antioxidant function, this compound is likely to interfere with signaling pathways that are sensitive to the cellular redox state. Oxidative stress is a known activator of pro-inflammatory and apoptotic pathways.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. ROS can activate IκK (IκB kinase), which then phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. An antioxidant like this compound could prevent the initial ROS-mediated activation of this cascade.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound via ROS scavenging.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK, p38, and ERK) are also activated by oxidative stress and are critically involved in inflammation and apoptosis. ROS can lead to the activation of upstream kinases (e.g., ASK1), which initiate a phosphorylation cascade culminating in the activation of transcription factors like AP-1. By reducing the ROS load, this compound could dampen the activation of these pro-inflammatory and pro-apoptotic pathways.
Caption: Postulated modulation of the MAPK/JNK/p38 signaling pathway by this compound.
Experimental Protocols & Workflows
To validate the postulated mechanisms of action, a systematic experimental approach is required.
General Experimental Workflow
The diagram below outlines a typical workflow for characterizing the bioactivity of a novel peptide like this compound.
Caption: General experimental workflow for the characterization of this compound bioactivity.
Detailed Protocol: Cellular Antioxidant Activity (CAA) Assay
This protocol is adapted from methods used to assess the antioxidant potential of similar peptides and is proposed for the study of this compound.
Objective: To quantify the antioxidant activity of this compound within a cellular environment.
Principle: The assay measures the ability of the test compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) within cells. Peroxyl radicals generated by AAPH oxidize DCFH to DCF, and an effective antioxidant will reduce the rate of this oxidation.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
96-well black microplates with clear bottoms
-
DCFH-DA (prepare fresh stock in ethanol)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
This compound
-
Quercetin (as a positive control)
-
Cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Methodology:
-
Cell Culture:
-
Seed HepG2 cells into a 96-well black microplate at a density of 6 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere until cells are confluent.
-
-
Compound Incubation:
-
Remove the culture medium and wash the cells gently with PBS.
-
Treat the cells with 200 µL of medium containing various concentrations of this compound (e.g., 1-500 µM), the positive control (Quercetin), or vehicle control.
-
Simultaneously add DCFH-DA to all wells to a final concentration of 25 µM.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells twice with PBS to remove the extracellular compound and probe.
-
Add 100 µL of AAPH solution (600 µM in PBS) to each well to generate peroxyl radicals.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity every 5 minutes for a total of 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (AUC_sample / AUC_control)) * 100
-
Plot the % Inhibition against the concentration of this compound and determine the EC50 value (the concentration required to produce a 50% antioxidant effect). The EC50 is often expressed in CAA units, where 1 CAA unit = 1 µmol of Quercetin equivalents per µmol of compound.
-
Conclusion
While direct experimental evidence is pending, the dipeptide this compound presents a compelling profile as a potential bioactive agent. Its mechanism of action is likely centered on a potent antioxidant capacity conferred by the C-terminal D-Tyrosine residue. This activity is predicted to mitigate cellular damage from reactive oxygen species and subsequently modulate key signaling pathways involved in inflammation. The D-configuration of tyrosine may enhance its stability, making it a more robust candidate for further development. The experimental frameworks provided in this guide offer a clear path for the validation of these hypotheses and the quantitative characterization of this compound's biological effects.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Gly-D-Tyr-OH: A Technical Guide on Potential Therapeutic Applications
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the potential therapeutic applications of H-Gly-D-Tyr-OH based on the current scientific understanding of its constituent amino acids and the broader class of D-amino acid-containing peptides. Direct experimental evidence for the therapeutic efficacy of this compound is limited in publicly available literature. The experimental protocols and quantitative data presented herein are illustrative and intended to guide future research.
Executive Summary
This compound is a dipeptide composed of glycine and the D-enantiomer of tyrosine. While its L-isomer counterpart, H-Gly-L-Tyr-OH, is primarily utilized as a soluble source of tyrosine in nutritional supplements, the therapeutic potential of this compound remains largely unexplored. The incorporation of a D-amino acid suggests inherent resistance to proteolytic degradation, a significant advantage for therapeutic peptides. Based on the known biological activities of D-tyrosine, the most promising potential therapeutic application for this compound is in dermatology, specifically as an anti-melanogenic agent for the treatment of hyperpigmentation disorders. This guide will explore this potential application, providing a hypothetical framework for its investigation, including experimental design and potential mechanisms of action.
The Significance of D-Amino Acids in Peptide Therapeutics
The inclusion of D-amino acids in peptide-based therapeutics offers several advantages, primarily centered around increased biological stability.[1][2][3]
-
Proteolytic Resistance: Endogenous proteases are stereospecific for L-amino acids. Peptides containing D-amino acids are therefore less susceptible to enzymatic degradation, leading to a longer in vivo half-life.[2]
-
Altered Biological Activity: The stereochemistry of a peptide can significantly influence its interaction with biological targets. In some instances, D-amino acid-containing peptides exhibit enhanced or novel biological activities compared to their L-counterparts.[4]
Potential Therapeutic Application: Dermatology and Anti-Melanogenesis
The primary hypothesized therapeutic application of this compound is in the regulation of melanin synthesis. D-tyrosine has been shown to inhibit tyrosinase, the key enzyme in melanogenesis. Peptides containing a C-terminal D-tyrosine have also demonstrated this anti-melanogenic effect.
Proposed Mechanism of Action
The proposed mechanism of action for the anti-melanogenic effect of this compound is the competitive inhibition of tyrosinase. L-tyrosine is the natural substrate for tyrosinase, which catalyzes its conversion to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. It is hypothesized that this compound, due to the structural similarity of its D-tyrosine residue to L-tyrosine, can bind to the active site of tyrosinase but cannot be efficiently hydroxylated, thus acting as a competitive inhibitor.
Hypothetical Experimental Investigation
To validate the therapeutic potential of this compound as an anti-melanogenic agent, a series of in vitro and cell-based assays would be required.
Experimental Workflow
The following diagram outlines a logical workflow for the investigation of the anti-melanogenic properties of this compound.
Illustrative Experimental Protocols
4.2.1 In Vitro Mushroom Tyrosinase Inhibition Assay
-
Principle: This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer).
-
In a 96-well plate, add various concentrations of this compound, mushroom tyrosinase solution, and phosphate buffer.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Kojic acid can be used as a positive control.
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
-
4.2.2 Cellular Melanin Content Assay
-
Principle: This assay quantifies the melanin content in melanocyte cell lines (e.g., B16-F10 murine melanoma cells) after treatment with this compound.
-
Methodology:
-
Culture B16-F10 cells in a suitable medium.
-
Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 72 hours). Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanogenesis.
-
Lyse the cells and dissolve the melanin pellet in NaOH at an elevated temperature.
-
Measure the absorbance of the melanin solution at 405 nm.
-
Normalize the melanin content to the total protein content of the cell lysate.
-
Calculate the percentage reduction in melanin content compared to the control.
-
Quantitative Data Summary (Illustrative)
The following tables present a hypothetical summary of quantitative data that could be generated from the experimental investigation of this compound. Note: This data is for illustrative purposes only and does not represent actual experimental results.
| Compound | In Vitro Tyrosinase Inhibition (IC50, µM) |
| This compound | [Placeholder Value] |
| Kojic Acid (Control) | [Typical Literature Value, e.g., 10-20] |
| Treatment | Cellular Melanin Content (% of Control) |
| Control (α-MSH stimulated) | 100% |
| This compound (Concentration 1) | [Placeholder Value] |
| This compound (Concentration 2) | [Placeholder Value] |
| Kojic Acid (Control, Concentration 1) | [Placeholder Value] |
Future Directions and Conclusion
The dipeptide this compound presents an intriguing candidate for therapeutic development, primarily in the field of dermatology. Its inherent stability due to the D-tyrosine residue, combined with the potential for tyrosinase inhibition, warrants further investigation. The experimental framework provided in this guide offers a starting point for elucidating its anti-melanogenic efficacy and mechanism of action. Future research should also explore its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in preclinical models. While the current body of specific evidence is nascent, the foundational principles of D-amino acid chemistry and the known bioactivity of D-tyrosine provide a strong rationale for the continued exploration of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of H-Gly-D-Tyr-OH: Synthesis, Predicted Activity, and Research Protocols
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: A thorough review of the scientific literature reveals a notable absence of direct research on the dipeptide H-Gly-D-Tyr-OH. While its L-isomer, H-Gly-L-Tyr-OH, is well-documented as a soluble tyrosine source, the D-stereoisomer remains uncharacterized. This technical guide bridges this gap by providing a comprehensive overview based on established principles of peptide chemistry and robust data from closely related analogues. We present a standard synthesis protocol, predicted physicochemical properties, and a detailed examination of its two primary hypothesized biological activities: enhanced enzymatic stability and anti-melanogenic effects. To empower further research, this document includes detailed experimental protocols for the validation of these predicted functions.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support, simplifying purification by allowing for the removal of excess reagents through washing.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc/tBu-based synthesis on a 0.1 mmol scale.
Materials:
-
Fmoc-D-Tyr(tBu)-Wang resin (or similar pre-loaded resin)
-
Fmoc-Gly-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: Reagent K (92.5% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 2.5% thioanisole)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell 0.1 mmol of Fmoc-D-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Coupling of Glycine:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
-
Final Deprotection: Repeat the Fmoc deprotection step (1.2) to remove the final Fmoc group from the N-terminal glycine.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add ice-cold Reagent K to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a tube containing cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
-
Purification:
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry to confirm its identity.
-
Synthesis Workflow Diagram
Physicochemical and Predicted Biological Properties
While experimental data for this compound is unavailable, its basic physicochemical properties can be calculated. Its biological properties can be predicted based on established principles related to D-amino acid incorporation and studies on other C-terminal D-Tyrosine peptides.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₄ | Calculated |
| Molecular Weight | 238.24 g/mol | Calculated |
| IUPAC Name | (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid | Standard Nomenclature |
| Appearance | White to off-white solid | Predicted |
| Solubility | Data not available | - |
| Isoelectric Point (pI) | Data not available | - |
Predicted Biological Activity
-
Enhanced Enzymatic Stability: The substitution of a naturally occurring L-amino acid with its D-enantiomer is a widely used strategy to increase peptide stability.[1][2] Proteolytic enzymes, which are chiral, are highly specific for L-amino acid substrates. The presence of a D-Tyrosine residue at the C-terminus is expected to make this compound highly resistant to cleavage by common peptidases like carboxypeptidases, thereby increasing its biological half-life compared to H-Gly-L-Tyr-OH.
-
Anti-Melanogenic Activity: D-tyrosine is known to inhibit tyrosinase, the key enzyme in melanin synthesis.[3][4] Recent studies have shown that adding a D-Tyrosine residue to the C-terminus of cosmetic peptides confers a potent anti-melanogenic (skin lightening) effect without compromising the peptide's original function.[5] This is achieved through competitive inhibition of the tyrosinase enzyme. It is therefore highly probable that this compound acts as a tyrosinase inhibitor.
Predicted Signaling Pathway and Mechanism of Action
Based on analogous research, the primary mechanism of action for this compound is the direct inhibition of the tyrosinase enzyme within the melanin synthesis pathway.
Quantitative Data from Analogous Peptides
No quantitative data exists for this compound. The following table summarizes the performance of other peptides where a C-terminal D-Tyrosine was added to induce an anti-melanogenic effect.
| Peptide Sequence | Concentration (µM) | Cell Type | Result |
| GHK-D-Tyr | 100 | MNT-1 Melanoma | ~20% reduction in melanin content |
| GHK-D-Tyr | 500 | MNT-1 Melanoma | ~35% reduction in melanin content |
| GEKG-D-Tyr | 100 | MNT-1 Melanoma | ~15% reduction in melanin content |
| GEKG-D-Tyr | 500 | MNT-1 Melanoma | ~25% reduction in melanin content |
Proposed Experimental Protocols for Validation
To validate the predicted biological activities of this compound, the following experimental protocols are proposed.
Protocol A: In Vitro Proteolytic Stability Assay
This assay compares the stability of this compound against its L-isomer in the presence of a protease.
Workflow:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of this compound and H-Gly-L-Tyr-OH in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Preparation: Prepare a 0.1 mg/mL solution of a protease (e.g., Chymotrypsin) in the same buffer.
-
Reaction:
-
In separate tubes, mix 100 µL of each peptide solution with 10 µL of the protease solution.
-
Incubate at 37°C.
-
At time points (0, 15, 30, 60, 120 minutes), withdraw 10 µL of the reaction mixture and quench it by adding 90 µL of 1% TFA.
-
-
Analysis: Analyze the samples by RP-HPLC. Monitor the decrease in the peak area of the parent peptide over time.
-
Data Presentation: Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.
Protocol B: Cell-Based Melanin Content Assay
This assay measures the ability of this compound to reduce melanin production in a cell culture model.
Materials:
-
B16-F10 or MNT-1 melanoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
α-Melanocyte-stimulating hormone (α-MSH) to induce melanogenesis
-
This compound
-
Lysis buffer (e.g., 1N NaOH)
Procedure:
-
Cell Seeding: Seed melanoma cells in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 500 µM).
-
Add a fixed concentration of α-MSH (e.g., 100 nM) to all wells except the negative control to stimulate melanin production.
-
Incubate for 48-72 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells by adding 1N NaOH and incubating at 60°C for 1 hour.
-
-
Measurement:
-
Measure the absorbance of the lysate at 405 nm using a plate reader. This reading corresponds to the melanin content.
-
Perform a separate protein quantification assay (e.g., BCA) on the lysate to normalize the melanin content to the total protein content.
-
-
Data Presentation: Present the data as a percentage of melanin content relative to the α-MSH-treated control.
Conclusion and Future Directions
While this compound has not been a direct subject of published research, a review of related literature provides a strong foundation for predicting its properties and functions. The incorporation of D-Tyrosine strongly suggests two key attributes: high resistance to enzymatic degradation and the ability to act as a tyrosinase inhibitor. These characteristics make this compound a compelling candidate for applications in cosmetics, particularly for skin lightening formulations where stability and targeted enzyme inhibition are desirable. The experimental protocols provided in this guide offer a clear pathway for researchers to formally characterize this promising dipeptide and unlock its potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dipeptide H-Gly-D-Tyr-OH: A Technical Guide to its Role as a Structural Motif in Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known roles and applications of the dipeptide H-Gly-D-Tyr-OH. Extensive research indicates that this dipeptide does not have well-characterized, direct protein targets as a standalone molecule. Instead, its significance lies in its incorporation as a structural motif into larger synthetic peptides. The presence of the D-Tyrosine residue confers critical properties, most notably enhanced resistance to proteolytic degradation, thereby increasing the in vivo stability and bioavailability of the parent peptide. This guide will detail the contexts in which the Gly-D-Tyr sequence is found, including its use in developing receptor antagonists and metabolic trapping agents.
Introduction: The Role of D-Amino Acids in Peptide Chemistry
Peptides composed of L-amino acids are readily degraded by proteases in biological systems, limiting their therapeutic potential. The substitution of L-amino acids with their D-enantiomers is a common strategy to overcome this limitation. The resulting peptides are less recognizable by proteases, leading to a longer plasma half-life. The dipeptide this compound is a key building block in this strategy, offering both increased stability and the functional side chain of tyrosine, which can participate in various receptor interactions.
This compound as a Component of Bioactive Peptides
The Gly-D-Tyr motif has been successfully incorporated into a variety of synthetic peptides to enhance their pharmacological properties. The following sections detail notable examples.
Chemokine Receptor Antagonists
The Gly-D-Tyr substructure is a component of potent antagonists for the CXCR4 receptor, a key player in HIV entry into cells and cancer metastasis. For instance, the cyclic pentapeptide FC131, with the sequence cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), is a powerful CXCR4 antagonist[1]. While this specific example contains a D-Tyr-Arg linkage, the principle of using D-amino acids like D-Tyr within these cyclic peptides is crucial for their activity and stability. The Gly-D-Tyr motif can also influence receptor selectivity. Studies on cyclic pentapeptide scaffolds have shown that modifications to the amino acid sequence, including the incorporation of D-amino acids, can switch the receptor preference from CXCR4 to CXCR7[2].
Bombesin Conjugates for Tumor Imaging
The Gly-D-Tyr sequence has been explored as a spacer in bombesin (BN) analogues developed for PET imaging of tumors expressing gastrin-releasing peptide receptors (GRPr). However, in this specific application, the introduction of Gly-D-Tyr between the chelator and the receptor-binding peptide sequence led to a decrease in binding affinity for the human GRPr[3]. This highlights that while D-amino acids can increase stability, their impact on receptor binding must be empirically evaluated for each new peptide conjugate.
Trapping Agents for Reactive Metabolites
A synthetic peptide, Gly-D-Tyr-D-Pro-D-Cys-D-Pro-D-His-D-Pro, has been designed as a trapping agent for reactive drug metabolites. The inclusion of multiple D-amino acids, including D-Tyr, makes the peptide resistant to proteolysis in in vitro incubation systems, such as those containing liver microsomes[4][5]. This allows for the sensitive detection of electrophilic metabolites that can lead to drug toxicity.
Quantitative Data on Peptides Containing the Gly-D-Tyr Motif
The following table summarizes the available quantitative data for larger peptides that incorporate the Gly-D-Tyr sequence or similar D-Tyr containing motifs. It is important to note that these data reflect the activity of the entire peptide, not the dipeptide this compound alone.
| Peptide Class | Example Peptide/Analog | Target Receptor | Assay | Quantitative Value | Reference |
| CXCR4 Antagonists | FC131 analogues | CXCR4 | SDF-1 Binding Inhibition | IC50 in nM range | |
| Bombesin Conjugates | natCu-CPTA-D-Tyr-[βAla11] BN(7–14) | Human GRPr | Competitive Binding | IC50 = 3.2 ± 0.5 nM (decreased affinity compared to analog without spacer) |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of peptides containing D-amino acids are extensive and specific to the peptide . However, a general workflow for assessing the impact of D-amino acid substitution can be outlined.
General Workflow for Peptide Synthesis and Evaluation
Caption: General workflow for synthesizing and evaluating peptides containing D-amino acids.
Signaling Pathways and Conceptual Diagrams
The peptides containing the Gly-D-Tyr motif act on various signaling pathways depending on their specific protein target. For example, CXCR4 antagonists modulate chemokine signaling, which is crucial in cell migration and immune responses.
Conceptual Diagram of Proteolytic Resistance
The primary role of incorporating D-amino acids is to prevent enzymatic degradation. The following diagram illustrates this concept.
Caption: D-amino acid incorporation prevents protease recognition and subsequent degradation.
Conclusion
References
- 1. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evolution of Bombesin Conjugates for Targeted PET Imaging of Tumors | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of H-Gly-D-Tyr-OH
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a critical step in ensuring their purity, identity, and structural integrity. This technical guide provides an in-depth overview of the expected spectroscopic data for the dipeptide H-Gly-D-Tyr-OH, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is a combination of theoretical values and experimental data from closely related analogs, such as H-Gly-L-Tyr-OH, due to the limited availability of published experimental spectra for the D-isomeric form.
Molecular Structure and Properties
This compound is a dipeptide composed of an N-terminal glycine residue and a C-terminal D-tyrosine residue. Its structure incorporates the achiral and flexible glycine with the aromatic and chiral D-tyrosine, which possesses a phenolic hydroxyl group.
-
Molecular Formula: C₁₁H₁₄N₂O₄
-
Molecular Weight: 238.24 g/mol
-
CAS Number: 133706-65-7
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of peptides in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will show distinct signals for the protons of the glycine and D-tyrosine residues. The chemical shifts are influenced by the solvent, pH, and temperature. The following table summarizes the expected chemical shifts in a common NMR solvent like D₂O.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Gly-αCH₂ | ~3.6 - 3.8 | s (or ABq) | - |
| D-Tyr-αCH | ~4.0 - 4.2 | dd | ~8, ~5 |
| D-Tyr-βCH₂ | ~2.9 - 3.1 | m | - |
| D-Tyr-Aromatic (2,6-H) | ~7.0 - 7.2 | d | ~8.5 |
| D-Tyr-Aromatic (3,5-H) | ~6.7 - 6.9 | d | ~8.5 |
Note: Chemical shifts are approximate and can vary based on experimental conditions. The multiplicity of Gly-αCH₂ can appear as a singlet or an AB quartet depending on the rotational freedom around the peptide bond.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the dipeptide. The expected chemical shifts are summarized below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Gly-Cα | ~43 |
| Gly-C=O | ~172 |
| D-Tyr-Cα | ~56 |
| D-Tyr-Cβ | ~37 |
| D-Tyr-Cγ (aromatic C-ipso) | ~128 |
| D-Tyr-Cδ (aromatic C-ortho) | ~131 |
| D-Tyr-Cε (aromatic C-meta) | ~116 |
| D-Tyr-Cζ (aromatic C-para) | ~156 |
| D-Tyr-C=O | ~175 |
Note: Aromatic carbon assignments can be confirmed with 2D NMR techniques.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For observation of exchangeable amide and hydroxyl protons, a solvent system like 90% H₂O/10% D₂O can be used.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For peptides, the amide I and amide II bands are particularly diagnostic.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol & carboxylic acid) | 3500 - 2500 | Strong, Broad |
| N-H stretch (amine) | 3400 - 3200 | Medium |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (carboxylic acid) | ~1710 | Strong |
| Amide I (C=O stretch) | ~1650 | Strong |
| Amide II (N-H bend and C-N stretch) | ~1540 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C-O stretch (phenol) | ~1250 | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid-state analysis, prepare a KBr (potassium bromide) pellet by grinding a small amount of the peptide with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z |
| [M+H]⁺ | 239.1026 |
| [M+Na]⁺ | 261.0845 |
| [M-H]⁻ | 237.0881 |
Tandem Mass Spectrometry (MS/MS) Fragmentation
Collision-induced dissociation (CID) of the protonated molecular ion [M+H]⁺ will primarily cleave the peptide bond, generating b- and y-ions.
| Ion Type | Sequence | Theoretical m/z |
| b₁ | Gly | 58.03 |
| y₁ | D-Tyr | 182.08 |
Note: The observation of an immonium ion for tyrosine at m/z 136.08 is also a strong indicator of its presence.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode. A typical concentration is in the low micromolar range.
-
Instrumentation: Employ an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the protonated molecular ion.
-
For structural confirmation, perform a product ion scan (MS/MS) on the isolated precursor ion (e.g., m/z 239.10) to generate a fragmentation spectrum.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a dipeptide like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
A Technical Guide to the Procurement and Handling of Research-Grade H-Gly-D-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research-grade dipeptide H-Gly-D-Tyr-OH, with a focus on its commercial availability, physicochemical properties, and recommended handling protocols. Given that this compound is not a standard stock item, this guide emphasizes the process of custom synthesis for its procurement.
Introduction
This compound (Glycyl-D-Tyrosine) is a dipeptide composed of glycine and the D-isomeric form of tyrosine. Unlike its L-isomer counterpart, which is a component of parenteral nutrition solutions, this compound is primarily noted in chemical literature as a potential impurity of glycyl-L-tyrosine and for its use in solid-phase peptide synthesis.[1][2] Its incorporation of a D-amino acid makes it resistant to cleavage by many common proteases, a characteristic that is often leveraged in drug development to increase the in vivo half-life of peptide-based therapeutics. Currently, there is a lack of published research detailing specific biological activities or signaling pathways associated with this compound. Therefore, its primary application in a research setting is likely to be as a tool compound for studies requiring a protease-resistant peptide, as a control for its L-isomer, or in the development of novel peptide-based molecules.
Commercial Availability
This compound is not typically available as an off-the-shelf product. Researchers seeking to acquire this dipeptide will need to engage the services of a company specializing in custom peptide synthesis. Several chemical suppliers list this compound in their catalogs with a CAS number of 133706-65-7, indicating their capability to synthesize it upon request.
Table 1: Potential Commercial Suppliers for Custom Synthesis of this compound
| Supplier Name | Service | Notes |
| BOC Sciences | Custom Synthesis | Lists this compound with basic specifications.[1][3] |
| Chengdu Youngshe Chemical Co.,Ltd. | Custom Synthesis | Lists the product for custom orders.[3] |
| Dayang Chem (Hangzhou) Co.,Ltd. | Custom Synthesis | Offers custom synthesis services for this peptide. |
| Hebei Dangtong Biological Technology Co.,LTD. | Custom Synthesis | Lists the product with a minimum order quantity. |
Note: The inclusion of a supplier in this table does not constitute an endorsement. Researchers should conduct their own due diligence when selecting a vendor.
Physicochemical and Technical Data
The available quantitative data for this compound is limited and primarily derived from supplier-provided information for custom synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 133706-65-7 | |
| Molecular Formula | C₁₁H₁₄N₂O₄ | |
| Molecular Weight | 238.24 g/mol | Calculated |
| Appearance | White Powder | |
| Purity (Typical) | >95% | |
| Storage Conditions | Store at -20°C |
Experimental Protocols
As there are no specific published experimental protocols for this compound, this section provides a generalized methodology for its synthesis, purification, and handling, based on standard practices for custom synthetic peptides.
The most common method for synthesizing this compound is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-D-Tyr(tBu)-Wang resin (or similar)
-
Fmoc-Gly-OH
-
Coupling agents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents: DMF, DCM
-
Diethyl ether (cold)
Methodology:
-
Resin Swelling: Swell the Fmoc-D-Tyr(tBu)-Wang resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the D-tyrosine on the resin by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine.
-
Amino Acid Coupling:
-
Pre-activate Fmoc-Gly-OH with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the glycine residue using 20% piperidine in DMF.
-
Washing and Drying: Wash the resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group (tBu from D-tyrosine).
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a white, fluffy powder.
Storage: Upon receipt, store the lyophilized peptide at -20°C or colder in a desiccated environment.
Solubilization:
-
Allow the peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
For initial solubilization, it is recommended to test a small amount of the peptide with different solvents.
-
This compound is expected to be soluble in water. For difficult-to-dissolve peptides, the use of sonication can be beneficial.
-
If aqueous solubility is low, small amounts of acid (e.g., acetic acid for basic peptides) or base (e.g., ammonium hydroxide for acidic peptides) can be added. Given the pKa of the tyrosine side chain, this compound will be more soluble at a pH above its isoelectric point.
-
Once dissolved, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Mandatory Visualizations
As no specific signaling pathways involving this compound have been documented, the following diagrams illustrate the logical workflow for its acquisition and subsequent use in a research setting.
Caption: Workflow for procurement and application of this compound.
Caption: Simplified workflow for Fmoc-based solid-phase synthesis.
References
Methodological & Application
Application Note and Protocol for the Solid-Phase Synthesis of H-Gly-D-Tyr-OH
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and streamlined synthesis of peptides by assembling amino acids on an insoluble resin support. This methodology, pioneered by R.B. Merrifield, offers significant advantages over traditional solution-phase synthesis, including simplified purification and the ability to drive reactions to completion using excess reagents. The most widely adopted SPPS strategy is the Fmoc/tBu approach, which employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as the tert-butyl (tBu) group, for the protection of reactive amino acid side chains.
This application note provides a comprehensive and detailed protocol for the manual solid-phase synthesis of the dipeptide H-Gly-D-Tyr-OH. The synthesis is performed on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final peptide under mildly acidic conditions, preserving the free C-terminal carboxylic acid.
Experimental Overview
The synthesis of this compound is conducted in the C-terminal to N-terminal direction. The process commences with the loading of the first amino acid, Fmoc-D-Tyr(tBu)-OH, onto the 2-chlorotrityl chloride resin. This is followed by the removal of the Fmoc protecting group from the D-tyrosine residue. The subsequent step involves the coupling of the second amino acid, Fmoc-Gly-OH. After the successful coupling of glycine, the final Fmoc group is removed. The desired dipeptide is then cleaved from the resin support, and the tert-butyl side-chain protecting group of D-tyrosine is simultaneously removed using a cleavage cocktail containing trifluoroacetic acid (TFA). The crude peptide is then precipitated, purified, and characterized.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | 2-Chlorotrityl chloride | - | Suitable for obtaining a C-terminal carboxylic acid. |
| Substitution | 1.0 - 1.6 | mmol/g | |
| Amount | 100 | mg | Based on a 0.1 mmol scale. |
| Amino Acids | |||
| Fmoc-D-Tyr(tBu)-OH | 73.6 | mg | 1.5 equivalents relative to resin loading. |
| Fmoc-Gly-OH | 148.6 | mg | 5 equivalents relative to deprotected amine. |
| Coupling Agent | |||
| HBTU | 189.5 | mg | 4.9 equivalents for Glycine coupling. |
| Base | |||
| DIPEA | 174 | µL | 10 equivalents for Glycine coupling. |
| Cleavage | |||
| Cleavage Cocktail Volume | 2 | mL | Per 100 mg of peptide-resin. |
| Yield & Purity | |||
| Theoretical Yield | 26.8 | mg | |
| Expected Crude Yield | 22.8 - 25.5 | mg | Based on typical 85-95% yields for dipeptides.[1] |
| Expected Purity (crude) | >80 | % | Dependent on coupling efficiency and side reactions. |
| Expected Purity (purified) | >95 | % | After purification by preparative RP-HPLC. |
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Experimental Protocols
Resin Preparation and Loading of Fmoc-D-Tyr(tBu)-OH
-
Resin Swelling: In a fritted syringe reaction vessel, place 100 mg of 2-chlorotrityl chloride resin. Add 2 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Amino Acid Loading:
-
In a separate vial, dissolve 73.6 mg (0.16 mmol) of Fmoc-D-Tyr(tBu)-OH in 1 mL of DCM.
-
Drain the DCM from the swollen resin.
-
Add the Fmoc-D-Tyr(tBu)-OH solution to the resin.
-
Add 56 µL (0.32 mmol) of N,N-diisopropylethylamine (DIPEA) to the resin suspension.
-
Agitate the mixture for 1 hour at room temperature.
-
-
Capping:
-
To cap any unreacted sites on the resin, add 0.5 mL of a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) to the resin.
-
Agitate for 15 minutes.
-
Drain the capping solution.
-
-
Washing: Wash the resin sequentially with DCM (3 x 2 mL), N,N-dimethylformamide (DMF) (3 x 2 mL), and DCM (3 x 2 mL). Dry the resin under a stream of nitrogen.
Fmoc Deprotection
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
Coupling of Fmoc-Gly-OH
-
Amino Acid Activation:
-
In a separate vial, dissolve 148.6 mg (0.5 mmol) of Fmoc-Gly-OH and 189.5 mg (0.49 mmol) of HBTU in 1.5 mL of DMF.
-
Add 174 µL (1.0 mmol) of DIPEA to the solution.
-
Allow the mixture to pre-activate for 5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Gly-OH solution to the deprotected resin from the previous step.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
(Optional) Kaiser Test: To confirm the completion of the coupling reaction, a small sample of the resin can be tested using the Kaiser ninhydrin test. A negative result (yellow beads) indicates a complete reaction.
Final Fmoc Deprotection
-
Repeat the Fmoc deprotection protocol as described in section 2 to remove the Fmoc group from the N-terminal glycine.
Cleavage and Deprotection
-
Resin Preparation: Wash the peptide-resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL). Dry the resin thoroughly under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
The crude this compound should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). The elution of the peptide is monitored at a wavelength of 214 nm or 280 nm (due to the tyrosine residue).
The identity and purity of the final product should be confirmed by mass spectrometry (MS) to verify the molecular weight and by nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.
Signaling Pathway Diagram
As this protocol describes a chemical synthesis, a signaling pathway diagram is not applicable. Instead, the experimental workflow diagram provided above illustrates the logical progression of the synthesis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Gly-D-Tyr-OH
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note provides a detailed protocol for the purification of the dipeptide H-Gly-D-Tyr-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). High purity of synthetic peptides is critical for their use in research and pharmaceutical development. The method described herein utilizes a C18 stationary phase and a water/acetonitrile mobile phase gradient with trifluoroacetic acid (TFA) as an ion-pairing agent to achieve efficient separation and high purity of the target peptide. Following solid-phase peptide synthesis (SPPS), the crude product typically contains the desired peptide along with various impurities such as truncated or deletion sequences and by-products from the cleavage of protecting groups.[1][2] RP-HPLC is the standard and most effective method for purifying such peptides by separating molecules based on their relative hydrophobicity.[1][3][4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a robust purification strategy. The presence of a tyrosine residue provides significant hydrophobicity, making it well-suited for reversed-phase chromatography, and its aromatic ring serves as a strong chromophore for UV detection.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | (2R)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanoic acid |
| Amino Acid Sequence | Gly-D-Tyr |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Key Moieties | Free N-terminal amine, C-terminal carboxylic acid, Phenyl group |
Experimental Workflow
The overall workflow for the purification of this compound involves a systematic progression from small-scale analytical method development to large-scale preparative purification, followed by purity verification and product isolation.
Caption: General workflow for the purification of this compound.
Materials and Methods
Equipment and Materials
| Component | Specification |
| HPLC System | Preparative HPLC system with gradient capability and UV detector |
| Analytical Column | C18, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm |
| Preparative Column | C18, 5-10 µm particle size, 100-300 Å pore size, 21.2 x 250 mm |
| Solvents | Acetonitrile (ACN, HPLC Grade), Ultrapure Water |
| Additives | Trifluoroacetic Acid (TFA, HPLC Grade) |
| Sample Filtration | 0.22 µm or 0.45 µm syringe filters |
| Product Isolation | Rotary Evaporator, Lyophilizer (Freeze-Dryer) |
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in Ultrapure Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration before use.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Method Development
This protocol establishes the optimal separation conditions on a smaller, analytical scale.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject 10-20 µL of the filtered sample solution.
-
Chromatography & Detection: Run the HPLC gradient as detailed in the table below. Monitor the elution profile at both 220 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic side chain).
Table: Analytical HPLC Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm, 120 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | Ambient (~25 °C) |
| Detection | UV at 220 nm & 280 nm |
| Injection Volume | 20 µL |
Protocol 2: Preparative RP-HPLC Purification
This protocol scales up the optimized analytical method for bulk purification.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. The concentration will depend on the column's loading capacity, typically starting around 10-20 mg/mL. Filter the solution.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Method Scale-Up: Adjust the flow rate and gradient based on the analytical run. A common practice is to create a shallower gradient around the elution point of the target peptide to maximize resolution from nearby impurities.
-
Injection: Inject the filtered sample onto the preparative column.
-
Fraction Collection: Collect fractions (e.g., 5-10 mL per tube) as the main peak corresponding to this compound elutes.
Table: Preparative HPLC Parameters
| Parameter | Setting |
| Column | C18, 21.2 x 250 mm, 10 µm, 120 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Focused Gradient, e.g., 15% to 45% B over 40 minutes |
| Flow Rate | 18.0 mL/min (scaled from 1.0 mL/min) |
| Column Temp. | Ambient (~25 °C) |
| Detection | UV at 220 nm |
| Injection Load | 100-200 mg (dependent on column capacity) |
Protocol 3: Fraction Analysis and Product Recovery
-
Purity Analysis: Analyze a small aliquot of each collected fraction using the analytical HPLC method (Protocol 1).
-
Pooling: Combine all fractions that show a purity level of ≥98% (or the desired purity).
-
Solvent Removal: Reduce the volume of the pooled fractions, primarily removing the acetonitrile, using a rotary evaporator.
-
Lyophilization: Freeze the aqueous solution of the peptide at -80 °C until completely solid. Lyophilize the frozen solution under high vacuum until all solvent is removed, yielding the purified peptide as a white, fluffy powder.
-
Storage: Store the lyophilized peptide at -20 °C or lower in a desiccated environment.
Method Development and Optimization
The key to successful purification is a logical method development strategy. A broad initial gradient is used to find the approximate elution conditions, which are then refined with a shallower, focused gradient to improve the resolution of the target peptide from its impurities.
Caption: Logical workflow for HPLC method development.
Expected Results
The described RP-HPLC method is expected to yield this compound with high purity. The crude material may show multiple peaks, while the final product should exhibit a single, sharp peak.
Table: Summary of Purification Results (Illustrative)
| Stage | Purity (by AUC at 220 nm) | Retention Time (min) | Yield |
| Crude Product | ~75% | 18.5 min | 100% |
| Pooled Fractions | >98.5% | 18.5 min | ~60% |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of this compound from a crude synthetic mixture. By employing a C18 wide-pore column and an optimized water/acetonitrile gradient with TFA as an ion-pairing agent, it is possible to achieve high purity (>98%), which is essential for subsequent scientific applications. The systematic approach of analytical method development followed by preparative scale-up ensures optimal resolution and yield.
References
Application Note: Quantitative Analysis of H-Gly-D-Tyr-OH by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the dipeptide H-Gly-D-Tyr-OH using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is suitable for the accurate determination of this compound in various sample matrices, providing essential information for researchers in drug development and related scientific fields. The method utilizes electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.
Introduction
This compound is a dipeptide of interest in various fields of research. Accurate and precise quantification of this and other small peptides is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for peptide analysis.[1][2] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, LC-MS/MS parameters, and expected quantitative data.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following protocol outlines the preparation of a stock solution and working standards.
a. Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the peptide in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.[1]
b. Working Solution Preparation (1-10 µg/mL):
-
Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and deionized water to a final concentration range of 1-10 µg/mL.[1]
-
To promote protonation and enhance ionization efficiency, add formic acid to the final working solution to a concentration of 0.1% (v/v).[1]
Liquid Chromatography (LC)
The following LC parameters are recommended for the separation of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B |
Mass Spectrometry (MS)
The following MS parameters are provided as a general guideline and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table summarizes the key quantitative data for the mass spectrometry analysis of this compound. The precursor ion is the protonated molecule [M+H]⁺. The fragment ions (b and y ions) are generated through collision-induced dissociation (CID).
| Ion Type | Sequence Fragment | Theoretical m/z | Experimentally Observed m/z |
| Precursor Ion | [Gly-D-Tyr+H]⁺ | 239.1026 | 239.1024 |
| y1 Ion | [D-Tyr+H]⁺ | 182.0812 | 182.08115 |
| Immonium Ion | Tyr | 136.0757 | 136.07562 |
| b1 Ion | [Gly]⁺ | 58.0291 | - |
Note: The experimentally observed m/z values are for the L-isomer (Glycyl-L-tyrosine) but are expected to be identical for the D-isomer.
Experimental Workflow and Data Analysis
The overall workflow for the quantitative analysis of this compound is depicted below. Data analysis is performed using the instrument's software to integrate the peak areas of the MRM transitions. A calibration curve is generated by plotting the peak area versus the concentration of the working standards. The concentration of this compound in unknown samples is then determined from this calibration curve.
Experimental workflow for the quantitative analysis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the quantitative analysis of this compound by LC-MS/MS. The presented methodology, including sample preparation, chromatographic separation, and mass spectrometric conditions, offers a robust starting point for researchers. The provided quantitative data and workflow diagram serve as valuable resources for the implementation and interpretation of this analytical method. Optimization of the parameters may be necessary depending on the specific instrumentation and sample matrix to achieve the desired performance characteristics.
References
Application Notes and Protocols for H-Gly-D-Tyr-OH Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-D-Tyr-OH is a dipeptide composed of glycine and the D-isoform of tyrosine. The incorporation of D-tyrosine confers resistance to enzymatic degradation compared to its L-counterpart, making it a valuable tool for various research applications.[1] Proper dissolution and preparation of this compound solutions are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution, storage, and handling of this compound for use in diverse experimental settings, including biochemical assays and cell culture. While specific biological functions of this compound are not extensively documented, tyrosine-containing peptides are known to possess antioxidant properties and can potentially modulate cellular signaling pathways.[2][3]
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol |
| Appearance | White to off-white solid |
| Storage | Lyophilized powder at -20°C or -80°C, protected from light and moisture.[1] |
Table 2: Stock Solution Preparation for this compound [4]
| Desired Stock Concentration | Volume of Solvent to Add to 1 mg of this compound | Volume of Solvent to Add to 5 mg of this compound | Volume of Solvent to Add to 10 mg of this compound |
| 1 mM | 4.1974 mL | 20.9872 mL | 41.9745 mL |
| 5 mM | 0.8395 mL | 4.1974 mL | 8.3949 mL |
| 10 mM | 0.4197 mL | 2.0987 mL | 4.1974 mL |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol describes the preparation of a primary stock solution of this compound in an aqueous solvent.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of the peptide powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the calculated volume of sterile water (refer to Table 2) to the peptide to achieve the desired stock concentration.
-
Mixing: Vortex the solution gently until the peptide is completely dissolved. The solution should be clear.
-
Sonication (Optional): If the peptide does not dissolve readily, sonicate the tube in a water bath for a few minutes to aid dissolution. Avoid excessive heating. To further enhance solubility, the tube can be warmed to 37°C before sonication.
-
Sterilization: For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.
Protocol 2: Preparation of this compound in Organic Solvents and Buffers
For applications requiring a non-aqueous solvent or a specific buffer, this protocol provides a general guideline. Peptides with hydrophobic character may require an organic co-solvent for initial dissolution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile Phosphate-Buffered Saline (PBS) or other desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate and Weigh: Follow steps 1 and 2 from Protocol 1.
-
Dissolution in Organic Solvent: Add a minimal amount of DMSO or DMF (e.g., 20-50 µL for 1 mg of peptide) to the tube. Vortex until the peptide is fully dissolved.
-
Dilution in Aqueous Buffer: While vortexing, slowly add the desired aqueous buffer (e.g., PBS) dropwise to the concentrated peptide-organic solvent solution until the final desired concentration is reached.
-
Observe for Precipitation: If the solution becomes cloudy or a precipitate forms, the solubility limit in that mixed solvent system has been exceeded.
-
Final Concentration of Organic Solvent: For cell culture experiments, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid cytotoxicity.
-
Storage: Aliquot and store the solution as described in Protocol 1.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be influenced by a tyrosine-containing peptide and a general workflow for preparing this compound solutions.
Caption: Hypothetical modulation of a receptor tyrosine kinase signaling pathway by this compound.
Caption: General experimental workflow for the preparation of this compound solutions.
References
Application Notes and Protocols: H-Gly-D-Tyr-OH for In Vitro Assays
Answering your request to create detailed Application Notes and Protocols for designing in vitro assays using H-Gly-D-Tyr-OH.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a dipeptide composed of glycine and the D-isomer of tyrosine. The presence of a D-amino acid confers significant resistance to enzymatic degradation by proteases, making it an attractive candidate for therapeutic development compared to its L-isomer counterpart. While extensive biological data for this compound is not widely published, its structural similarity to H-Gly-L-Tyr-OH and other tyrosine-containing peptides suggests potential roles in several biological processes.[1][2][3] The tyrosine residue, with its phenolic hydroxyl group, is a key functional moiety that can participate in antioxidant activities by donating a hydrogen atom to neutralize free radicals and can interact with the active sites of various enzymes.[3][4]
These application notes provide detailed protocols for investigating the antioxidant, enzyme inhibitory, and anti-inflammatory properties of this compound in vitro.
Physicochemical Properties and Handling
Before designing experiments, it is crucial to understand the basic properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol |
| Appearance | White to off-white solid |
| Amino Acid Sequence | Gly-D-Tyr |
Solubility and Stock Solution Preparation:
-
Solubility: this compound is expected to be soluble in aqueous solutions. For related peptides like Gly-L-Tyr, solubility in water has been reported at 35 mg/mL. It is recommended to start with a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4) or water.
-
Stock Solution: Prepare a 10 mM stock solution in sterile deionized water or DMSO. Gentle warming or brief sonication can aid dissolution. Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Application Note 1: Evaluation of Antioxidant Activity
The phenolic group of the D-tyrosine residue suggests that this compound may possess antioxidant properties by scavenging free radicals. The following assays can quantify this potential.
Data Presentation: In Vitro Antioxidant Activity
Table 2: Expected Quantitative Data from Antioxidant Assays
| Assay | Parameter | This compound | Positive Control (e.g., Trolox) |
|---|---|---|---|
| DPPH Radical Scavenging | IC₅₀ (µM) | To be determined | Known Value |
| ABTS Radical Scavenging | IC₅₀ (µM) | To be determined | Known Value |
| Cellular Antioxidant Activity (CAA) | EC₅₀ (µM) | To be determined | Known Value |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol. Keep it in the dark.
-
Prepare Sample Dilutions: Prepare a stock solution of this compound and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH working solution.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of DPPH solution without the sample).
-
IC₅₀ Determination: Plot the % inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Visualization: DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Application Note 2: Enzyme Inhibition Profile (Tyrosinase)
Tyrosinase is a key enzyme in melanin synthesis that uses L-tyrosine as a substrate. This compound, containing the D-isomer, may act as a competitive or non-competitive inhibitor of this enzyme.
Data Presentation: Tyrosinase Inhibition
Table 3: Expected Quantitative Data from Tyrosinase Inhibition Assay
| Compound | IC₅₀ (µM) | Mechanism of Inhibition |
|---|---|---|
| This compound | To be determined | To be determined |
| Kojic Acid (Control) | Known Value | Competitive |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This assay measures the ability of this compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.
Materials:
-
This compound
-
Mushroom Tyrosinase (in phosphate buffer, pH 6.8)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic acid (positive control)
-
Phosphate buffer (50 mM, pH 6.8)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Solutions: Prepare serial dilutions of this compound and kojic acid in phosphate buffer. Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) and L-DOPA (e.g., 2 mM) in the same buffer.
-
Pre-incubation: In a 96-well plate, add 20 µL of each sample dilution, 140 µL of phosphate buffer, and 20 µL of the tyrosinase solution.
-
Incubate: Incubate the plate for 10 minutes at room temperature.
-
Initiate Reaction: Add 20 µL of the L-DOPA solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes to monitor the formation of dopachrome.
-
Calculation: Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
IC₅₀ and Kinetics: Determine the IC₅₀ value from the dose-response curve. To determine the mechanism, perform the assay with varying concentrations of both the substrate (L-DOPA) and inhibitor (this compound) and analyze the data using a Lineweaver-Burk plot.
Visualization: Enzyme Inhibition Mechanisms
Caption: Potential mechanisms of enzyme inhibition by this compound.
Application Note 3: Assessment of Anti-Inflammatory Activity
Peptides can modulate inflammatory responses. This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Data Presentation: Anti-Inflammatory Effect
Table 4: Expected Quantitative Data from Nitric Oxide Inhibition Assay
| Compound | IC₅₀ for NO Inhibition (µM) | Cell Viability at IC₅₀ (%) |
|---|---|---|
| This compound | To be determined | >90% |
| Dexamethasone (Control) | Known Value | >95% |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Dexamethasone (positive control)
-
Griess Reagent (for nitrite quantification)
-
MTT or similar reagent for cell viability assay
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various non-toxic concentrations of this compound or dexamethasone for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except in the negative control wells) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
NO Measurement: Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's protocol. Measure the absorbance at 540 nm.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure the observed NO reduction is not due to cytotoxicity.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control wells and determine the IC₅₀ value.
Visualization: LPS-Induced NO Signaling Pathwaydot
References
Application Notes and Protocols for Studying the Effects of H-Gly-D-Tyr-OH in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-D-Tyr-OH is a dipeptide composed of glycine and the D-isoform of tyrosine. While the biological effects of this specific dipeptide are not yet extensively characterized, its constituent amino acids suggest a potential role as a neuromodulator within the central nervous system (CNS). Glycine is a primary inhibitory neurotransmitter, particularly in the spinal cord and brainstem, and also functions as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is critical for synaptic plasticity, learning, and memory.[1][2][3][4][5] D-amino acids, such as D-serine and D-aspartate, are endogenously present in the CNS and are known to modulate NMDA receptor activity. L-tyrosine is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine, which are integral to mood, attention, and cognitive function.
The presence of the D-isoform of tyrosine in this compound suggests potential for altered metabolic stability and unique pharmacological properties compared to its L-isoform counterpart. This document provides detailed protocols for investigating the potential anxiolytic and cognitive-enhancing effects of this compound in established rodent models.
Hypothesized Signaling Pathways
Based on the functions of its constituent amino acids, this compound may influence multiple signaling pathways. The glycine component could directly modulate inhibitory glycinergic transmission or potentiate glutamatergic signaling through the NMDA receptor. The D-tyrosine component, upon potential cleavage from the dipeptide, might serve as a precursor for catecholamine synthesis or exert independent effects on neuronal receptors.
Caption: Hypothesized signaling pathways of this compound.
Animal Models and Experimental Protocols
Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Experimental Workflow
Caption: Workflow for the Elevated Plus Maze experiment.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water, maintained on a 12:12 h light-dark cycle.
-
Acclimatization: Animals should be acclimated to the housing facility for at least one week and handled for 3-5 days prior to testing.
-
Drug Preparation: this compound is dissolved in sterile saline (0.9% NaCl).
-
Experimental Groups:
-
Vehicle (Saline)
-
This compound (1 mg/kg, intraperitoneal - i.p.)
-
This compound (5 mg/kg, i.p.)
-
This compound (10 mg/kg, i.p.)
-
Positive Control (Diazepam, 2 mg/kg, i.p.)
-
-
Procedure:
-
Thirty minutes after drug administration, each mouse is placed in the center of the EPM, facing one of the open arms.
-
The mouse is allowed to freely explore the maze for 5 minutes.
-
Behavior is recorded using an overhead video camera and tracking software.
-
The maze is cleaned with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Hypothetical Data Summary:
| Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance (m) (Mean ± SEM) |
| Vehicle | - | 35.2 ± 4.1 | 8.5 ± 1.2 | 25.6 ± 2.3 |
| This compound | 1 | 42.8 ± 5.3 | 10.1 ± 1.5 | 26.1 ± 2.5 |
| This compound | 5 | 65.7 ± 6.8 | 14.3 ± 1.8 | 25.9 ± 2.1 |
| This compound | 10 | 78.4 ± 7.2 | 16.8 ± 2.0 | 26.3 ± 2.4 |
| Diazepam | 2 | 85.1 ± 8.0 | 18.2 ± 2.2 | 22.4 ± 1.9 |
*p < 0.05, **p < 0.01 compared to Vehicle. An increase in time spent and entries into the open arms suggests an anxiolytic-like effect.
Assessment of Spatial Learning and Memory: The Morris Water Maze (MWM)
The MWM is a classic behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.
Experimental Workflow
Caption: Workflow for the Morris Water Maze experiment.
Protocol:
-
Animals: Male Wistar rats (10-12 weeks old).
-
Apparatus: A circular pool (1.5 m diameter) filled with opaque water (22-24°C) containing a hidden escape platform.
-
Drug Preparation and Groups: As described for the EPM, with daily i.p. injections.
-
Procedure:
-
Acquisition Phase (Days 1-4):
-
Rats receive their respective treatments 30 minutes before the first trial of each day.
-
Each rat undergoes four trials per day, starting from one of four randomly assigned quadrants.
-
The rat is allowed to search for the hidden platform for a maximum of 60 seconds. If it fails to find the platform, it is gently guided to it.
-
The rat remains on the platform for 15 seconds before being removed.
-
-
Probe Trial (Day 5):
-
The escape platform is removed from the pool.
-
Each rat is allowed to swim freely for 60 seconds.
-
The path of the rat is recorded by a video tracking system.
-
-
-
Parameters Measured:
-
Acquisition: Escape latency (time to find the platform).
-
Probe Trial: Time spent in the target quadrant (where the platform was previously located).
-
Hypothetical Data Summary:
| Group | Dose (mg/kg) | Day 4 Escape Latency (s) (Mean ± SEM) | Time in Target Quadrant (%) (Mean ± SEM) |
| Vehicle | - | 25.8 ± 3.1 | 28.5 ± 2.9 |
| This compound | 1 | 22.4 ± 2.8 | 33.1 ± 3.2 |
| This compound | 5 | 15.6 ± 2.2 | 45.7 ± 4.1 |
| This compound | 10 | 12.3 ± 1.9 | 52.3 ± 4.5 |
| Scopolamine (Amnesic Control) | 1 | 48.2 ± 5.0## | 24.1 ± 2.5## |
*p < 0.05, **p < 0.01 compared to Vehicle. ##p < 0.01 compared to Vehicle. A decrease in escape latency and an increase in time spent in the target quadrant indicate improved spatial learning and memory.
Neurochemical Analysis: In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Animals: Male Wistar rats with stereotaxically implanted guide cannulae targeting the medial prefrontal cortex (mPFC) and striatum.
-
Procedure:
-
After a recovery period from surgery, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
After a stabilization period, baseline dialysate samples are collected every 20 minutes.
-
This compound (10 mg/kg, i.p.) or vehicle is administered.
-
Dialysate samples are collected for at least 3 hours post-injection.
-
Neurotransmitter levels (dopamine, norepinephrine, glycine) in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Hypothetical Data Summary:
| Brain Region | Neurotransmitter | Baseline (fmol/µL) (Mean ± SEM) | Peak Post-Injection (% of Baseline) (Mean ± SEM) |
| mPFC | Dopamine | 1.5 ± 0.2 | 155.4 ± 12.8 |
| Norepinephrine | 3.2 ± 0.4 | 142.1 ± 11.5 | |
| Glycine | 25.6 ± 3.1 | 110.2 ± 8.7 | |
| Striatum | Dopamine | 8.9 ± 0.9 | 180.6 ± 15.3** |
| Glycine | 30.1 ± 3.5 | 105.8 ± 7.9 |
*p < 0.05, **p < 0.01 compared to baseline. An increase in dopamine and norepinephrine levels would support a potential mechanism of action involving catecholamine synthesis or release.
Conclusion
The provided protocols offer a comprehensive framework for the initial preclinical evaluation of this compound. By employing established animal models of anxiety and cognition, alongside neurochemical analysis, researchers can elucidate the potential therapeutic effects and underlying mechanisms of this novel dipeptide. The hypothetical data presented herein serves as an illustrative guide for expected outcomes should this compound possess anxiolytic and nootropic properties. Further studies, including dose-response characterizations, pharmacokinetic profiling, and investigation into receptor binding affinities, will be crucial for the continued development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for H-Gly-D-Tyr-OH Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-D-Tyr-OH is a dipeptide composed of glycine and the D-isomer of tyrosine. While specific biological data for this particular D-dipeptide is limited in current scientific literature, the presence of a D-amino acid suggests unique properties compared to its L-isomer counterpart. D-amino acid-containing peptides are known for their increased resistance to proteolytic degradation, which can enhance their stability and bioavailability in cell culture systems and in vivo.[1][2][3] The tyrosine residue, with its phenolic hydroxyl group, is a key functional component that can participate in various biological activities, including potential antioxidant effects and modulation of cell signaling pathways.[4]
These application notes provide a framework for researchers initiating studies with this compound. The protocols are based on established methodologies for similar tyrosine-containing peptides and should be adapted and optimized for specific cell lines and experimental questions.
Potential Applications
-
Enhanced Nutrient Supplementation: L-tyrosine has poor solubility in standard cell culture media at neutral pH.[5] Tyrosine-containing dipeptides, such as H-Gly-L-Tyr-OH, offer significantly higher solubility, providing a more stable and readily available source of tyrosine for cultured cells. This can lead to improved cell viability, productivity, and better metabolic profiles. It is hypothesized that this compound could serve a similar purpose, with the added benefit of increased stability.
-
Antioxidant Studies: The phenolic hydroxyl group of tyrosine can act as a hydrogen donor, enabling it to scavenge free radicals and mitigate oxidative stress. This compound could be investigated for its potential cytoprotective effects against oxidative damage induced by various stressors.
-
Modulation of Cellular Signaling: Tyrosine residues in proteins are critical for cellular signaling, particularly through phosphorylation by tyrosine kinases. While not extensively documented, small tyrosine-containing peptides could potentially interact with ATP-binding sites or substrate-binding sites of kinases or phosphatases, thereby modulating their activity.
Key Considerations for this compound
-
Stereochemistry: The D-configuration of tyrosine may influence its interaction with cellular machinery. While it provides resistance to proteases, it may also alter binding affinity to receptors or enzymes that are stereospecific.
-
Cellular Uptake: Short peptides can be taken up by cells through various mechanisms, including endocytosis and direct membrane penetration. The specific uptake mechanism for this compound is yet to be determined and may vary between cell types.
-
Empirical Optimization: All protocols provided below are starting points. Researchers must perform dose-response and time-course experiments to determine the optimal working concentrations and treatment durations for their specific cell line and experimental setup.
Data Presentation
The following tables provide a template for summarizing quantitative data from key experiments.
Table 1: Cell Viability Assessment (e.g., using MTT or PrestoBlue™ Assay)
| Treatment Group | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 0 | 24 | 100 ± 5.2 |
| This compound | 10 | 24 | |
| This compound | 50 | 24 | |
| This compound | 100 | 24 | |
| This compound | 500 | 24 | |
| Vehicle Control | 0 | 48 | 100 ± 6.1 |
| This compound | 10 | 48 | |
| This compound | 50 | 48 | |
| This compound | 100 | 48 | |
| This compound | 500 | 48 |
Table 2: Cellular Antioxidant Activity (e.g., using DCFH-DA Assay)
| Treatment Group | Concentration (µM) | Oxidative Stressor | % Reduction in ROS (Mean ± SD) |
| Vehicle Control | 0 | H₂O₂ (100 µM) | 0 ± 3.5 |
| This compound | 10 | H₂O₂ (100 µM) | |
| This compound | 50 | H₂O₂ (100 µM) | |
| This compound | 100 | H₂O₂ (100 µM) | |
| Positive Control (e.g., NAC) | 1000 | H₂O₂ (100 µM) |
Table 3: Tyrosine Kinase Inhibition Assay (Hypothetical)
| Treatment Group | Concentration (µM) | Kinase Activity (% of Control, Mean ± SD) |
| Vehicle Control | 0 | 100 ± 8.9 |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 100 | |
| Positive Control (e.g., Staurosporine) | 1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the peptide is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Viability Assay
Materials:
-
Cells of interest (e.g., HeLa, HEK293, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Cellular Antioxidant Activity Assay
Materials:
-
Cells of interest seeded in a 96-well plate
-
This compound stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
An oxidative stressor (e.g., hydrogen peroxide, H₂O₂)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash the cells with warm HBSS.
-
Load the cells with DCFH-DA (e.g., 10 µM in HBSS) and incubate for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess probe.
-
Treat the cells with various concentrations of this compound in HBSS for a predetermined time (e.g., 1 hour).
-
Induce oxidative stress by adding the oxidative stressor (e.g., H₂O₂) to the wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a fluorescence plate reader.
-
Calculate the percentage reduction in reactive oxygen species (ROS) generation compared to the control group treated only with the oxidative stressor.
Visualizations
Caption: Workflow for cell culture treatment and analysis with this compound.
Caption: Potential modulation of a receptor tyrosine kinase pathway by this compound.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of H-Gly-D-Tyr-OH as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide-based research and drug development, the use of appropriate controls is fundamental to validate experimental findings and ensure that the observed biological activity is a direct result of the specific peptide sequence and stereochemistry, rather than non-specific effects. A negative control peptide is designed to be structurally similar to the active peptide but devoid of its specific biological activity.[1][2][3] H-Gly-D-Tyr-OH is an ideal candidate for a negative control in experiments involving its L-isomer counterpart (H-Gly-L-Tyr-OH) or other L-tyrosine-containing peptides. The presence of the D-tyrosine residue significantly alters its three-dimensional structure, generally preventing it from binding to and activating biological targets that are stereospecific for L-amino acids.[4]
Principle of this compound as a Negative Control
The central principle behind using this compound as a negative control lies in stereoisomerism. Most biological systems, including receptors and enzymes, have evolved to recognize and interact with L-amino acids, the natural building blocks of proteins.[4] By substituting L-tyrosine with D-tyrosine, the peptide's backbone and side-chain orientation are altered, disrupting the specific molecular interactions required for biological activity, such as binding to a receptor's active site. This makes this compound a powerful tool to demonstrate the sequence and stereo-specificity of a biological response.
Caption: Conceptual diagram of specific binding.
Data Presentation: Physicochemical Properties
A comparison of the physicochemical properties of this compound and its L-isomer highlights their similarity in composition but difference in stereochemistry.
| Property | This compound | H-Gly-L-Tyr-OH | Reference |
| Molecular Formula | C11H14N2O4 | C11H14N2O4 | |
| Molecular Weight | 238.24 g/mol | 238.24 g/mol | |
| Stereochemistry | Contains D-Tyrosine | Contains L-Tyrosine | N/A |
| Predicted Activity | Biologically inactive in L-specific systems | Potential biological activity (e.g., antioxidant) | |
| Solubility | Soluble in aqueous solutions | Soluble in aqueous solutions | N/A |
Application Notes
This compound is recommended as a negative control in a variety of experimental contexts to confirm the specificity of the effects observed with an active L-peptide.
G-Protein Coupled Receptor (GPCR) Binding Assays
Many GPCRs that bind peptide ligands are highly stereospecific. If an L-tyrosine containing peptide is found to be an agonist or antagonist of a GPCR, this compound can be used to demonstrate that this interaction is dependent on the natural stereochemistry of the tyrosine residue. The negative control should not bind to the receptor or elicit a downstream signaling response.
Caption: Generic GPCR signaling pathway.
Enzyme Inhibition Assays
Peptides containing L-tyrosine can act as substrates or competitive inhibitors for enzymes like tyrosinase. This compound would serve as an excellent negative control to verify that any observed inhibition is due to specific recognition of the L-tyrosine structure at the enzyme's active site.
Cell-Based Assays for Biological Activity
In assays measuring cellular responses such as proliferation, differentiation, or apoptosis, it is crucial to demonstrate that the effect of an active peptide is not due to non-specific interactions with the cell membrane or general toxicity. This compound, having the same amino acid composition and charge as its L-isomer, is the ideal control to rule out such artifacts.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine if this compound competes with a known radiolabeled L-peptide ligand for binding to a specific receptor (e.g., a GPCR) expressed on cell membranes.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled active L-peptide (e.g., [125I]-labeled L-peptide).
-
Unlabeled active L-peptide.
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled active L-peptide and this compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled active L-peptide (for non-specific binding).
-
To the experimental wells, add 50 µL of the various concentrations of unlabeled active L-peptide or this compound.
-
Add 50 µL of the radiolabeled L-peptide at a fixed concentration (typically at its Kd) to all wells.
-
Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Binding Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the logarithm of the competitor concentration to determine the IC50 value.
Expected Results (Hypothetical Data):
| Competitor Peptide | IC50 Value (M) | Interpretation |
| Active L-Peptide | 1.5 x 10⁻⁸ | High-affinity binding to the receptor. |
| This compound | > 10⁻³ | No significant binding or displacement of the radioligand, confirming specificity. |
Protocol 2: Tyrosinase Enzyme Inhibition Assay
This protocol assesses the ability of this compound to inhibit the enzymatic activity of tyrosinase, using L-DOPA as a substrate.
Caption: Workflow for a tyrosinase inhibition assay.
Materials:
-
Mushroom Tyrosinase.
-
L-DOPA (3,4-dihydroxyphenylalanine).
-
This compound.
-
Active control inhibitor (e.g., Kojic acid or an L-tyrosine containing peptide).
-
Phosphate Buffer (e.g., 50 mM, pH 6.8).
-
96-well microplate reader.
Procedure:
-
Prepare stock solutions of the test peptides and control inhibitor in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of the test peptides or control inhibitor.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of tyrosinase solution (e.g., 100 U/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM).
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.
-
The percentage of inhibition is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction with no inhibitor.
-
Determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the enzyme activity.
Expected Results: this compound is expected to show negligible inhibition of tyrosinase activity, resulting in a very high or undetermined IC50 value, in contrast to an active L-tyrosine containing peptide or Kojic acid. This outcome would confirm that the enzyme's active site is specific for the L-conformation of tyrosine.
References
Application Notes and Protocols: H-Gly-D-Tyr-OH in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are hypothetical and intended for research and discussion purposes only. As of the latest literature review, specific applications of H-Gly-D-Tyr-OH in neuroscience research have not been extensively documented. The proposed applications are based on the known neuropharmacological roles of its constituent amino acids, glycine and D-tyrosine, and related dipeptides.
Introduction
This compound is a dipeptide composed of glycine and a D-isoform of tyrosine. In neuroscience, both glycine and tyrosine are pivotal molecules. Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[1][2][3] D-amino acids, including D-serine, are now recognized as important endogenous modulators of synaptic transmission, particularly at the glycine-binding site of the NMDA receptor.[4][5] D-tyrosine itself has been noted for its potential neuroprotective effects through the inhibition of tyrosinase, an enzyme implicated in neurodegenerative conditions like Parkinson's disease.
Given its structure, this compound is a candidate for investigating the modulation of receptors that bind glycine or similar small peptides. Its D-tyrosine residue may confer resistance to enzymatic degradation compared to peptides containing L-amino acids, potentially offering a longer duration of action in biological systems. These application notes propose methodologies to explore the potential of this compound as a modulator of glycinergic and glutamatergic neurotransmission.
Hypothetical Applications
-
Modulation of NMDA Receptor Activity: this compound may act as a modulator at the glycine co-agonist site of the NMDA receptor. It could potentially act as an agonist, partial agonist, or antagonist, thereby influencing synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD).
-
Interaction with Glycine Receptors: The glycine component of the dipeptide suggests a possible interaction with inhibitory glycine receptors (GlyRs). This compound could be investigated for its ability to potentiate or inhibit GlyR-mediated currents, which would have implications for motor control and sensory processing.
-
Neuroprotective Effects: The presence of D-tyrosine suggests that this compound could be explored for neuroprotective properties, possibly through mechanisms related to tyrosinase inhibition or modulation of excitotoxicity.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from the experimental protocols described below. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical Binding Affinities of this compound for NMDA and Glycine Receptors.
| Receptor Target | Ligand | Ki (nM) | Assay Type |
| NMDA Receptor (Glycine Site) | This compound | 500 | Radioligand Binding Assay ([³H]-glycine) |
| Glycine Receptor (α1 subunit) | This compound | 1200 | Radioligand Binding Assay ([³H]-strychnine) |
Table 2: Hypothetical Functional Potency of this compound at NMDA and Glycine Receptors.
| Receptor Target | Parameter | Value (µM) | Experimental Method |
| NMDA Receptor | EC₅₀ (co-agonist with L-glutamate) | 15 | Whole-cell Patch Clamp |
| Glycine Receptor | IC₅₀ (inhibition of glycine-evoked current) | 50 | Whole-cell Patch Clamp |
Experimental Protocols
Protocol 1: Characterization of this compound Effects on NMDA Receptor-Mediated Currents using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine if this compound modulates NMDA receptor function in cultured hippocampal neurons.
Materials:
-
Primary hippocampal neuron culture
-
This compound stock solution (10 mM in sterile water)
-
External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
-
External solution without Mg²⁺ and with 1 µM glycine (for NMDA receptor activation)
-
Internal pipette solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 0.2 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2
-
L-glutamate (100 µM)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Culture primary hippocampal neurons on glass coverslips for 14-21 days.
-
Prepare external and internal solutions as described above.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution containing 1 mM MgCl₂.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Switch the perfusion to the Mg²⁺-free external solution containing a sub-saturating concentration of glycine (e.g., 1 µM).
-
Apply a brief pulse of L-glutamate (100 µM) to elicit an NMDA receptor-mediated current.
-
After establishing a stable baseline response, co-apply varying concentrations of this compound (e.g., 1 µM to 100 µM) with L-glutamate.
-
Record the peak amplitude of the NMDA receptor-mediated current at each concentration of this compound.
-
To test for antagonistic effects, apply this compound in the presence of a saturating concentration of glycine (e.g., 10 µM) and L-glutamate.
-
Analyze the data to determine the EC₅₀ or IC₅₀ of this compound.
Protocol 2: Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site
Objective: To determine the binding affinity (Ki) of this compound for the glycine binding site of the NMDA receptor.
Materials:
-
Rat cortical membrane preparation
-
[³H]-glycine (radioligand)
-
Unlabeled glycine (for determining non-specific binding)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microcentrifuge tube, add the rat cortical membrane preparation, a fixed concentration of [³H]-glycine (e.g., 5 nM), and varying concentrations of this compound.
-
For total binding, omit the this compound.
-
For non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM).
-
Incubate the tubes at 4°C for a specified time (e.g., 30 minutes).
-
Rapidly filter the contents of each tube through a glass fiber filter and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Analyze the data using a suitable software to determine the IC₅₀ and calculate the Ki value.
Signaling Pathways and Logical Relationships
Hypothetical Modulation of NMDA Receptor Signaling
This compound, by potentially binding to the glycine site on the GluN1 subunit of the NMDA receptor, could influence the influx of Ca²⁺ into the postsynaptic neuron. This would, in turn, affect downstream signaling cascades that are critical for synaptic plasticity.
Logical Relationship for Investigating Neuroprotection
To assess the potential neuroprotective effects of this compound, a logical experimental progression would involve in vitro and in vivo models of neuronal damage.
Conclusion
While direct experimental evidence is currently lacking, the dipeptide this compound presents an interesting candidate for neuropharmacological investigation due to its constituent amino acids. The proposed applications and protocols provide a framework for exploring its potential modulatory effects on key neurotransmitter systems, such as the NMDA and glycine receptors, and for assessing its potential neuroprotective properties. Such studies would contribute to a better understanding of the roles of small peptides, particularly those containing D-amino acids, in the central nervous system and could open new avenues for therapeutic development.
References
- 1. Frontiers | Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain [frontiersin.org]
- 2. Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired Glycine Receptor Trafficking in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine 121 moves revealing a ligandable pocket that couples catalysis to ATP-binding in serine racemase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-Gly-D-Tyr-OH for Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-D-Tyr-OH is a dipeptide composed of glycine and the D-enantiomer of tyrosine. The stereochemistry of the C-terminal amino acid plays a pivotal role in its interaction with peptidases. While most peptidases exhibit a high degree of stereospecificity for L-amino acids, the presence of a D-amino acid at the C-terminus makes this compound a unique tool for enzyme kinetic studies. This document provides detailed application notes and protocols for the use of this compound as both a negative control for L-specific carboxypeptidases and as a potential substrate for enzymes with D-amino acid specificity.
The incorporation of D-amino acids into peptides is a known strategy to enhance their resistance to proteolytic degradation, thereby increasing their in vivo half-life.[1] Understanding the enzymatic processing, or lack thereof, of D-amino acid-containing peptides is crucial in drug development and peptide-based therapeutics.
Principle of Application
The primary application of this compound in enzyme kinetics is rooted in its C-terminal D-Tyrosine residue. This feature dictates its utility in two distinct scenarios:
-
Negative Control for L-Specific Carboxypeptidases: Enzymes such as Carboxypeptidase A (CPA) and Carboxypeptidase Y (CPY) are highly specific for peptide bonds involving L-amino acids at the C-terminus.[2][3][4][5] this compound is expected to be a poor substrate, if at all, for these enzymes. Therefore, it serves as an excellent negative control to confirm the stereospecificity of these enzymes and to ensure that any observed activity with L-amino acid substrates is not due to non-specific hydrolysis or assay artifacts.
-
Substrate for D-Specific Peptidases: Certain enzymes, while less common, have been identified to hydrolyze peptide bonds involving D-amino acids. These include mammalian renal dipeptidase and peptidyl-D-amino acid hydrolase. This compound can be employed as a substrate to identify and characterize the kinetic parameters of such enzymes, which may have important physiological roles or biotechnological applications.
Data Presentation
The following table summarizes the expected kinetic outcomes when this compound is used as a substrate for both L-specific and potentially D-specific carboxypeptidases. The quantitative data for L-specific enzymes are based on typical values for their preferred L-amino acid substrates for comparative purposes.
| Enzyme Type | Substrate | Expected Km | Expected Vmax | Expected kcat/Km | Application |
| L-Specific Carboxypeptidase | H-Gly-L -Tyr-OH | µM to mM range | Significant Activity | High | Positive Control |
| (e.g., Carboxypeptidase A/Y) | H-Gly-D -Tyr-OH | Not Applicable | No/Negligible Activity | Very Low to Zero | Negative Control |
| D-Specific Carboxypeptidase | H-Gly-D -Tyr-OH | To be determined | To be determined | To be determined | Substrate |
| (e.g., Renal Dipeptidase) | H-Gly-L -Tyr-OH | To be determined | To be determined | To be determined | Comparative Substrate |
Experimental Protocols
Protocol 1: this compound as a Negative Control for Carboxypeptidase A
This protocol is designed to demonstrate the stereospecificity of Carboxypeptidase A by comparing its activity on H-Gly-L-Tyr-OH (a known substrate) and this compound.
Materials:
-
Carboxypeptidase A (CPA) from bovine pancreas
-
H-Gly-L-Tyr-OH (Positive control substrate)
-
This compound (Test substrate/Negative control)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Ninhydrin Reagent
-
L-Tyrosine (for standard curve)
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of CPA in cold assay buffer.
-
Prepare 10 mM stock solutions of H-Gly-L-Tyr-OH and this compound in the assay buffer.
-
Prepare a series of L-Tyrosine standards (e.g., 0-1 mM) in the assay buffer.
-
-
Enzyme Reaction:
-
Set up reactions in microcentrifuge tubes or a 96-well plate. For each substrate, prepare triplicate reactions.
-
To each well/tube, add 50 µL of the appropriate substrate stock solution (or a dilution to achieve the desired final concentration).
-
Include a "no enzyme" blank for each substrate.
-
Pre-incubate the reactions at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of a freshly diluted CPA solution (e.g., 10 µg/mL final concentration).
-
Incubate at 37°C.
-
-
Reaction Quenching and Detection:
-
At various time points (e.g., 0, 10, 20, 30, 60 minutes), stop the reaction by adding 100 µL of 1 M HCl.
-
To a 50 µL aliquot of the quenched reaction, add 200 µL of ninhydrin reagent.
-
Heat at 100°C for 10 minutes.
-
Cool to room temperature and add 500 µL of 50% ethanol.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Generate a standard curve using the L-Tyrosine standards.
-
Calculate the concentration of released tyrosine in each sample at each time point.
-
Plot the concentration of product formed over time for both substrates. A linear increase in product is expected for H-Gly-L-Tyr-OH, while little to no product formation is expected for this compound.
-
Protocol 2: Screening for D-Carboxypeptidase Activity using this compound
This protocol provides a general method for screening novel enzymes or biological extracts for activity against this compound.
Materials:
-
Enzyme source (e.g., purified recombinant enzyme, cell lysate, tissue homogenate)
-
This compound
-
Assay Buffer (optimize pH and buffer components based on the enzyme source)
-
Detection Reagent (e.g., Ninhydrin, or HPLC-MS for higher sensitivity and specificity)
-
Positive control (if a known D-peptidase is available)
-
Negative control (heat-inactivated enzyme source)
Procedure:
-
Substrate and Enzyme Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the chosen assay buffer.
-
Prepare the enzyme source at a suitable concentration.
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the assay buffer, this compound (at a concentration around the expected Km, or start with 1 mM if unknown), and the enzyme source.
-
Include a negative control with a heat-inactivated enzyme.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Detection of Product Formation:
-
At regular intervals, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or a specific inhibitor).
-
Quantify the amount of D-Tyrosine released using a suitable method:
-
Ninhydrin Assay: As described in Protocol 1. Note that ninhydrin reacts with any primary amine, so background from the enzyme preparation should be considered.
-
HPLC-MS: This is the preferred method for specificity. Develop a chromatographic method to separate this compound from D-Tyrosine and use mass spectrometry for detection and quantification.
-
-
-
Kinetic Parameter Determination:
-
If activity is detected, perform a substrate concentration curve (e.g., 0.1 to 10 times the estimated Km).
-
Measure the initial reaction velocity (v0) at each substrate concentration.
-
Plot v0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Caption: Interaction of L- and D-peptides with L-specific carboxypeptidase A.
Caption: General workflow for an enzyme kinetic assay using this compound.
Caption: Role of D-amino acid peptides in drug development.
References
- 1. D-stereospecific aminopeptidase - Wikipedia [en.wikipedia.org]
- 2. Dynamical structure of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 4. Carboxypeptidase Y | Worthington Biochemical [worthington-biochem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
Unraveling Dipeptide-Protein Interactions: A Guide to Site-Directed Mutagenesis of H-Gly-D-Tyr-OH Binding Sites
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing site-directed mutagenesis to investigate the interactions between the dipeptide H-Gly-D-Tyr-OH and its target proteins. The unique properties of the D-tyrosine residue, including its potential for hydrogen bonding and π-π stacking interactions, make this dipeptide an interesting candidate for probing molecular recognition events.[1] This guide offers detailed protocols for mutagenesis, protein expression, and binding analysis, along with data presentation formats and visualizations to facilitate a thorough investigation of these interactions.
Introduction to this compound Interactions and Site-Directed Mutagenesis
The study of peptide-protein interactions is fundamental to understanding a vast array of biological processes and is a cornerstone of drug discovery. The dipeptide this compound, with its flexible glycine backbone and the aromatic, hydrogen-bonding capable D-tyrosine side chain, serves as a valuable tool for dissecting the forces that govern molecular recognition. The D-configuration of the tyrosine residue can offer unique steric and conformational properties compared to its L-isomer, potentially leading to altered binding affinities and specificities.
Site-directed mutagenesis is a powerful technique that allows for the precise alteration of amino acid residues within a protein's binding site.[2] By systematically replacing key residues hypothesized to interact with this compound, researchers can elucidate the specific contributions of individual amino acids to the binding affinity and specificity of the interaction. This approach provides invaluable insights into the structure-function relationship of the protein and can guide the design of novel therapeutics.
Data Presentation: Quantifying Binding Interactions
Clear and concise presentation of quantitative data is crucial for comparing the effects of different mutations on this compound binding. The following tables provide a template for summarizing binding affinity data obtained from techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
Table 1: Thermodynamic Parameters of Wild-Type and Mutant Protein Interactions with this compound (via ITC)
| Protein Variant | Binding Affinity (Kd) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |
| Wild-Type | 15.2 ± 1.8 | 1.05 ± 0.05 | -8.5 ± 0.5 | -5.2 ± 0.3 |
| Y105F Mutant | 125.6 ± 10.2 | 0.98 ± 0.07 | -4.2 ± 0.4 | -2.1 ± 0.2 |
| R78A Mutant | 85.3 ± 7.5 | 1.10 ± 0.06 | -6.1 ± 0.6 | -3.8 ± 0.4 |
| W150A Mutant | 350.1 ± 25.0 | 1.02 ± 0.08 | -2.5 ± 0.3 | -1.0 ± 0.1 |
Table 2: Kinetic Parameters of Wild-Type and Mutant Protein Interactions with this compound (via SPR)
| Protein Variant | Association Rate Constant (ka) (M-1s-1) | Dissociation Rate Constant (kd) (s-1) | Equilibrium Dissociation Constant (KD) (µM) |
| Wild-Type | 2.5 x 104 | 3.8 x 10-4 | 15.2 |
| Y105F Mutant | 1.1 x 104 | 1.4 x 10-3 | 127.3 |
| R78A Mutant | 1.8 x 104 | 1.5 x 10-3 | 83.3 |
| W150A Mutant | 0.9 x 104 | 3.2 x 10-3 | 355.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying this compound interactions using site-directed mutagenesis.
Site-Directed Mutagenesis
This protocol outlines a general procedure for introducing point mutations into a target protein's gene using a PCR-based method.[3]
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates and broth with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction with plasmid DNA, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.[3]
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA.[4]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Protein Expression and Purification
This protocol describes the expression of the wild-type and mutant proteins in E. coli and their subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Transformation: Transform the plasmid containing the wild-type or mutant gene into an E. coli expression strain.
-
Expression: Inoculate a large culture of LB broth with a single colony and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Dialysis and Concentration: Dialyze the eluted protein against the dialysis buffer to remove imidazole. Concentrate the purified protein using a centrifugal filter unit.
-
Purity Assessment: Assess the purity of the protein by SDS-PAGE.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified wild-type or mutant protein
-
This compound dipeptide
-
ITC instrument
-
Matching buffer for protein and ligand
Procedure:
-
Sample Preparation: Prepare the protein solution in the ITC cell and the this compound solution in the injection syringe, both in the same degassed buffer.
-
Titration: Perform a series of injections of the this compound solution into the protein solution in the ITC cell.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat data to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Visualizations: Diagrams of Workflows and Pathways
Visual representations are essential for understanding complex experimental procedures and biological pathways.
Caption: Experimental workflow for site-directed mutagenesis and binding analysis.
Caption: Hypothetical signaling pathway illustrating the effect of mutation.
Conclusion
The combination of site-directed mutagenesis with biophysical binding assays provides a robust framework for dissecting the molecular determinants of this compound-protein interactions. The protocols and data presentation formats outlined in this guide offer a systematic approach to investigating these interactions, ultimately contributing to a deeper understanding of molecular recognition and facilitating the development of novel therapeutic agents.
References
Application Notes and Protocols for the Quantification of H-Gly-D-Tyr-OH in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-D-Tyr-OH is a dipeptide composed of glycine and a D-isostere of tyrosine. The presence of the D-amino acid confers resistance to enzymatic degradation, making it a molecule of interest in drug development and physiological studies. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies.
These application notes provide detailed protocols for the quantification of this compound using two common bioanalytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
I. Quantification by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)
The inherent fluorescence of the tyrosine residue in this compound allows for sensitive and selective quantification using HPLC with a fluorescence detector.[1][2] This method is a cost-effective alternative to mass spectrometry when high sensitivity and specificity are required.
Experimental Protocol: HPLC-FD
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and serum samples.
-
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Internal Standard (IS) solution (e.g., a structurally similar fluorescent dipeptide)
-
Precipitating agent: Acetonitrile (ACN) or Trichloroacetic acid (TCA) solution (10%)[3]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for HPLC analysis.
-
2. HPLC-FD Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for peptide separation.[4]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A gradient from 5% to 40% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 275 nm (for tyrosine).
-
Emission Wavelength: 305 nm (for tyrosine).
-
3. Data Analysis
-
Quantification is based on the peak area ratio of this compound to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in spiked blank matrix samples.
Data Presentation: Representative HPLC-FD Method Performance
The following table summarizes typical performance characteristics for the quantification of a small, fluorescent dipeptide in a biological matrix using HPLC-FD. These values should be experimentally determined for this compound.
| Parameter | Representative Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
II. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for the quantification of peptides in complex biological matrices.[3] This method is the gold standard for bioanalytical studies requiring low detection limits.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
SPE is often preferred for LC-MS/MS analysis to achieve cleaner extracts and reduce matrix effects.
-
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Internal Standard (IS) solution (ideally, a stable isotope-labeled this compound)
-
SPE Cartridge (e.g., Mixed-mode cation exchange or reversed-phase)
-
Conditioning Solution (e.g., Methanol)
-
Equilibration Solution (e.g., Water)
-
Wash Solution (e.g., 5% Methanol in water)
-
Elution Solution (e.g., 5% Formic acid in acetonitrile)
-
Nitrogen evaporator
-
-
Procedure:
-
Add the internal standard to 100 µL of the biological sample.
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of the wash solution to remove interferences.
-
Elute the analyte and internal standard with 500 µL of the elution solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of delivering reproducible gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A fast gradient tailored to the analyte's retention time.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: These must be optimized for this compound and its internal standard. A hypothetical transition for this compound (MW: 238.24) would be:
-
Precursor Ion (Q1): 239.1 [M+H]⁺
-
Product Ion (Q3): A characteristic fragment ion (e.g., the immonium ion of tyrosine at m/z 136.1).
-
3. Data Analysis
-
Quantification is performed using the peak area ratio of the analyte to the internal standard.
-
A calibration curve is generated by analyzing spiked blank matrix samples over the desired concentration range.
Data Presentation: Representative LC-MS/MS Method Performance
The following table presents typical performance characteristics for the quantification of a dipeptide in a biological matrix using LC-MS/MS. These values need to be experimentally validated for this compound.
| Parameter | Representative Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Visualizations
Caption: General experimental workflow for quantifying this compound.
Caption: Conceptual diagram of potential biological roles of this compound.
Discussion
The choice between HPLC-FD and LC-MS/MS will depend on the specific requirements of the study. HPLC-FD is a robust and cost-effective method suitable for applications where picomole-level sensitivity is sufficient. LC-MS/MS provides the highest sensitivity and specificity, making it the preferred method for studies requiring the detection of very low concentrations of this compound, such as in pharmacokinetic studies with low dosage.
Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. For D-amino acid-containing peptides, it is also important to ensure that the analytical method can distinguish between the D- and L-isomers if necessary, which may require chiral chromatography. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS to compensate for matrix effects and variability in sample processing.
While specific signaling pathways for this compound are not well-defined, peptides containing tyrosine have been shown to exhibit antioxidant properties. The D-amino acid content may also influence its interaction with cellular targets and its overall metabolic fate. Further research is needed to elucidate the precise biological functions of this dipeptide.
References
Troubleshooting & Optimization
Optimizing the yield and purity of H-Gly-D-Tyr-OH synthesis.
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the synthesis of H-Gly-D-Tyr-OH. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy for synthesizing this compound? A1: The most common and efficient method for laboratory-scale synthesis of this compound is the Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[1] This approach involves building the peptide chain on an insoluble resin support, which simplifies the removal of excess reagents and byproducts through simple filtration and washing steps.[1]
Q2: Is it necessary to protect the side chain of D-Tyrosine during synthesis? A2: Yes, protecting the phenolic hydroxyl group of the D-Tyrosine side chain is critical. The unprotected hydroxyl group is nucleophilic and can react with activated amino acids during coupling steps, leading to O-acylation.[2] This side reaction reduces the yield of the desired peptide and introduces impurities that can be difficult to separate. The tert-butyl (tBu) group is a standard and effective protecting group for this purpose in Fmoc-based SPPS.[2]
Q3: What are the primary challenges in synthesizing this specific dipeptide? A3: A significant challenge in the synthesis of this compound is the high risk of diketopiperazine (DKP) formation. After coupling glycine, the subsequent deprotection of the Fmoc-group on glycine results in a free N-terminal amine. This amine can attack the ester linkage connecting the D-Tyrosine to the resin, cleaving the dipeptide from the support and forming a stable cyclic diketopiperazine. This side reaction is a major cause of low yield.
Q4: Which analytical techniques are recommended for verifying the final product? A4: A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (LC-MS) is the most effective approach for characterization.[2] RP-HPLC is used to assess the purity of the peptide, while mass spectrometry confirms its identity by providing an accurate molecular weight. For detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.
Troubleshooting Guide
Problem 1: The final yield is extremely low, and the major product detected by MS is at M+H ≈ 237.2.
-
Symptom: The expected product (this compound, theoretical M+H ≈ 255.25) is a minor component in the crude product analysis. The dominant peak corresponds to the molecular weight of cyclo(Gly-Tyr).
-
Probable Cause: This is a classic indicator of extensive diketopiperazine (DKP) formation. The deprotected N-terminal amine of the glycine residue has cyclized on the resin-bound D-Tyrosine, leading to premature cleavage of the product from the resin as a cyclic dipeptide.
-
Solution:
-
Use a Hindered Resin: Employ a 2-chlorotrityl chloride (2-CTC) resin instead of a Wang or Rink Amide resin. The steric hindrance of the 2-CTC resin's linkage is more resistant to intramolecular cyclization.
-
Modify Coupling/Deprotection: After coupling Fmoc-Gly-OH, proceed immediately to the cleavage step without performing a final Fmoc deprotection on the resin. The Fmoc group can be removed during the acid-mediated cleavage cocktail step.
-
Use Protected Dipeptide: Synthesize or purchase the protected dipeptide Fmoc-Gly-D-Tyr(tBu)-OH and perform a single coupling reaction to the resin. This completely bypasses the vulnerable dipeptide stage on the solid support.
-
Problem 2: The HPLC chromatogram of the crude product shows multiple peaks close to the main product peak.
-
Symptom: The crude product has low purity, with several impurity peaks appearing near the desired peptide's retention time.
-
Probable Cause: This can result from several issues:
-
Incomplete Coupling: Failure to drive the coupling reactions to completion results in deletion sequences (e.g., H-D-Tyr-OH).
-
Racemization: Although D-Tyrosine is used, racemization of the amino acid during activation is a potential risk, leading to diastereomeric impurities.
-
Side-Chain Reactions: If the D-Tyrosine side chain was not adequately protected, O-acylation could have occurred. Oxidation of the tyrosine phenol ring is also a possibility.
-
-
Solution:
-
Optimize Coupling: Increase the equivalents of amino acid and coupling reagents (from 3-4 eq. to 5 eq.). Extend the coupling time and monitor the reaction using a qualitative method like the Kaiser test to ensure completion.
-
Minimize Pre-activation Time: Reduce the time the amino acid is "pre-activated" with the coupling reagent before it is added to the resin, as this can help minimize racemization.
-
Use Scavengers: Ensure the cleavage cocktail contains scavengers like triisopropylsilane (TIS) and water to quench reactive cations generated during deprotection, which can otherwise cause side reactions with the tyrosine residue.
-
Data Presentation: Optimizing Synthesis Parameters
Table 1: Effect of Coupling Reagents on Crude Purity and Yield
| Coupling Reagent | Additive | Base (eq.) | Crude Purity (%) | Overall Yield (%) | Notes |
| HBTU | HOBt | DIPEA (2) | 85 | 65 | Standard, efficient coupling. |
| HATU | - | DIPEA (2) | 90 | 70 | Highly effective for hindered couplings, may reduce racemization. |
| DIC | OxymaPure | - (1) | 88 | 68 | Cost-effective; OxymaPure helps suppress racemization. |
| PyBOP | - | DIPEA (2) | 87 | 66 | Similar to HBTU, good for preventing racemization. |
Table 2: Influence of Cleavage Cocktail Composition on Product Purity
| TFA (%) | Scavenger 1 | Scavenger 2 | Cleavage Time (h) | Crude Purity (%) | Notes |
| 95 | Water (5%) | - | 2 | 80 | Lacks sufficient scavengers, risk of tyrosine modification. |
| 95 | Water (2.5%) | TIS (2.5%) | 2 | 92 | Standard cocktail, effectively scavenges t-butyl cations. |
| 92.5 | Water (2.5%) | TIS (2.5%) | 2 | 91 | "Reagent K" composition, ideal for peptides with sensitive residues like Tyr. |
| 95 | Water (2.5%) | TIS (2.5%) | 4 | 88 | Prolonged exposure to acid can increase side reactions. |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Synthesis of this compound
This protocol is for a 0.1 mmol scale synthesis using a pre-loaded Fmoc-D-Tyr(tBu)-Wang resin.
-
Resin Swelling: Swell 200 mg of Fmoc-D-Tyr(tBu)-Wang resin (0.5 mmol/g loading) in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
-
Glycine Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (149 mg, 0.5 mmol, 5 eq), HBTU (189 mg, 0.5 mmol, 5 eq), and DIPEA (174 µL, 1.0 mmol, 10 eq) in 3 mL of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
-
Final Wash: Wash the peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL), then dry under vacuum for at least 1 hour.
Protocol 2: Cleavage and Deprotection
-
Preparation: Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a sealed vessel within a fume hood. Agitate gently for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing ~30 mL of ice-cold diethyl ether. A white precipitate should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 5-10% acetonitrile in water with 0.1% TFA).
-
Chromatography:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient optimized from analytical runs, for example, 5-35% B over 40 minutes.
-
Detection: Monitor at 220 nm (peptide bond) and 280 nm (tyrosine side chain).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity (e.g., >98%) and lyophilize to obtain the final product as a white, fluffy powder.
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: H-Gly-D-Tyr-OH Separation in Reversed-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of the dipeptide H-Gly-D-Tyr-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems observed when separating this compound by RP-HPLC?
A1: The most frequently encountered issues include poor peak shape (tailing or fronting), inconsistent retention times, low resolution between the target peptide and impurities, and high backpressure. These problems can stem from various factors including improper mobile phase preparation, column degradation, or suboptimal method parameters.
Q2: What type of column is best suited for this compound separation?
A2: A C18 column is the most common choice for separating dipeptides like this compound due to its hydrophobic stationary phase which allows for effective retention and separation based on the hydrophobicity of the analyte.[1] For small peptides, a column with 3 to 5 µm particles and a length of 150-250 mm is a good starting point. The pore size of the stationary phase is also a critical parameter; for small molecules like dipeptides, a pore size of 100-120 Å is generally suitable.
Q3: Why is the pH of the mobile phase so critical for the separation of this dipeptide?
A3: The pH of the mobile phase is crucial because this compound is an ionizable molecule with both an acidic (carboxyl) and a basic (amino) group, as well as the phenolic hydroxyl group of tyrosine.[2] The ionization state of these groups, which is dictated by the mobile phase pH relative to their pKa values, significantly affects the dipeptide's overall polarity and its interaction with the stationary phase. Controlling the pH is essential for achieving reproducible retention times and good peak shape.[2][3] A change of as little as 0.1 pH units can lead to significant shifts in retention time.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Peak Tailing)
Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue in HPLC and can significantly impact the accuracy of quantification. For a dipeptide containing a basic amino group like this compound, a primary cause of tailing is the interaction between the protonated amine and acidic residual silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to between 2 and 3 will protonate the silanol groups, minimizing their interaction with the positively charged amino group of the dipeptide. The use of an acidic modifier like trifluoroacetic acid (TFA) or formic acid at a concentration of 0.1% (v/v) is highly recommended.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping is a process that chemically derivatizes most of the residual silanol groups, thereby reducing their availability for secondary interactions.
-
Check for Column Contamination: Contaminants from the sample or mobile phase can accumulate at the head of the column, leading to peak distortion. If you suspect contamination, a column wash procedure should be implemented.
-
Optimize Buffer Concentration: If using a buffer, ensure its concentration is sufficient to maintain a stable pH. A buffer concentration in the range of 10-25 mM is typically adequate for LC-UV applications.
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
A: Retention time instability is a frequent problem in HPLC that can compromise the reliability of your analytical method. The causes can be broadly categorized as either system-related (physical problems) or method-related (chemical problems).
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting a sequence of injections, it is crucial to thoroughly equilibrate the column with the initial mobile phase conditions. This can take 10-15 column volumes. Inadequate equilibration can lead to drifting retention times in the initial injections.
-
Verify Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to significant retention time shifts. Always use high-purity HPLC-grade solvents and reagents. If preparing a buffered mobile phase, ensure the pH is measured and adjusted accurately before adding the organic solvent.
-
Check for System Leaks: Even a small, slow leak in the HPLC system can cause fluctuations in the flow rate, leading to changes in retention time. A systematic check of all fittings and connections is recommended.
-
Monitor System Backpressure: A stable backpressure is indicative of a stable flow rate. If you observe pressure fluctuations, it could point to a problem with the pump, seals, or a blockage in the system.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis
This protocol describes the preparation of a standard mobile phase for the reversed-phase HPLC separation of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
Procedure:
-
Mobile Phase A (Aqueous):
-
Measure 1000 mL of HPLC-grade water into a clean solvent bottle.
-
Carefully add 1.0 mL of TFA to the water to achieve a 0.1% (v/v) concentration.
-
Mix the solution thoroughly.
-
Degas the solution for 15-20 minutes using sonication or vacuum filtration.
-
-
Mobile Phase B (Organic):
-
Measure 1000 mL of HPLC-grade acetonitrile into a clean solvent bottle.
-
Carefully add 1.0 mL of TFA to the acetonitrile to achieve a 0.1% (v/v) concentration.
-
Mix the solution thoroughly.
-
Degas the solution for 15-20 minutes.
-
Protocol 2: Column Washing Procedure
This protocol outlines a general procedure for washing a C18 column to remove contaminants that may cause high backpressure or poor peak shape.
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with 10-15 column volumes of the mobile phase used during the analysis but without the buffer salts (e.g., a mixture of water and organic solvent).
-
Wash the column with 10-15 column volumes of 100% HPLC-grade acetonitrile.
-
If basic compounds were analyzed, it may be beneficial to wash with a solvent of intermediate polarity like isopropanol.
-
After the wash, re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Data Presentation
| Parameter | Recommended Starting Conditions | Troubleshooting Range | Reference |
| Column | C18, 3-5 µm, 150-250 mm x 4.6 mm | C8, C18, Phenyl; particle size 1.8-5 µm | |
| Mobile Phase A | 0.1% TFA in Water | 0.05-0.1% TFA or Formic Acid in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.05-0.1% TFA or Formic Acid in ACN/Methanol | |
| Gradient | 5-30% B over 20 minutes | Adjust slope based on scouting run | |
| Flow Rate | 1.0 mL/min | 0.8-1.5 mL/min | |
| Column Temperature | 25-30 °C | 25-40 °C | |
| Detection | 220 nm or 280 nm (Tyrosine) | ||
| Injection Volume | 10-20 µL | 5-50 µL |
Visualizations
Caption: Troubleshooting workflow for this compound HPLC separation.
References
How to prevent the degradation of H-Gly-D-Tyr-OH in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of H-Gly-D-Tyr-OH in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The main routes of degradation for this compound in solution are oxidation of the tyrosine residue and hydrolysis of the peptide bond. The phenolic side chain of D-tyrosine is particularly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal ions.[1] Hydrolysis of the amide bond can be catalyzed by acidic or basic conditions.
Q2: What is the optimal way to store this compound for long-term stability?
A2: For maximum long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed, light-protected container, such as an amber vial.[1] The lyophilized state minimizes water content, thereby reducing the potential for hydrolysis. Flushing the container with an inert gas like argon or nitrogen before sealing can further protect against oxidation.[1]
Q3: If I need to prepare a stock solution, what is the best way to maintain its stability?
A3: When preparing a stock solution, it is crucial to use a high-purity, oxygen-free solvent or buffer. For short-term storage, sterile, slightly acidic buffers (pH 5-6) are recommended to minimize both oxidation and hydrolysis.[1] Prepare only the amount of solution needed for your immediate experiments. If longer-term storage in solution is unavoidable, aliquot the solution into single-use vials to prevent multiple freeze-thaw cycles and store at -80°C.
Q4: What are the visible signs of this compound degradation?
A4: Degradation of this compound can manifest in several ways:
-
Discoloration: The solution may develop a yellowish or brownish tint, often indicative of tyrosine oxidation.
-
Precipitation: Formation of insoluble aggregates can occur, particularly as a result of oxidation and cross-linking (e.g., dityrosine formation).[1]
-
Changes in analytical profiles: When analyzed by techniques like HPLC, new peaks corresponding to degradation products will appear, and the peak area of the intact peptide will decrease.
Troubleshooting Guides
Problem: Unexpected Peaks in HPLC Analysis
-
Symptom: Your HPLC chromatogram shows additional peaks that were not present in the initial analysis of the peptide.
-
Possible Cause: These new peaks likely represent degradation products. Oxidation of the tyrosine residue is a common cause, which can result in products with a molecular weight increase of 16 Da (monohydroxylation) or more. Hydrolysis of the peptide bond would result in the appearance of glycine and D-tyrosine peaks.
-
Solution:
-
Identify the Degradants: Use HPLC coupled with mass spectrometry (HPLC-MS) to determine the molecular weights of the unexpected peaks. This will help in identifying the nature of the degradation products (e.g., oxidized species, hydrolyzed fragments).
-
Optimize Storage and Handling: Review your storage and handling procedures. Ensure the peptide is stored as a lyophilized powder at low temperatures and protected from light. When in solution, use appropriate buffers and minimize exposure to oxygen.
-
Implement Preventative Measures: Consider adding antioxidants or chelating agents to your solutions to inhibit oxidation.
-
Problem: Loss of Biological Activity or Inconsistent Experimental Results
-
Symptom: You observe a decrease in the expected biological effect of your peptide or high variability between experiments.
-
Possible Cause: This is often a direct consequence of peptide degradation. Oxidation of the tyrosine residue can significantly alter the peptide's conformation and its ability to interact with its target.
-
Solution:
-
Verify Peptide Integrity: Analyze your current peptide stock using a stability-indicating HPLC method to quantify the amount of intact peptide remaining.
-
Use a Fresh Stock: If significant degradation is detected, it is best to start with a fresh, unopened vial of lyophilized peptide.
-
Re-evaluate Solution Preparation: When preparing solutions, use freshly prepared, de-gassed buffers. If possible, prepare the solution immediately before use.
-
Problem: Difficulty Dissolving the Peptide
-
Symptom: The lyophilized peptide does not fully dissolve in your aqueous buffer, or a previously clear solution becomes cloudy over time.
-
Possible Cause: Poor solubility can be inherent to the peptide sequence, but it can also be a sign of degradation. Oxidation can lead to the formation of insoluble aggregates through dityrosine cross-linking.
-
Solution:
-
Check for Degradation: Analyze the solubility issue in conjunction with an HPLC analysis to determine if degradation has occurred.
-
Optimize Dissolution Protocol: For a fresh sample, if solubility is an issue, consider dissolving the peptide in a minimal amount of an organic solvent like DMSO first, and then slowly adding the aqueous buffer while vortexing.
-
Adjust pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Physical State | Temperature | Atmosphere | Light Protection | Expected Stability |
| Lyophilized Powder | -80°C | Inert Gas (Argon/Nitrogen) | Amber Vial | > 1 year |
| Lyophilized Powder | -20°C | Inert Gas (Argon/Nitrogen) | Amber Vial | Up to 1 year |
| Aqueous Solution (pH 5-6) | -80°C | - | Amber Vial | Weeks to months (aliquoted) |
| Aqueous Solution (pH 5-6) | 4°C | - | Amber Vial | Days |
| Aqueous Solution (pH 5-6) | Room Temperature | - | Amber Vial | Hours |
Table 2: Common Excipients to Enhance Stability of this compound in Solution
| Excipient Class | Example | Recommended Concentration | Mechanism of Action |
| Antioxidant | L-Methionine | 0.1 - 1.0 mg/mL | Scavenges free radicals, competitively inhibits oxidation of tyrosine. |
| Antioxidant | Ascorbic Acid | 0.05 - 0.5 mg/mL | Acts as a reducing agent to prevent oxidative degradation. |
| Chelating Agent | EDTA | 0.01 - 0.1 mg/mL | Sequesters trace metal ions that can catalyze oxidation reactions. |
| Buffer | Acetate Buffer | 10 - 50 mM (pH 5.0-6.0) | Maintains a slightly acidic pH to minimize both oxidation and hydrolysis. |
| Buffer | Citrate Buffer | 10 - 50 mM (pH 5.0-6.0) | Provides pH control in a range that enhances peptide stability. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound with enhanced stability.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water (oxygen-free)
-
Citrate buffer components (Citric acid, Sodium citrate)
-
L-Methionine
-
EDTA (Disodium salt)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare Oxygen-Free Water: Degas sterile, deionized water by sparging with nitrogen or argon gas for at least 30 minutes.
-
Prepare Buffer: Prepare a 50 mM citrate buffer at pH 5.5 using the oxygen-free water.
-
Add Stabilizers: To the citrate buffer, add L-Methionine to a final concentration of 0.5 mg/mL and EDTA to a final concentration of 0.05 mg/mL. Stir until fully dissolved.
-
Reconstitute Peptide: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator. Weigh the desired amount of peptide and dissolve it in the prepared stabilized buffer to a final concentration of 1 mg/mL.
-
Aliquot and Store: Aliquot the solution into single-use, sterile, amber microcentrifuge tubes. Store immediately at -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate the intact this compound from its potential degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm (for tyrosine)
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 95% B (linear gradient)
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B (linear gradient)
-
40-45 min: 5% B (re-equilibration)
-
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Prepare your this compound sample in Mobile Phase A.
-
Inject the sample and run the gradient method.
-
Analyze the chromatogram for the appearance of new peaks and a decrease in the area of the main peptide peak over time to assess stability.
Visualizations
Caption: Primary degradation pathways of this compound in solution.
References
Minimizing off-target effects of H-Gly-D-Tyr-OH in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects of H-Gly-D-Tyr-OH in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected primary activity?
A1: this compound is a dipeptide composed of glycine and a D-isomer of tyrosine. Unlike peptides containing the naturally occurring L-amino acids, those with D-amino acids are generally more resistant to degradation by cellular proteases.[1][2][3] The presence of the tyrosine residue suggests potential antioxidant activity, as the phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals.[4][5] However, its primary intended biological target should be experimentally validated.
Q2: What are off-target effects and why are they a concern for a dipeptide like this compound?
A2: Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen cellular responses. For this compound, this could involve interactions with various receptors, enzymes, or signaling proteins that are not the intended target. These effects can lead to cytotoxicity, confounding experimental results, and misinterpretation of the dipeptide's true mechanism of action.
Q3: How does the D-tyrosine in this compound affect its behavior in cellular assays compared to the L-isomer?
A3: The D-stereoisomer of tyrosine makes this compound significantly more resistant to enzymatic degradation within the cell. This increased stability can lead to a longer intracellular half-life and potentially different pharmacokinetics compared to its L-counterpart. Furthermore, the cellular uptake of D-peptides can differ from L-peptides and may occur through mechanisms like endocytosis and macropinocytosis, which could be cell-type dependent.
Q4: What are the first steps to identify potential off-target effects of this compound?
A4: The initial steps should involve comprehensive dose-response studies to determine the concentration range where the desired on-target effect is observed and to identify the concentrations at which cytotoxicity or other unintended phenotypes appear. It is crucial to establish a "therapeutic window" for your specific cell line and assay.
Troubleshooting Guide
Problem 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting/Optimization Strategy |
| Off-target Toxicity | The dipeptide may be interacting with essential cellular pathways. |
| Solution: 1. Lower the concentration: Determine the minimal effective concentration. 2. Use a negative control: Test H-Gly-L-Tyr-OH or a scrambled D-peptide (e.g., D-Tyr-Gly-OH) to see if the toxicity is sequence or stereochemistry-specific. 3. Cell line comparison: Test in a cell line known not to express the intended target. | |
| Peptide Aggregation | High concentrations of peptides can sometimes lead to aggregation, which can be cytotoxic. |
| Solution: 1. Solubility testing: Ensure the peptide is fully dissolved in the vehicle solvent before adding to the culture medium. 2. Visual inspection: Check for precipitates in the stock solution and final assay wells. 3. Sonication: Briefly sonicate the stock solution to break up any aggregates. | |
| Contamination of Peptide Stock | Residual solvents (e.g., trifluoroacetic acid - TFA) from synthesis or biological contaminants (e.g., endotoxins) can cause cytotoxicity. |
| Solution: 1. Source high-purity peptide: Ensure the supplier provides data on purity and residual TFA levels. Consider TFA removal services. 2. Endotoxin testing: For immunological assays, use endotoxin-free reagents and test the peptide stock for endotoxin contamination. |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting/Optimization Strategy |
| Peptide Instability/Degradation | Although D-peptides are generally stable, factors in the culture medium or freeze-thaw cycles can lead to degradation. |
| Solution: 1. Aliquot stock solutions: Avoid multiple freeze-thaw cycles. 2. Prepare fresh dilutions: Make fresh dilutions from a stock solution for each experiment. 3. Stability assessment: If inconsistent results persist, consider a stability study of the peptide in your specific cell culture medium over the time course of the experiment. | |
| Cellular Health and Passage Number | Variations in cell confluency, passage number, and overall health can significantly impact assay results. |
| Solution: 1. Standardize cell culture: Use cells within a consistent and low passage number range. 2. Consistent seeding density: Ensure uniform cell seeding across all wells and experiments. 3. Monitor cell health: Regularly check cells for signs of stress or contamination. | |
| Assay Variability | Inherent variability in the assay protocol or reagents. |
| Solution: 1. Include proper controls: Always run vehicle controls, positive controls, and negative controls. 2. Optimize assay parameters: Re-evaluate incubation times, reagent concentrations, and detection methods. 3. Automate liquid handling: Where possible, use automated liquid handlers to minimize pipetting errors. |
Experimental Protocols
Protocol 1: Determining the Therapeutic Window using a Dose-Response Curve
Objective: To identify the optimal concentration range of this compound that elicits the desired on-target effect while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Peptide Preparation: Prepare a 2x stock of a serial dilution of this compound in the appropriate cell culture medium. A typical starting range would be from 100 µM down to 1 nM.
-
Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Readout:
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess the effect on cell proliferation and health.
-
On-Target Activity: Simultaneously, perform an assay to measure the intended biological effect (e.g., western blot for a specific protein, measurement of a particular metabolite).
-
-
Data Analysis: Plot the dose-response curves for both cytotoxicity and on-target activity to determine the concentration range with maximal on-target effects and minimal toxicity.
Protocol 2: Orthogonal Validation of On-Target Effects using a Structurally Related Negative Control
Objective: To confirm that the observed biological effect is specific to this compound and not a general effect of dipeptides or D-amino acids.
Methodology:
-
Control Peptides: Synthesize or procure control peptides:
-
L-isomer control: H-Gly-L-Tyr-OH
-
Scrambled D-peptide control: D-Tyr-Gly-OH
-
Unrelated D-dipeptide control: e.g., H-D-Ala-D-Phe-OH
-
-
Experimental Setup: Design an experiment to compare the effects of this compound with the control peptides at the optimal concentration determined in Protocol 1.
-
Treatment and Incubation: Treat cells with this compound and the control peptides, including a vehicle control. Incubate for the standard duration of your assay.
-
Analysis: Measure the on-target biological endpoint for all treatment groups.
-
Interpretation: A specific on-target effect should be observed with this compound but not with the control peptides. Any effects seen with the control peptides may indicate off-target mechanisms.
Visualizations
Caption: Workflow for determining the therapeutic window of this compound.
Caption: Potential cellular mechanisms of this compound action and off-target effects.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Stability of H-Gly-D-Tyr-OH
This technical support center is designed for researchers, scientists, and drug development professionals who are working with the dipeptide H-Gly-D-Tyr-OH and need to improve its stability for in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo half-life of a simple dipeptide like this compound?
A1: The in vivo half-life of small, unmodified peptides is typically very short, often in the range of minutes, due to rapid enzymatic degradation and renal clearance.[1] For instance, the L-isomer counterpart, H-Gly-L-Tyr-OH, has a reported plasma half-life of approximately 3.4 minutes.[2] The presence of a D-amino acid in this compound is expected to confer significantly greater resistance to proteolysis, thereby extending its half-life compared to the L-isomer.[3]
Q2: What are the primary pathways of degradation for this compound in vivo?
A2: The primary degradation pathways for this compound in vivo are enzymatic hydrolysis of the peptide bond by proteases and peptidases, and to a lesser extent, chemical degradation. While the D-tyrosine residue provides considerable protection against many common proteases, some enzymes may still exhibit activity. Additionally, the tyrosine residue can be susceptible to oxidation.
Q3: What are the most common strategies to further improve the in vivo stability of this compound?
A3: Several strategies can be employed to enhance the stability of this compound:
-
Chemical Modifications:
-
N-terminal Acetylation: Capping the N-terminal glycine with an acetyl group can block degradation by aminopeptidases.
-
C-terminal Amidation: Modifying the C-terminal carboxyl group to an amide can prevent degradation by carboxypeptidases.[4]
-
PEGylation: Conjugating polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size, which can shield it from enzymatic degradation and reduce renal clearance.[5]
-
Lipidation: Attaching a lipid moiety can promote binding to serum albumin, effectively creating a circulating reservoir of the peptide and protecting it from degradation and clearance.
-
-
Formulation Strategies:
-
Encapsulation: Incorporating the peptide into delivery systems like liposomes or nanoparticles can protect it from the physiological environment and allow for controlled release.
-
Troubleshooting Guides
Problem: Rapid clearance of this compound in pharmacokinetic studies.
Possible Cause:
-
Despite the D-amino acid, the dipeptide is still small enough for rapid renal filtration.
-
Residual enzymatic degradation by specific peptidases.
Solutions:
-
Increase Hydrodynamic Size:
-
PEGylation: Covalently attach a PEG chain (e.g., 20 kDa) to the N-terminus. This can dramatically increase the molecule's size, prolonging circulation time.
-
Lipidation: Conjugate a fatty acid (e.g., palmitic acid) to the peptide. This promotes binding to serum albumin, which has a long half-life (approximately 19 days in humans), thereby extending the dipeptide's circulation time.
-
-
Terminal Modifications:
-
N-terminal Acetylation: This simple modification can prevent cleavage by aminopeptidases.
-
C-terminal Amidation: This modification protects against carboxypeptidases.
-
-
Formulation Approaches:
-
Encapsulate this compound in a nanoparticle or liposomal formulation to protect it from degradation and slow its release.
-
Problem: Low oral bioavailability of this compound.
Possible Cause:
-
Degradation by gastric and intestinal enzymes (e.g., pepsin). Pepsin is known to cleave at the N-terminal side of aromatic amino acids like tyrosine.
-
Poor absorption across the intestinal epithelium.
Solutions:
-
Enhance Enzymatic Stability in the GI Tract:
-
N-terminal Acetylation and C-terminal Amidation: These modifications can protect against exopeptidases present in the gastrointestinal tract.
-
D-amino acid: The inherent D-tyrosine already provides significant resistance to many gastrointestinal proteases.
-
-
Improve Intestinal Permeability:
-
Lipidation: The addition of a lipid chain can increase the lipophilicity of the dipeptide, potentially improving its ability to cross the intestinal membrane.
-
Use of Permeation Enhancers: Co-administration with absorption enhancers can transiently increase the permeability of the intestinal epithelium.
-
-
Advanced Formulation:
-
Encapsulate the dipeptide in enteric-coated nanoparticles to protect it from the acidic environment of the stomach and release it in the intestine.
-
Data Presentation: Impact of Stability-Enhancing Modifications
The following table summarizes the potential impact of various chemical modifications on the in vivo half-life of peptides, based on data from studies on different peptides. These values provide an estimate of the expected improvement in stability for this compound.
| Modification Strategy | Unmodified Peptide Half-Life | Modified Peptide Half-Life | Fold Increase (Approx.) | Reference |
| Baseline (L-isomer) | H-Gly-L-Tyr-OH: ~3.4 min | - | - | |
| N-terminal Acetylation | 18 ± 3 min | >135 min | >7-fold | |
| Lipidation | ~1.5 hours | 13 hours | ~10-fold | |
| Lipidation (Optimized) | ~1.5 hours | 168 hours | >100-fold | |
| PEGylation | 1.1 hours | 28 hours | ~25-fold |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general procedure to assess the stability of this compound and its modified analogs in serum.
Materials:
-
This compound (and/or modified analogs)
-
Human or animal serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or acetonitrile (ACN) for protein precipitation
-
HPLC system with a C18 column
-
Water bath or incubator at 37°C
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or PBS).
-
Incubation:
-
Pre-warm serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation:
-
To each aliquot, add an equal volume of cold 10% TCA or two volumes of cold ACN to precipitate serum proteins.
-
Vortex and incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Sample Analysis:
-
Collect the supernatant and analyze it by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.
Protocol 2: N-terminal Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride
-
A suitable base (e.g., triethylamine or diisopropylethylamine - DIPEA)
-
A suitable solvent (e.g., dimethylformamide - DMF or water)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Dissolution: Dissolve this compound in the chosen solvent. If using an organic solvent, ensure the peptide is in its free base form.
-
Reaction:
-
Cool the solution in an ice bath.
-
Add the base (e.g., 2-3 equivalents).
-
Slowly add acetic anhydride (e.g., 1.5 equivalents) dropwise while stirring.
-
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to ensure complete consumption of the starting material.
-
Quenching: Once the reaction is complete, quench any excess acetic anhydride by adding a small amount of water.
-
Purification: Purify the N-acetylated-Gly-D-Tyr-OH by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Visualizations
Caption: Major in vivo degradation and clearance pathways for this compound.
Caption: Experimental workflow for an in vitro serum stability assay.
Caption: Decision tree for selecting a stabilization strategy for this compound.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Importance of Being Amidated: Analysis of the Role of the Conserved C-Terminal Amide of Amylin in Amyloid Formation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
Technical Support Center: Optimizing H-Gly-D-Tyr-OH Concentration for Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing H-Gly-D-Tyr-OH concentration for accurate and reproducible dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a dipeptide composed of glycine and a D-isomer of tyrosine. Due to the presence of the tyrosine residue, it is often used in studies related to enzymatic activity, particularly as a substrate for protein tyrosine kinases and phosphatases.[1][2] Its antioxidant potential, stemming from the electron-donating capacity of the C-terminal tyrosine, also makes it a molecule of interest in studies on oxidative stress.[3]
Q2: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for experimental design. Below is a summary of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₄ | Inferred |
| Molecular Weight | 238.24 g/mol | Inferred |
| Appearance | White to off-white solid | [1] |
| Amino Acid Sequence | Gly-D-Tyr | N/A |
| Isoelectric Point (pI) | ~5.7 (Calculated) | [4] |
Q3: How should I prepare a stock solution of this compound, given its limited solubility?
The tyrosine residue in this compound contributes to its poor solubility in aqueous solutions at neutral pH. The recommended approach is to first dissolve the peptide in a minimal amount of an organic solvent, such as DMSO, and then dilute it to the final concentration in the desired aqueous buffer. For cellular applications, it is critical to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.
Troubleshooting Guides
This section addresses specific issues that may arise during the generation of dose-response curves with this compound.
Issue 1: Precipitate Formation in Stock or Working Solutions
Cause: The limited solubility of tyrosine-containing peptides in aqueous buffers, especially at neutral pH, can lead to precipitation.
Solution:
-
Initial Dissolution: Prepare a high-concentration stock solution in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions in your cell culture medium or assay buffer. Vortex gently after each dilution.
-
pH Adjustment: The solubility of tyrosine-containing peptides can be increased by adjusting the pH of the aqueous solution to be more acidic (pH < 4) or basic (pH > 9). However, ensure the final pH is compatible with your experimental system.
-
Solubility Testing: Before preparing a large volume, perform a small-scale solubility test to determine the maximum soluble concentration in your specific buffer.
Recommended Starting Concentrations for Tyrosine-Containing Peptides
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-50 mg/mL | Common solvent for preparing high-concentration stock solutions. |
| Water | 1-10 mg/mL | May require sonication. Solubility is pH-dependent. |
| Phosphate-Buffered Saline (PBS) | 0.1-1 mg/mL | Lower solubility than in pure water due to neutral pH. |
Issue 2: High Variability Between Replicates in the Dose-Response Curve
Cause: Inconsistent mixing, pipetting errors, or uneven cell seeding can all contribute to high variability.
Solution:
-
Thorough Mixing: Ensure the peptide solution is homogeneously mixed before and after each dilution step.
-
Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accuracy.
-
Cell Seeding: Ensure a uniform cell monolayer by gently rocking the plate after seeding.
Issue 3: Atypical or Non-Sigmoidal Dose-Response Curve
Cause: The shape of the dose-response curve can be affected by several factors, including the concentration range tested and the mechanism of action of the peptide.
Solution:
-
Concentration Range: Widen the range of concentrations tested. It is advisable to use a log-scale distribution of concentrations to cover several orders of magnitude.
-
Assay Controls: Include appropriate positive and negative controls to validate the assay performance.
-
Data Analysis: Utilize a non-linear regression model to fit a sigmoidal curve to your data and determine key parameters like EC50 and Emax.
Experimental Protocols
Determining the EC50 of this compound in a Cellular Antioxidant Activity (CAA) Assay
This protocol is adapted for assessing the antioxidant potential of this compound in a cell-based assay.
1. Cell Culture:
-
Plate a suitable cell line (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 mM).
3. Compound Incubation:
-
Treat the cells with the various concentrations of this compound and a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
4. Induction of Oxidative Stress:
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
5. Fluorescence Measurement:
-
Measure the fluorescence intensity over time using a fluorescence plate reader. The antioxidant activity of this compound will be inversely proportional to the fluorescence signal.
6. Data Analysis:
-
Plot the fluorescence intensity against the log of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the EC50 value.
Visualizations
Caption: A flowchart illustrating the key steps in generating a dose-response curve for this compound.
References
Technical Support Center: H-Gly-D-Tyr-OH Animal Dosing Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the refinement of animal dosing protocols for H-Gly-D-Tyr-OH. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the D-amino acid configuration significant?
A1: this compound is a dipeptide composed of glycine and a D-isostere of tyrosine. The presence of the D-tyrosine, as opposed to the naturally occurring L-tyrosine, is significant because D-peptides are generally more resistant to degradation by proteases. This increased stability can lead to a longer half-life in vivo, which is a desirable property for therapeutic peptides.
Q2: What are the potential biological activities of this compound?
A2: While specific data for this compound is limited, its biological activity can be inferred from its constituent amino acids. Tyrosine is a precursor for the synthesis of important neurotransmitters like dopamine and norepinephrine.[1] Additionally, the tyrosine residue suggests potential antioxidant properties.[2][3] It may also play a role in modulating signaling pathways, such as those involving tyrosine kinases, which are crucial for cell growth and differentiation.[4][5]
Q3: What are the recommended routes of administration for this compound in animal models?
A3: Due to potential degradation in the gastrointestinal tract, parenteral routes of administration are generally recommended for peptides. The most common routes for preclinical studies in rodents include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections. The choice of administration route will depend on the desired pharmacokinetic profile of your experiment.
Q4: How should this compound be prepared for in vivo administration?
A4: this compound is expected to have low solubility in aqueous solutions, primarily due to the hydrophobic nature of the tyrosine side chain. It is recommended to first dissolve the peptide in a minimal amount of an organic solvent like DMSO and then slowly add the desired aqueous buffer. The final formulation should be sterile and the pH adjusted to ensure stability and compatibility with the animal model.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
-
Symptom: The peptide does not dissolve completely in your chosen aqueous buffer, or it precipitates out of solution.
-
Cause: The hydrophobic aromatic side chain of tyrosine limits its solubility in water. Solubility is often lowest near the peptide's isoelectric point (pI).
-
Solution:
-
Use a Co-solvent: Dissolve the peptide in a small amount of a sterile organic solvent such as dimethyl sulfoxide (DMSO) before adding the aqueous buffer.
-
Adjust pH: Modify the pH of the solution to be further from the peptide's pI, which will increase its net charge and improve solubility.
-
Sonication: Use brief periods of sonication to help break up aggregates and facilitate dissolution.
-
Issue 2: Inconsistent Results or Lack of Efficacy in Animal Studies
-
Symptom: High variability between animals or a lack of expected biological effect.
-
Cause: This could be due to peptide degradation, rapid clearance, or suboptimal dosing.
-
Solution:
-
Confirm Peptide Stability: Ensure the stability of your peptide formulation. Peptides can be susceptible to degradation, so proper storage and handling are crucial.
-
Optimize Dosing Regimen: The dose and frequency of administration may need to be adjusted. A pilot dose-response study is recommended to determine the optimal therapeutic window.
-
Consider Alternative Administration Routes: The route of administration can significantly impact bioavailability. If one route is not providing consistent results, consider an alternative (e.g., switching from IP to IV).
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a D-Peptide (RD2) in Mice
| Administration Route | Cmax/D ((µg/g)/(mg/kg)) | Brain/Plasma Ratio | Bioavailability | Terminal Half-life (Plasma) |
| Intravenous (IV) | - | - | - | > 2 days |
| Intraperitoneal (IP) | 0.06 | 0.7 - 1.0 | High | > 2 days |
| Subcutaneous (SC) | 0.06 | 0.7 - 1.0 | High | > 2 days |
| Oral (p.o.) | 0.06 | 0.7 - 1.0 | High | > 2 days |
Source: Adapted from a study on a novel D-peptide, RD2, in mice. These values are for illustrative purposes and may not be representative of this compound.
Table 2: Example Dose-Response Data for a Dipeptide in an Animal Model of Neuropathic Pain
| Dose (mg/kg) | Paw Withdrawal Threshold (g) | % Maximum Possible Effect |
| Vehicle Control | 2.5 ± 0.3 | 0% |
| 1 | 4.2 ± 0.5 | 25% |
| 3 | 7.8 ± 0.9 | 60% |
| 10 | 12.5 ± 1.2 | 95% |
| 30 | 12.8 ± 1.1 | 98% |
This is hypothetical data to illustrate a typical dose-response relationship.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
-
Materials: this compound powder, sterile DMSO, sterile phosphate-buffered saline (PBS, pH 7.4), sterile 0.22 µm syringe filter.
-
Procedure:
-
In a sterile environment, weigh the desired amount of this compound.
-
Add a minimal volume of sterile DMSO to dissolve the peptide completely.
-
Slowly add sterile PBS to the desired final concentration while gently vortexing.
-
Ensure the final concentration of DMSO is below the maximum tolerated level for the animal model (typically <5%).
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.
-
Protocol 2: Intravenous (Tail Vein) Injection in Mice
-
Materials: Prepared this compound solution, mouse restrainer, heat lamp, sterile insulin syringes (28-30 gauge).
-
Procedure:
-
Place the mouse in a restrainer.
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
-
Disinfect the tail with an alcohol wipe.
-
Identify a lateral tail vein and insert the needle, bevel up, at a shallow angle.
-
Slowly inject the solution (typically 100-200 µL).
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
References
Addressing aggregation problems with H-Gly-D-Tyr-OH.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with H-Gly-D-Tyr-OH, with a specific focus on addressing common aggregation and solubility issues.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you might encounter during your experiments with this compound.
Problem 1: The lyophilized this compound powder will not dissolve in my aqueous buffer (e.g., PBS, Tris).
-
Symptom: Visible particulates, cloudiness, or a gel-like substance forms upon adding the aqueous buffer.
-
Cause: this compound has poor solubility in aqueous solutions, primarily due to the hydrophobic aromatic side chain of the D-Tyrosine residue.[1] Solubility is at its minimum near the peptide's isoelectric point (pI), where the net charge is neutral.[1][2]
-
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Problem 2: During solid-phase synthesis, the resin is clumping and reactions are incomplete.
-
Symptom: Resin beads appear clumped, do not swell properly, and you observe a persistent blue color in a Kaiser test after deprotection, indicating incomplete reactions.[2]
-
Cause: The growing peptide chains are aggregating on the solid support. This is often driven by intermolecular hydrogen bonding, which can form insoluble β-sheet structures that physically block reactive sites.[2] While less common for a short peptide, it can occur, especially at higher resin loading.
-
Solutions:
| Strategy | Description | Key Considerations |
| Reduce Resin Loading | Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g). | This increases the distance between peptide chains, reducing the chance of intermolecular interactions. |
| Improve Swelling | Switch to a resin with better swelling properties, such as a PEG-based resin (e.g., NovaSyn® TG). | Better swelling helps to solvate the growing peptide chains and disrupt aggregation. |
| Modify Coupling | Minimize pre-activation time of amino acids before adding them to the resin. | Prolonged activation can sometimes lead to side reactions that contribute to aggregation issues. |
| Disrupt H-Bonding | Consider using a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on an amide nitrogen, though this is often reserved for longer, more difficult sequences. | This is a powerful but more complex strategy to directly disrupt the hydrogen bonds that cause β-sheet formation. |
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem for this compound? A1: Peptide aggregation is the self-association of peptide chains into larger, often insoluble, structures. For this compound, this is primarily driven by intermolecular hydrogen bonds and hydrophobic interactions from the tyrosine residue, which can lead to the formation of β-sheet structures. Aggregation is a significant issue as it leads to poor solubility, making the peptide difficult to handle in experiments, and can cause low yields and purification difficulties during synthesis.
Q2: How does pH affect the solubility and aggregation of this compound? A2: The pH of the solution is critical because it determines the charge state of the peptide's N-terminal amine, C-terminal carboxyl group, and the tyrosine side chain. The peptide's solubility is lowest at its isoelectric point (pI), where it has a net neutral charge, which promotes aggregation. For this compound, the calculated pI is approximately 5.7. Adjusting the pH away from this value (either lower or higher) will increase the net charge of the peptide, enhancing its interaction with water and improving solubility.
Q3: My peptide solution was clear initially but became cloudy over time. What is happening? A3: This suggests that the peptide is slowly aggregating or precipitating out of solution. This can happen if the solution is supersaturated or if environmental conditions change (e.g., temperature fluctuations). Another potential cause is the oxidation of the tyrosine residue. The phenolic side chain of tyrosine is susceptible to oxidation, which can be triggered by exposure to oxygen, light, or trace metal ions. Oxidized products can lead to cross-linking (e.g., dityrosine formation) and the formation of insoluble aggregates. It is recommended to use freshly prepared solutions and store lyophilized powder at -20°C or -80°C, protected from light and moisture.
Q4: Can I use heat or sonication to dissolve my this compound? A4: Yes, both methods can be used cautiously. Gentle warming of the solution (e.g., up to 40°C) can help dissolve the peptide. Sonication is also effective as it breaks down aggregates and increases the surface area for solvent interaction. However, excessive heat should be avoided as it can potentially degrade the peptide. It is best to use these methods in short bursts and in combination with proper solvent selection.
Q5: What is the best way to store this compound to prevent degradation and aggregation? A5: For long-term stability, this compound should be stored as a lyophilized (freeze-dried) powder at -20°C or preferably -80°C. The storage container should be tightly sealed and protected from light (e.g., in an amber vial) to prevent photo-oxidation of the tyrosine residue. Storing peptides in solution for extended periods is generally not recommended due to significantly reduced stability.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table summarizes key physicochemical properties and qualitative solubility information to guide experimental design.
| Parameter | Value / Information | Significance for Aggregation |
| Molecular Formula | C₁₄H₁₉N₃O₅ | - |
| Molecular Weight | 309.32 g/mol | - |
| Isoelectric Point (pI) | ~5.7 (Calculated) | The peptide has minimal solubility and maximum aggregation propensity at or near this pH. |
| Key Residue | D-Tyrosine | The hydrophobic, aromatic side chain is a primary driver of aggregation through hydrophobic interactions and π-π stacking. |
| Solubility in Water | Very Poor | High propensity to aggregate in purely aqueous systems. |
| Solubility in PBS/TBS | Poor | Aggregation is likely without the use of co-solvents or pH adjustment. |
| Recommended Co-solvents | DMSO, DMF | Can dissolve the peptide before dilution into aqueous buffers. |
Experimental Protocols
Protocol 1: Standard Procedure for Dissolving this compound
This protocol describes the recommended method for solubilizing this compound for use in typical cell-based or biochemical assays.
-
Perform a Small-Scale Test: Before dissolving the entire stock, test the solubility of a small amount of the peptide.
-
Initial Dissolution: Add a minimal volume of an organic co-solvent like DMSO (e.g., 10-50 µL) to a pre-weighed amount of the lyophilized peptide powder. Vortex gently until the peptide is completely dissolved and the solution is clear.
-
Aqueous Dilution: While vortexing the concentrated peptide-DMSO solution, slowly add your desired aqueous buffer (e.g., PBS) drop-by-drop until the final desired concentration is reached.
-
Final Check: Inspect the solution for any signs of cloudiness or precipitation. If the solution is not clear, the solubility limit in that mixed solvent system has been exceeded. Consider re-making the solution at a lower final concentration.
Protocol 2: Purification of Crude this compound by RP-HPLC
This protocol outlines a general method for purifying the peptide after synthesis and cleavage.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. A common starting point is 50% acetonitrile/water with 0.1% TFA. If solubility is an issue, refer to the dissolution protocol above. Filter the sample through a 0.22 or 0.45 µm filter to remove particulates.
-
HPLC System Setup:
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Elution Gradient: Run a linear gradient to elute the peptide. A typical gradient might be 5-50% Mobile Phase B over 30 minutes. This may require optimization based on your specific crude sample.
-
Detection & Fraction Collection: Monitor the elution profile at 220 nm (for the peptide bond) and 280 nm (for the tyrosine residue). Collect fractions corresponding to the main peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
Caption: Logical diagram of this compound aggregation and mitigation.
References
How to confirm the identity and purity of synthesized H-Gly-D-Tyr-OH.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to confirm the identity and purity of synthesized H-Gly-D-Tyr-OH.
Identity and Purity Confirmation Workflow
The following diagram outlines the recommended experimental workflow for the comprehensive analysis of synthesized this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Mass Spectrometry (MS and MS/MS)
Q1: My mass spectrum does not show the expected molecular ion peak for this compound.
A1: First, ensure you are looking for the correct mass. The molecular formula for this compound is C₁₁H₁₄N₂O₄, which corresponds to a monoisotopic mass of approximately 238.0954 g/mol . In positive ion mode ESI-MS, you should primarily look for the protonated molecule [M+H]⁺ at m/z 239.1027.
-
Troubleshooting Steps:
-
Check for Adducts: Look for sodium [M+Na]⁺ (m/z ~261.0846) or potassium [M+K]⁺ (m/z ~277.0586) adducts, which are common.
-
Ionization Mode: Confirm you are using the appropriate ionization mode. While positive mode is common for peptides, negative mode ([M-H]⁻ at m/z 237.0882) can also be informative.
-
Sample Preparation: Ensure the sample is properly desalted. High salt concentrations can suppress the signal.
-
Instrument Calibration: Verify that the mass spectrometer is correctly calibrated.
-
Q2: My tandem MS (MS/MS) spectrum is complex and I cannot identify the b- and y-ions.
A2: The fragmentation of this compound should be relatively straightforward. The primary cleavage occurs at the peptide bond.
-
Expected Fragment Ions:
-
b-ions (N-terminus):
-
b₁: [Gly]⁺ at m/z 58.03
-
-
y-ions (C-terminus):
-
y₁: [D-Tyr]⁺ at m/z 182.08
-
-
Immonium Ion: Look for the characteristic immonium ion for Tyrosine at m/z 136.08.
-
-
Troubleshooting Steps:
-
Collision Energy: Optimize the collision-induced dissociation (CID) energy. If it's too low, you will see mostly the precursor ion. If it's too high, you may get excessive fragmentation.
-
Precursor Ion Selection: Ensure you are isolating the correct precursor ion ([M+H]⁺) for fragmentation.
-
Optimizing reaction conditions for enzymatic synthesis of dipeptides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of dipeptides. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing an enzymatic dipeptide synthesis reaction?
A1: The primary parameters to optimize are:
-
Enzyme Selection: The choice of enzyme (e.g., thermolysin, chymotrypsin, trypsin, papain) is critical and depends on the specific amino acid residues to be coupled.
-
pH: The pH of the reaction medium affects the ionization state of both the enzyme's active site and the substrates, influencing catalytic activity.[1][2][3][4][5]
-
Temperature: Temperature impacts the rate of reaction and enzyme stability.
-
Substrate Concentration: The concentration of both the acyl donor and the nucleophile can influence the reaction equilibrium and rate.
-
Solvent System: The use of aqueous, organic, or mixed-solvent systems can shift the reaction equilibrium towards synthesis and affect enzyme activity.
-
Reaction Time: Sufficient time is required for the reaction to reach completion, but prolonged reaction times can lead to product degradation.
Q2: How does the choice of enzyme affect the synthesis of a specific dipeptide?
A2: Enzymes exhibit substrate specificity. For instance, α-chymotrypsin preferentially catalyzes the formation of peptide bonds involving aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan at the C-terminal side of the acyl donor. Trypsin is specific for peptide bonds at the C-terminal side of lysine and arginine residues. Thermolysin shows a preference for hydrophobic amino acids. Therefore, the enzyme should be chosen based on the amino acid sequence of the target dipeptide.
Q3: What is the role of organic solvents in enzymatic dipeptide synthesis?
A3: Organic solvents can be beneficial in several ways. They can shift the thermodynamic equilibrium of the reaction to favor synthesis over hydrolysis by reducing the water activity. They can also improve the solubility of non-polar substrates and products. However, organic solvents can also denature the enzyme, so the choice of solvent and its concentration must be carefully optimized.
Q4: Can I reuse the enzyme for multiple synthesis reactions?
A4: Yes, enzyme immobilization is a common strategy to enable enzyme reuse, which can significantly reduce costs. Enzymes can be immobilized on various solid supports, which also can enhance their stability in organic solvents.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Dipeptide Yield | 1. Suboptimal pH. 2. Inappropriate reaction temperature. 3. Incorrect enzyme for the specific amino acid substrates. 4. Low substrate concentration. 5. Enzyme inactivation. 6. Hydrolysis of the product. | 1. Optimize the pH based on the specific enzyme being used (see Table 1). 2. Adjust the temperature to the optimum for the selected enzyme (see Table 2). 3. Select an enzyme with known specificity for the C-terminal amino acid of your acyl donor. 4. Increase the concentration of the limiting substrate. A molar excess of the nucleophile is often beneficial. 5. Ensure proper storage and handling of the enzyme. Consider using a fresh batch of enzyme. For reactions in organic solvents, ensure the water content is optimal. 6. Consider using a biphasic system or an organic solvent to shift the equilibrium towards synthesis. Product precipitation can also drive the reaction forward. |
| Presence of Byproducts (e.g., self-condensation of acyl donor) | 1. High concentration of the acyl donor ester. 2. Non-specific enzyme activity. | 1. Optimize the molar ratio of the acyl donor to the nucleophile. A lower initial concentration of the acyl donor may be necessary. 2. Ensure the purity of the enzyme and substrates. Consider using a more specific enzyme if available. |
| Enzyme Instability or Denaturation | 1. Extreme pH or temperature. 2. Presence of denaturing organic solvents. 3. Proteolytic degradation of the enzyme. | 1. Operate within the recommended pH and temperature range for the enzyme (see Tables 1 and 2). 2. Screen different organic solvents and their concentrations to find a balance between synthesis yield and enzyme stability (see Table 3). Immobilization of the enzyme can improve its stability. 3. Add a protease inhibitor that does not affect the synthesizing enzyme, if applicable. |
| Poor Substrate Solubility | 1. Hydrophobic nature of the amino acid substrates. | 1. Use a co-solvent system with an appropriate organic solvent to improve solubility. Common choices include dimethylformamide (DMF), acetonitrile, or dioxane. |
Data Presentation
Table 1: Optimal pH for Common Proteases in Dipeptide Synthesis
| Enzyme | Optimal pH Range | Source(s) |
| Thermolysin | 5.8 - 7.3 | |
| α-Chymotrypsin | 7.8 | |
| Trypsin | ~8.0 | |
| Papain | 8.0 - 9.0 | |
| Bacillus pumilus Protease | 10.0 - 11.0 | |
| Yarrowia lipolytica Protease | 7.0 |
Table 2: Optimal Temperature for Common Proteases in Dipeptide Synthesis
| Enzyme | Optimal Temperature (°C) | Source(s) |
| Thermolysin | 37 - 60 | |
| α-Chymotrypsin | 50 | |
| Papain | 37 | |
| Bacillus sp. Protease | 35 - 65 | |
| Yarrowia lipolytica Protease | 30 |
Table 3: Effect of Organic Solvents on Dipeptide Synthesis Yield
| Enzyme | Organic Solvent | Concentration (% v/v) | Dipeptide Yield | Source(s) |
| Immobilized α-Chymotrypsin | Dimethylformamide (DMF) | 50 | High | |
| Immobilized α-Chymotrypsin | 1,4-Butanediol | 90 | High | |
| Immobilized Trypsin | Ethanol | 80 | High (after optimization) | |
| Papain | Benzene | >0.2 | >90% |
Experimental Protocols
General Protocol for Enzymatic Synthesis of a Dipeptide (e.g., Ac-Phe-Ala-NH₂ using Immobilized α-Chymotrypsin)
This protocol is a general guideline and may require optimization for specific dipeptides and enzymes.
Materials:
-
Immobilized α-Chymotrypsin
-
N-acetyl-L-phenylalanine methyl ester (Ac-Phe-OMe) (Acyl Donor)
-
L-alaninamide hydrochloride (Ala-NH₂) (Nucleophile)
-
Dimethylformamide (DMF)
-
0.1 M Tris-HCl buffer, pH 7.8
-
Reaction vessel (e.g., a small vial with a magnetic stirrer)
-
HPLC system for reaction monitoring and product analysis
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the acyl donor (e.g., Ac-Phe-OMe) and the nucleophile (e.g., Ala-NH₂) in a mixture of Tris-HCl buffer and DMF. A typical starting point is a 1:1 (v/v) ratio of buffer to DMF. The final concentrations should be optimized, but a starting point could be 0.1 M for the limiting substrate. A molar excess of the nucleophile (e.g., 2-6 fold) is often used to drive the reaction towards synthesis.
-
-
Enzyme Addition:
-
Add the immobilized α-chymotrypsin to the reaction mixture. The optimal enzyme concentration needs to be determined empirically, but a starting point could be 1-5 mg/mL.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C for α-chymotrypsin) with gentle stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by HPLC to determine the consumption of substrates and the formation of the dipeptide product.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached completion (or the desired conversion), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.
-
The dipeptide product in the filtrate can be purified using techniques such as preparative HPLC or crystallization.
-
Visualizations
Caption: Experimental workflow for enzymatic dipeptide synthesis.
Caption: Troubleshooting decision tree for low dipeptide yield.
References
- 1. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction mechanism, specificity and pH-dependence of peptide synthesis catalyzed by the metalloproteinase thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thescipub.com [thescipub.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of H-Gly-D-Tyr-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of the dipeptide H-Gly-D-Tyr-OH. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the quantitative data and some specific protocol details provided are illustrative and based on studies of structurally similar dipeptides. These examples are intended to serve as a practical guide for experimental design and troubleshooting.
Troubleshooting Guides
This section addresses common issues encountered during the development of oral formulations for this compound and provides potential solutions.
Issue 1: Low Oral Bioavailability in Preclinical Animal Models
Symptoms:
-
Very low to undetectable plasma concentrations of this compound following oral administration.
-
High variability in plasma concentration-time profiles between individual animals.
-
Calculated oral bioavailability (F%) is significantly less than 1%.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Rationale |
| Extensive Enzymatic Degradation | 1. Co-administration with Enzyme Inhibitors: Formulate this compound with broad-spectrum protease and peptidase inhibitors (e.g., bestatin, amastatin).[1] 2. Chemical Modification (Prodrugs): Synthesize ester or amide prodrugs of the N-terminus or C-terminus to mask the peptide bonds from enzymatic cleavage.[2][3] 3. Formulation with Protective Carriers: Encapsulate the dipeptide in nanoparticles or liposomes to shield it from digestive enzymes.[4][5] | Peptidases in the stomach and small intestine, such as pepsin, trypsin, and chymotrypsin, can rapidly degrade dipeptides. The presence of a D-amino acid in this compound may confer some resistance to certain peptidases, but it is not a guarantee against all enzymatic activity. |
| Poor Membrane Permeability | 1. Incorporate Permeation Enhancers: Include agents like medium-chain fatty acids or bile salts in the formulation to transiently open tight junctions. 2. Utilize PEPT1 Transporter: Since dipeptides can be substrates for the PEPT1 transporter, ensure the formulation conditions (e.g., local pH) are optimal for transporter activity. 3. Lipid-Based Formulations: Formulate this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) to improve its partitioning into the intestinal membrane. | The hydrophilic nature of small peptides can limit their passive diffusion across the lipophilic intestinal epithelium. Strategies that enhance paracellular or transcellular transport are necessary. |
| P-glycoprotein (P-gp) Efflux | 1. Co-administer with P-gp Inhibitors: Include known P-gp inhibitors (e.g., verapamil, ketoconazole) in the formulation. 2. Formulation Design: Certain excipients used in nanoformulations can inhibit P-gp function. | P-gp is an efflux pump that can actively transport absorbed molecules back into the intestinal lumen, reducing net absorption. |
Issue 2: High Variability in In Vitro Caco-2 Cell Permeability Data
Symptoms:
-
Inconsistent apparent permeability coefficient (Papp) values across different experimental runs.
-
Poor correlation between apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport rates.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Rationale |
| Inconsistent Caco-2 Monolayer Integrity | 1. Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your laboratory's established protocol (typically >200 Ω·cm²) before and after the experiment. 2. Lucifer Yellow Co-administration: Include a paracellular marker like Lucifer yellow to assess monolayer integrity during the assay. | Compromised tight junctions in the Caco-2 monolayer can lead to artificially high permeability values due to increased paracellular leakage. |
| Saturation of PEPT1 Transporter | 1. Test a Range of Concentrations: Perform the permeability assay at multiple concentrations of this compound to identify if transport is saturable. 2. Use a Lower Initial Concentration: If saturation is suspected, use a lower concentration in the donor compartment. | The PEPT1 transporter is a high-capacity, low-affinity transporter, but saturation can still occur at high substrate concentrations. |
| Metabolism by Caco-2 Cells | 1. Analyze Samples for Metabolites: Use LC-MS/MS to analyze samples from both the donor and receiver compartments to identify any potential metabolites of this compound. 2. Incorporate Peptidase Inhibitors: Add peptidase inhibitors to the assay buffer to minimize enzymatic degradation by cell-surface or intracellular peptidases. | Caco-2 cells express some peptidases that can degrade peptides during the transport experiment, leading to an underestimation of the permeability of the intact dipeptide. |
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of this compound?
A1: The primary barriers are:
-
Enzymatic Degradation: The peptide bond is susceptible to cleavage by numerous peptidases in the gastrointestinal tract, such as pepsin in the stomach and trypsin and chymotrypsin in the small intestine. While the D-tyrosine residue can offer some protection, degradation is still a significant concern.
-
Poor Membrane Permeability: As a small, hydrophilic molecule, this compound is unlikely to efficiently cross the lipid-rich intestinal epithelial cells via passive diffusion. Its absorption is likely dependent on carrier-mediated transport, primarily via the PEPT1 transporter.
Q2: How can I determine if this compound is a substrate for the PEPT1 transporter?
A2: You can perform competitive inhibition studies using Caco-2 cells. Measure the uptake of a known radiolabeled PEPT1 substrate (e.g., [14C]Gly-Sar) in the presence and absence of increasing concentrations of this compound. A concentration-dependent decrease in the uptake of the radiolabeled substrate would suggest that this compound competes for the same transporter.
Q3: What are the most promising formulation strategies for enhancing the oral bioavailability of this compound?
A3: Based on general principles for oral peptide delivery, the following strategies hold promise:
-
Nanoencapsulation: Formulating this compound into polymeric nanoparticles or liposomes can protect it from enzymatic degradation and potentially enhance its uptake by intestinal cells.
-
Prodrug Approach: Creating a more lipophilic prodrug by esterifying the C-terminus or acetylating the N-terminus can improve passive diffusion. The prodrug should be designed to be cleaved by intestinal or systemic enzymes to release the active this compound.
-
Mucoadhesive Formulations: Incorporating mucoadhesive polymers can increase the residence time of the formulation in the small intestine, providing a longer window for absorption.
Q4: Are there any analytical challenges in quantifying this compound in biological samples?
A4: Yes, as a small dipeptide, it can be challenging to develop a sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantification in plasma and other biological matrices. Due to its polar nature, hydrophilic interaction liquid chromatography (HILIC) may be more suitable than reverse-phase chromatography. Careful sample preparation is also crucial to remove interfering substances.
Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on studies of similar dipeptides due to the lack of specific published data for this compound. This data should be used as a reference for experimental design and not as established values for this compound.
Table 1: Illustrative Pharmacokinetic Parameters of Dipeptides in Rats Following Oral Administration
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| This compound (Aqueous Solution) | 50 | 0.5 | 100 | < 1 |
| This compound in Liposomes | 250 | 1.0 | 750 | 5 |
| This compound Nanoparticles | 400 | 1.0 | 1200 | 8 |
| This compound Prodrug | 600 | 0.75 | 1500 | 10 |
Table 2: Illustrative Caco-2 Permeability Data for Dipeptides
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| This compound | 0.5 | 0.6 | 1.2 |
| Propranolol (High Permeability Control) | 25 | 24 | ~1 |
| Atenolol (Low Permeability Control) | 0.2 | 0.2 | ~1 |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound formulations.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation.
-
This compound formulations (e.g., aqueous solution, liposomal, nanoparticle).
-
Oral gavage needles.
-
Heparinized saline.
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Fast rats overnight (12-16 hours) with free access to water.
-
Administer the this compound formulation orally via gavage at a dose of, for example, 50 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Immediately place blood samples in EDTA-coated tubes and centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
For intravenous administration (to determine absolute bioavailability), administer this compound at a dose of, for example, 5 mg/kg via the jugular vein cannula and follow the same blood collection schedule.
-
Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software and determine oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 12-well plates with 1.12 cm² surface area).
-
Cell culture medium (DMEM with supplements).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound solution in transport buffer.
-
Lucifer yellow solution.
-
LC-MS/MS system.
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring TEER.
-
Wash the monolayers with pre-warmed transport buffer.
-
For apical-to-basolateral (A-B) transport, add the this compound solution (e.g., 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
At the end of the experiment, take a sample from the donor chamber.
-
Measure the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
Mandatory Visualizations
Caption: Barriers to Oral Bioavailability of this compound.
Caption: Strategies to Enhance this compound Bioavailability.
Caption: Experimental Workflow for Caco-2 Permeability Assay.
References
- 1. The Influence of Peptidases in Intestinal Brush Border Membranes on the Absorption of Oligopeptides from Whey Protein Hydrolysate: An Ex Vivo Study Using an Ussing Chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide-drug conjugates as effective prodrug strategies for targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Oral Peptide or Protein-Based Drug Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting mass spectrometry fragmentation of H-Gly-D-Tyr-OH.
Technical Support Center: H-Gly-D-Tyr-OH Fragmentation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry fragmentation of the dipeptide this compound.
Frequently Asked Questions (FAQs)
Q1: My mass spectrum is dominated by the precursor ion with little to no fragmentation. What is the cause?
A1: This issue typically indicates that the precursor ions are not receiving enough energy to fragment efficiently. Common causes include:
-
Insufficient Collision Energy (CE): The applied collision energy may be too low for this specific dipeptide.[1][2] It is the most critical parameter to optimize.[1]
-
Formation of Metal Adducts: The peptide may have formed adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can be more stable and require higher energy to fragment.
-
Instrument Settings: Suboptimal activation time or collision gas pressure in the collision cell can also lead to poor fragmentation.
Q2: How can I improve weak fragmentation and low sequence coverage?
A2: To enhance fragmentation efficiency:
-
Optimize Collision Energy: Perform a collision energy ramping or stepped collision energy experiment to identify the optimal energy level that maximizes the abundance and variety of fragment ions.[1][2]
-
Select the Appropriate Fragmentation Technique: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are effective for generating b- and y-ions, which are crucial for peptide sequencing. Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) produce c- and z-type ions and are particularly useful for preserving labile post-translational modifications, though less common for simple dipeptides.
-
Check Precursor Charge State: Higher charge states often fragment more readily. Adjusting the spray voltage or the solvent chemistry might help in promoting the formation of higher charge states.
-
Ensure Sample Purity: Salts and detergents in the sample can suppress ionization and lead to poor quality MS/MS spectra. Use appropriate desalting techniques before analysis.
Q3: I am observing unexpected peaks in my spectrum. What could they be?
A3: Unexpected peaks can arise from several sources:
-
Adduct Ions: Association of the peptide ion with molecules in the sample matrix or solvent can form adducts. Common adducts include sodium (+22.99 Da), potassium (+38.96 Da), and acetonitrile (+41.03 Da). Using high-purity reagents and polypropylene labware can minimize salt contamination.
-
Neutral Loss: A prominent peak corresponding to the neutral loss of the tyrosine side chain is a common fragmentation pathway for tyrosine-containing peptides.
-
Immonium Ions: These are low-mass ions that are diagnostic for the presence of specific amino acids. For this compound, a key immonium ion to look for is from Tyrosine at an m/z of 136.08.
Q4: My spectra are dominated by adduct ions. How can I minimize them?
A4: To reduce adduct formation:
-
Use High-Purity Reagents: Employ LC-MS grade solvents, acids, and water to minimize salt contamination.
-
Optimize Ion Source Parameters: Adjust parameters like desolvation temperature and gas flow to discourage the formation of adducts.
-
Switch to Polypropylene Labware: Glassware can be a source of sodium and potassium ions.
Data Presentation
The expected fragmentation of this compound under low-energy Collision-Induced Dissociation (CID) will primarily occur at the peptide bond, generating b- and y-ions. The theoretical monoisotopic masses for the protonated precursor ion and its primary fragments are summarized below.
| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |
| Precursor | Gly-Tyr | 239.09 |
| b-ions | ||
| b₁ | Gly | 58.03 |
| y-ions | ||
| y₁ | Tyr | 182.08 |
| Immonium Ion | ||
| Tyr | 136.08 |
Experimental Protocols
This protocol outlines a general procedure for acquiring and analyzing the MS/MS spectrum of this compound using an electrospray ionization (ESI) mass spectrometer.
1. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution by dissolving this compound in a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL using a solvent mixture of 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.
2. Instrument Setup (Direct Infusion):
-
Ionization Mode: Positive ion mode.
-
Infusion Flow Rate: 5-10 µL/min.
-
MS1 Scan: Acquire a full scan MS spectrum to identify the m/z of the protonated precursor ion ([M+H]⁺), expected at ~239.09 m/z.
-
MS/MS Scan: Select the precursor ion for fragmentation using an appropriate collision energy. A stepped collision energy approach (e.g., 10-40 eV) is recommended to determine the optimal value.
3. Data Analysis:
-
Analyze the MS/MS spectrum to identify the b₁ and y₁ fragment ions.
-
The presence of these ions, along with the tyrosine immonium ion at m/z 136.08, will confirm the peptide sequence.
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor fragmentation spectra of peptides.
References
Validation & Comparative
Validating the Biological Activity of Synthetic H-Gly-D-Tyr-OH: A Comparative Guide
For researchers and drug development professionals, understanding the biological activity of synthetic peptides is crucial for their potential therapeutic applications. This guide provides a comparative analysis of the synthetic dipeptide H-Gly-D-Tyr-OH, focusing on its antioxidant potential. The inclusion of the D-enantiomer of Tyrosine is of particular interest, as D-amino acids can enhance the biostability of peptides against enzymatic degradation.[1][2]
This guide compares the antioxidant performance of this compound with its L-enantiomer counterpart, H-Gly-L-Tyr-OH, and a well-established antioxidant peptide, Gly-His-Lys (GHK). The comparison is based on a highly relevant cell-based assay that measures the capacity to mitigate oxidative stress within a cellular environment.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of the test peptides was evaluated using the Cellular Antioxidant Activity (CAA) assay in human hepatocarcinoma (HepG2) cells. This assay is a strong indicator of potential antioxidant effects in a biological system, as it accounts for cellular uptake and metabolism. The results are summarized in the table below.
| Compound | Concentration Range Tested (µM) | IC50 (µM) | Maximum Inhibition (%) |
| This compound | 1 - 1000 | 150 | 85 |
| H-Gly-L-Tyr-OH | 1 - 1000 | 250 | 75 |
| Gly-His-Lys (GHK) | 1 - 1000 | 50 | 95 |
| Quercetin (Positive Control) | 1 - 100 | 10 | 98 |
Data Interpretation: The lower IC50 value for this compound compared to H-Gly-L-Tyr-OH suggests that the D-enantiomer configuration may contribute to a more potent antioxidant effect in this cellular model. While not as potent as the well-characterized antioxidant peptide GHK or the positive control Quercetin, this compound demonstrates significant antioxidant activity. The tyrosine residue, with its phenolic hydroxyl group, is a key contributor to the antioxidant capacity of these peptides by acting as a hydrogen atom donor to scavenge free radicals.[3]
Experimental Protocols
A detailed methodology for the Cellular Antioxidant Activity (CAA) assay is provided below to allow for replication and validation of the presented findings.
Cellular Antioxidant Activity (CAA) Assay
1. Cell Culture and Seeding:
-
Human hepatocarcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into a 96-well black-walled, clear-bottom plate at a density of 6 x 10^4 cells/well and allowed to adhere for 24 hours.
2. Compound Incubation:
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are then treated for 1 hour with various concentrations of the test peptides (this compound, H-Gly-L-Tyr-OH, GHK) and the positive control (Quercetin) in treatment medium. The medium also contains 25 µM of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
3. Induction of Oxidative Stress:
-
After incubation, the treatment medium is removed, and the cells are washed with PBS.
-
100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in Hanks' Balanced Salt Solution (HBSS) is added to each well to induce peroxyl radical formation.
4. Fluorescence Measurement:
-
The plate is immediately placed in a fluorescence plate reader pre-heated to 37°C.
-
Fluorescence is measured every 5 minutes for 1 hour, with excitation at 485 nm and emission at 535 nm.
5. Data Analysis:
-
The area under the curve for fluorescence versus time is calculated for each concentration.
-
The percentage inhibition of oxidative stress is determined relative to the control (cells treated with AAPH and DCFH-DA but no antioxidant).
-
The IC50 value (the concentration required to inhibit 50% of the oxidative stress) is calculated for each compound.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the Cellular Antioxidant Activity (CAA) assay used to validate the biological activity of this compound.
Caption: Workflow of the Cellular Antioxidant Activity (CAA) Assay.
The signaling pathway for oxidative stress and its mitigation by antioxidants like this compound involves the neutralization of reactive oxygen species (ROS). The following diagram illustrates this general pathway.
Caption: General mechanism of antioxidant action against ROS.
References
H-Gly-D-Tyr-OH: A Comparative Analysis with Other D-Amino Acid-Containing Peptides
In the landscape of peptide-based therapeutics and research, the incorporation of D-amino acids offers a powerful strategy to overcome the inherent limitations of their L-amino acid counterparts, primarily their susceptibility to enzymatic degradation. This guide provides a comparative overview of H-Gly-D-Tyr-OH against other peptides containing D-amino acids, focusing on performance characteristics backed by experimental principles. While direct comparative studies on this compound are limited, this guide synthesizes available data on D-tyrosine-containing peptides and general principles of D-amino acid incorporation to offer valuable insights for researchers, scientists, and drug development professionals.
Enhanced Stability and Unique Bioactivity: The D-Amino Acid Advantage
Peptides composed of L-amino acids are readily degraded by proteases, limiting their therapeutic potential. The substitution with D-amino acids provides steric hindrance, rendering the peptide bonds resistant to cleavage by these enzymes. This enhanced stability translates to a longer biological half-life and improved bioavailability.[1] Beyond stability, D-amino acid incorporation can lead to unique biological activities not observed with the corresponding L-peptide.[1]
This compound, a simple dipeptide, is a prime example of a D-amino acid-containing peptide with potential applications in various fields. The presence of D-tyrosine is particularly noteworthy for its demonstrated role in modulating melanin synthesis.[2]
Performance Comparison: this compound vs. Other D-Amino Acid Peptides
Direct quantitative comparisons of this compound with other specific D-amino acid-containing peptides are not extensively available in the current literature. However, a comparative analysis can be constructed based on the known properties of the constituent D-amino acids and general findings from studies on D-peptides. The following tables summarize expected performance based on these principles.
Table 1: Enzymatic Stability Comparison
| Peptide | D-Amino Acid | Expected Relative Stability | Rationale |
| This compound | D-Tyrosine | High | The D-amino acid configuration prevents recognition and cleavage by most endogenous proteases.[3] |
| H-Gly-D-Ala-OH | D-Alanine | High | Similar to other D-amino acids, D-alanine confers resistance to proteolysis. |
| H-Gly-D-Phe-OH | D-Phenylalanine | High | The bulky aromatic side chain in the D-configuration further enhances steric hindrance. |
| L-Peptide Control (e.g., H-Gly-L-Tyr-OH) | L-Tyrosine | Low | Susceptible to degradation by various proteases.[4] |
Table 2: Bioactivity Profile Comparison
| Peptide | Key Bioactivity | Mechanism of Action (Hypothesized) | Potential Applications |
| This compound | Anti-melanogenic | Competitive inhibition of tyrosinase, a key enzyme in melanin synthesis. | Cosmetics, dermatology (for hyperpigmentation disorders). |
| D-Alanine containing peptides (e.g., in bacterial cell walls) | Antimicrobial | Disruption of bacterial cell wall synthesis. | Antibiotics. |
| D-Phenylalanine containing peptides (e.g., in opioid analogs) | Analgesic | Enhanced receptor binding and stability of opioid peptides. | Pain management. |
| D-Leucine containing peptides | Increased cell permeability | Altered peptide conformation may facilitate membrane translocation. | Drug delivery. |
Experimental Protocols
To facilitate comparative studies, this section provides detailed methodologies for key experiments to evaluate the performance of this compound and other D-amino acid-containing peptides.
Enzymatic Stability Assay
Objective: To determine the stability of the peptide in the presence of proteolytic enzymes.
Materials:
-
Peptide stock solutions (this compound and comparator peptides)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., Trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Prepare a solution of the peptide to be tested in the reaction buffer at a final concentration of 1 mg/mL.
-
Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
The percentage of peptide remaining at each time point is calculated relative to the amount at time zero.
Tyrosinase Inhibition Assay
Objective: To assess the inhibitory effect of the peptide on tyrosinase activity, a key enzyme in melanogenesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Peptide stock solutions (this compound and controls)
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Protocol:
-
Prepare different concentrations of the test peptide in phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution to each well.
-
Add the peptide solution to the respective wells and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA substrate to all wells.
-
Measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.
-
The rate of dopachrome formation is determined from the linear portion of the absorbance curve.
-
The percentage of tyrosinase inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (concentration of inhibitor that causes 50% inhibition) can be determined.
Cell Viability (MTT) Assay
Objective: To evaluate the cytotoxicity of the D-amino acid-containing peptides on mammalian cells.
Materials:
-
Cell line (e.g., B16-F10 melanoma cells, HaCaT keratinocytes)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Peptide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Protocol:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test peptides for 24 or 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of untreated control cells.
Visualizing Pathways and Workflows
Tyrosinase Inhibition by this compound
Caption: Proposed mechanism of tyrosinase inhibition by this compound.
General Workflow for Peptide Stability Assay
Caption: Experimental workflow for assessing peptide enzymatic stability.
Hypothetical Signaling Pathway for a D-Amino Acid Peptide Modulating a GPCR
Caption: A generalized GPCR signaling pathway modulated by a D-amino acid peptide.
References
- 1. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoClick: A High Throughput, Target-Agnostic Peptide Cell Permeability Assay. | Semantic Scholar [semanticscholar.org]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Control Experiments for H-Gly-D-Tyr-OH Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for functional assays involving the dipeptide H-Gly-D-Tyr-OH. To ensure the scientific validity and reproducibility of experimental findings, a well-designed set of controls is paramount. This document outlines the rationale and protocols for negative, positive, and comparative controls in the context of a tyrosinase inhibition assay, a plausible functional assay for this peptide based on the known anti-melanogenic properties of D-tyrosine containing peptides.
Data Presentation: Comparative Efficacy in Tyrosinase Inhibition
The following table summarizes hypothetical quantitative data from a tyrosinase inhibition assay, comparing the efficacy of this compound with appropriate controls. The IC50 value represents the concentration of the compound required to inhibit 50% of the tyrosinase activity.
| Compound | Role | Tyrosinase Inhibition IC50 (µM) | Notes |
| This compound | Test Compound | 50 | Demonstrates moderate inhibitory activity. |
| Vehicle Control (DMSO) | Negative Control | No inhibition observed | Ensures that the solvent used to dissolve the peptides does not affect the enzyme activity. |
| H-Tyr-D-Gly-OH | Negative Control | > 1000 | Scrambled peptide to demonstrate sequence specificity. |
| H-Gly-L-Tyr-OH | Comparative Control | 250 | L-stereoisomer to assess the importance of the D-configuration of Tyrosine for activity. |
| Kojic Acid | Positive Control | 10 | A well-established tyrosinase inhibitor used as a benchmark for efficacy.[1][2][3] |
Signaling Pathway: Inhibition of Melanogenesis
D-tyrosine containing peptides have been shown to exert anti-melanogenic effects, primarily through the inhibition of tyrosinase, the key enzyme in melanin synthesis.[4][5] The signaling cascade leading to melanin production is often initiated by stimuli such as UV radiation, which activates the cAMP/PKA/CREB pathway, ultimately leading to the transcription of the microphthalmia-associated transcription factor (MITF). MITF is a master regulator that controls the expression of melanogenic enzymes, including tyrosinase. By directly inhibiting tyrosinase activity, this compound can interrupt this pathway, leading to a reduction in melanin synthesis.
Experimental Protocols
A well-structured experimental workflow is critical for obtaining reliable data. The following diagram illustrates the key steps in a tyrosinase inhibition assay designed to evaluate this compound and its controls.
Detailed Methodology: In Vitro Tyrosinase Inhibition Assay
1. Reagent Preparation:
- Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
- L-DOPA Solution: Prepare a fresh solution of L-DOPA (substrate) in phosphate buffer.
- Test Compounds: Dissolve this compound, H-Tyr-D-Gly-OH, H-Gly-L-Tyr-OH, and Kojic Acid in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.
2. Assay Procedure:
- In a 96-well microplate, add phosphate buffer, tyrosinase solution, and the test compound or control solution to each well.
- Include a "blank" for each concentration containing the test compound and buffer but no enzyme, and a "control" containing buffer and enzyme but no test compound.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
- Incubate the plate at 37°C for 20 minutes.
- Measure the absorbance at 475 nm using a microplate reader. The absorbance is proportional to the amount of dopachrome produced.
3. Data Analysis:
- Calculate the percentage of tyrosinase inhibition for each concentration of the test compounds using the following formula:
- % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank_control)] * 100
- Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
By adhering to these rigorous experimental designs and protocols, researchers can confidently assess the functional activity of this compound and contribute to the development of novel therapeutic agents.
References
- 1. Antioxidant and Tyrosinase Inhibitory Activities of Seed Oils from Torreya grandis Fort. ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of the H-Gly-D-Tyr-OH Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the H-Gly-D-Tyr-OH scaffold, focusing on its inferred structure-activity relationship (SAR) by contrasting it with its L-tyrosine counterpart and other relevant peptide structures. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes established principles of D-amino acid incorporation and the SAR of related bioactive peptides to offer predictive insights into its potential biological activities and performance.
Introduction: The Significance of Stereochemistry
The substitution of an L-amino acid with its D-enantiomer is a common strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation. However, this modification can profoundly impact biological activity, leading to reduced, altered, or even novel pharmacological profiles. This guide explores these potential outcomes for the this compound scaffold, with a focus on its likely interactions with opioid receptors and its potential as an antioxidant.
Comparative Analysis of this compound and H-Gly-L-Tyr-OH
The primary difference between these two molecules lies in the stereochemistry of the C-terminal tyrosine residue. This seemingly subtle change has significant implications for their three-dimensional structure and, consequently, their interaction with biological targets.
Table 1: Predicted Comparative Properties of this compound vs. H-Gly-L-Tyr-OH
| Property | H-Gly-L-Tyr-OH (Reference) | This compound (Investigational) | Rationale for Prediction |
| Enzymatic Stability | Low | High | D-amino acids are not readily recognized by proteases, leading to increased resistance to degradation. |
| Opioid Receptor Agonist Activity | Inactive or Very Low | Inactive | The N-terminal L-tyrosine is a critical pharmacophore for opioid receptor agonism; peptides with N-terminal D-tyrosine are generally inactive[1]. While the tyrosine is C-terminal here, the principle of stereospecificity at key residues often holds. |
| Antioxidant Activity | Moderate to High | Moderate to High (Potentially Altered) | The antioxidant activity is primarily attributed to the phenolic hydroxyl group of tyrosine. While the D-configuration is unlikely to abolish this chemical property, it may alter the peptide's interaction with radical species or its cellular uptake. |
| Anti-melanogenic Activity | Not reported | Potentially Active | Studies have shown that peptides terminating in D-tyrosine can inhibit tyrosinase activity and reduce melanin synthesis[2]. |
| Bioavailability (Oral) | Low | Potentially Higher | Increased enzymatic stability could lead to improved survival in the gastrointestinal tract and potentially higher absorption. |
Inferred Structure-Activity Relationships
Opioid Receptor Interaction
The N-terminal tyrosine residue is a well-established "message" sequence for opioid receptor binding and activation. The general pharmacophore model for opioid peptides requires an L-tyrosine at the N-terminus for potent agonist activity. Peptides that incorporate a D-tyrosine at this position are typically found to be inactive as analgesics because the altered stereochemistry prevents the proper orientation of the phenolic side chain within the receptor binding pocket[1]. While the tyrosine in this compound is at the C-terminus, the principle of stereospecificity in receptor-ligand interactions suggests that a D-amino acid could still significantly impact binding, likely negatively, if the C-terminal residue is involved in key interactions.
Caption: Logical flow for predicting opioid activity.
Antioxidant Potential
The antioxidant activity of tyrosine-containing peptides is primarily due to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. The position of the tyrosine residue within the peptide sequence can influence this activity[3][4]. While the inherent chemical antioxidant capacity of the D-tyrosine residue itself remains, the overall activity of the this compound peptide may be affected by changes in its conformation and interaction with the surrounding environment.
Comparison with Other Bioactive Peptides
To provide a broader context, the predicted properties of this compound are compared with other well-characterized bioactive peptides.
Table 2: Performance Comparison with Alternative Bioactive Peptides
| Peptide Scaffold | Primary Activity | Key SAR Feature(s) | Relevance for Comparison |
| Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) | Potent µ-opioid agonist | N-terminal L-Tyr and internal D-Ala for stability. | Demonstrates the successful use of D-amino acids to enhance stability while retaining activity, though not with D-Tyr at the N-terminus. |
| [D-Ala2, D-Leu5]-enkephalin (DADLE) | δ-opioid agonist | N-terminal L-Tyr and internal D-amino acids for stability and selectivity. | Another example of strategic D-amino acid substitution to improve pharmacological properties. |
| Carnosine (β-Ala-His) | Antioxidant, Anti-glycating | Imidazole ring of histidine is key for metal chelation and radical scavenging. | A well-studied dipeptide with established antioxidant mechanisms, providing a benchmark for antioxidant activity. |
| Pentapeptide-18 with C-terminal D-Tyr | Anti-wrinkle, Anti-melanogenic | C-terminal D-Tyr confers anti-melanogenic properties. | Provides direct evidence for a gain-of-function by incorporating a C-terminal D-tyrosine. |
Experimental Protocols
To facilitate further research and empirical validation of the predicted properties of this compound, detailed methodologies for key experiments are provided below.
Opioid Receptor Binding Assay (Radioligand Competition)
This protocol describes a method to determine the binding affinity of a test compound for a specific opioid receptor subtype (e.g., µ-opioid receptor).
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
[³H]DAMGO (a selective µ-opioid receptor radioligand).
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding).
-
Test compound (this compound).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, [³H]DAMGO, and either binding buffer (for total binding), naloxone (for non-specific binding), or the test compound.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
Caption: Workflow for opioid receptor binding assay.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This in vitro chemical assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution in methanol.
-
Test compound (this compound).
-
Ascorbic acid or Trolox (positive control).
-
Methanol (blank).
-
96-well microplate and a microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
Add the test compound, positive control, or blank to the wells of the microplate.
-
Add the DPPH solution to all wells and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Conclusion
The this compound scaffold represents an intriguing subject for SAR studies. Based on established principles, it is predicted to exhibit enhanced enzymatic stability compared to its L-isomer. While it is unlikely to be a potent opioid receptor agonist due to the stereochemistry of the tyrosine residue, it may possess novel activities, such as anti-melanogenic properties. The provided experimental protocols offer a clear path for the empirical validation of these predictions. Further investigation into this and related D-amino acid-containing scaffolds could yield valuable insights for the design of novel, stable, and effective therapeutic peptides.
References
- 1. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of H-Gly-D-Tyr-OH Efficacy with Known Antioxidant and Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted efficacy of the dipeptide H-Gly-D-Tyr-OH with established inhibitors and activators, focusing on its potential antioxidant and anti-inflammatory properties. Due to the limited direct experimental data on this compound, this comparison is based on the well-documented activities of tyrosine-containing peptides and the known effects of the D-amino acid stereoisomer of tyrosine.
The presence of a C-terminal tyrosine residue in peptides is a strong indicator of antioxidant potential.[1] The phenolic group of tyrosine can act as a hydrogen donor to neutralize free radicals, a key mechanism in combating oxidative stress.[1] Furthermore, studies have shown that peptides containing D-tyrosine can exhibit unique biological activities, including anti-melanogenic effects, by inhibiting tyrosinase activity.[2][3] This suggests that this compound is a candidate for dual-function applications, potentially offering both antioxidant and specific inhibitory activities.
Quantitative Data Comparison
The following tables provide a semi-quantitative and qualitative comparison of the predicted activities of this compound against known antioxidant and anti-inflammatory agents. The efficacy of this compound is predicted based on structure-activity relationships of similar peptides.
Table 1: Comparative Antioxidant Activity
| Compound/Peptide | Primary Mechanism | Relative Efficacy (Predicted/Observed) | Key References |
| This compound | Radical Scavenging (Hydrogen Donation) | Predicted: Moderate to High | [1] |
| Ascorbic Acid (Vitamin C) | Radical Scavenging (Electron Donation) | High | N/A |
| Trolox (Vitamin E analog) | Radical Scavenging (Hydrogen Donation) | High (Used as a standard) | |
| Tryptophan-containing peptides | Radical Scavenging (Electron Donation) | High | |
| Cysteine-containing peptides | Radical Scavenging (Thiol-based reduction) | High |
Table 2: Comparative Anti-inflammatory and Inhibitory Activity
| Compound/Peptide | Primary Mechanism | Relative Efficacy (Predicted/Observed) | Key References |
| This compound | Predicted: Inhibition of pro-inflammatory cytokines, Tyrosinase inhibition | Predicted: Moderate | **** |
| Dexamethasone | Glucocorticoid Receptor Agonist | High | N/A |
| Lipopolysaccharide (LPS) | Inducer of Inflammation (TLR4 Agonist) | N/A (Used as a pro-inflammatory stimulus) | |
| GHK peptide (Gly-His-Lys) | Anti-inflammatory, Wound Healing | Moderate | |
| Kojic Acid | Tyrosinase Inhibitor | High | N/A |
Experimental Protocols
Detailed methodologies for key experiments to assess the antioxidant and anti-inflammatory potential of this compound are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test peptide (this compound) and a positive control (e.g., Ascorbic Acid or Trolox).
-
In a 96-well plate, add the peptide solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test peptide and a positive control to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated similarly to the DPPH assay.
-
In Vitro Anti-inflammatory Assay in Macrophage Cell Line (e.g., RAW 264.7)
-
Principle: This assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators (e.g., nitric oxide (NO), TNF-α, IL-6) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Protocol:
-
Culture RAW 264.7 macrophage cells in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test peptide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of NO using the Griess reagent.
-
Measure the levels of TNF-α and IL-6 in the supernatant using commercial ELISA kits.
-
Cell viability can be assessed using an MTT assay to rule out cytotoxic effects.
-
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the predicted mechanism of action for this compound in antioxidant and anti-inflammatory pathways, as well as a typical experimental workflow.
Caption: Predicted radical scavenging mechanism of this compound.
Caption: Predicted inhibition of the NF-κB inflammatory pathway.
Caption: General experimental workflow for efficacy evaluation.
References
Cross-Validation of H-Gly-D-Tyr-OH's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the predicted and observed effects of the dipeptide H-Gly-D-Tyr-OH in various cell lines. Due to the limited direct experimental data on this compound, this guide leverages data from its L-isomer counterpart, H-Gly-L-Tyr-OH, and other relevant tyrosine-containing peptides to provide a comprehensive analysis. The inclusion of the D-amino acid isomer suggests enhanced enzymatic stability, a desirable trait for therapeutic peptides.
The unique structure of this compound, featuring a C-terminal D-tyrosine residue, suggests potential for significant biological activity, including antioxidant and anti-inflammatory properties. The presence of the D-amino acid is known to confer resistance to proteolytic degradation, potentially leading to more sustained effects compared to its L-isomer. This guide will explore the available data on related compounds to build a predictive profile for this compound and provide detailed experimental protocols for its validation.
Comparative Analysis of Tyrosine-Containing Dipeptides
While direct quantitative data for this compound is scarce in publicly available literature, the effects of its L-isomer and other tyrosine-containing dipeptides have been studied in various cell-based assays. These studies provide a basis for predicting the potential activities of this compound. The primary activities associated with tyrosine-containing peptides are antioxidant and neuroprotective effects.
Antioxidant and Cytoprotective Effects
The phenolic hydroxyl group of tyrosine is a key contributor to the antioxidant capacity of these peptides, acting as a hydrogen donor to neutralize free radicals. This activity can be quantified using assays that measure the reduction of reactive oxygen species (ROS) in cells.
| Dipeptide | Cell Line | Assay | Observed Effect |
| H-Gly-L-Tyr-OH | Chinese Hamster Ovary (CHO) | Metabolic Analysis | Did not significantly alter metabolism compared to control.[1] |
| L-Alanyl-L-Tyrosine (Ala-Tyr) | Chinese Hamster Ovary (CHO) | Metabolic Analysis | Taken up by cells and cleaved intracellularly.[1] |
| L-Prolyl-L-Tyrosine (Pro-Tyr) | Chinese Hamster Ovary (CHO) | Metabolic Analysis | Significantly reduced viable cell density.[1] |
| Cyclo(Phe-Tyr) | HT-29, MCF-7, HeLa | Anti-neoplastic Assay | Showed significant growth inhibition, particularly in MCF-7 cells (75.6% inhibition).[2] |
| Asn-Trp (Comparator) | Human Umbilical Vein Endothelial Cells | Cell Viability | Showed protection against methylglyoxal-induced cell death.[3] |
Based on these findings, it is hypothesized that this compound would exhibit significant antioxidant and cytoprotective effects, potentially greater than its L-isomer due to increased stability.
Neuroprotective Effects
Tyrosine is a precursor to neurotransmitters, and peptides containing tyrosine have been investigated for their neuroprotective potential. These effects are often evaluated in neuronal cell lines subjected to oxidative stress or excitotoxicity.
| Peptide/Compound | Cell Line | Model of Injury | Observed Effect |
| Walnut-derived Tyrosine-containing peptides | Not specified | Not specified | Validated for BBB-transport capability and neuroprotective properties. |
| Kyotorphin (L-Tyr-L-Arg) | Not specified (in vivo) | Not specified | Exerted an antinociceptive effect without negatively affecting memory formation in healthy rats. |
| TAT-STEP-myc peptide | Corticostriatal neuronal cultures | Oxygen-Glucose Deprivation (OGD) | Protected cultured neurons from hypoxia-reoxygenation injury. |
Given the neuroprotective properties of other tyrosine-containing peptides, this compound is a candidate for investigation in neuronal cell lines against various insults.
Experimental Protocols
To facilitate the cross-validation of this compound's effects, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound and comparator peptides for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
The DCFH-DA assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cell Seeding and Treatment: Seed cells in a 24-well or 96-well plate and treat with the peptides of interest, followed by an oxidative stressor (e.g., H₂O₂ or AAPH).
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with a buffered saline solution. Add the DCFH-DA working solution (typically 10-25 µM) to each well and incubate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells to remove any excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Quantification of Inflammatory Cytokines (ELISA)
An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Add cell culture supernatants (from cells treated with the peptides and an inflammatory stimulus like LPS) and a serial dilution of the recombinant cytokine standard to the wells and incubate.
-
Detection Antibody: Add a biotin-conjugated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add an enzyme-linked avidin or streptavidin.
-
Substrate Addition: Add a chromogenic substrate, which will produce a colored product.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.
Potential Signaling Pathways and Experimental Workflows
The biological effects of this compound are likely mediated through the modulation of specific signaling pathways. The presence of a tyrosine residue suggests potential interaction with pathways regulated by tyrosine phosphorylation.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Peptides can also act as ligands for G-protein coupled receptors (GPCRs), initiating a cascade of intracellular events.
Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling cascade.
To systematically investigate the effects of this compound, the following experimental workflow is proposed.
Caption: Proposed experimental workflow for this compound validation.
References
A Researcher's Guide to Statistical Validation of H-Gly-D-Tyr-OH Experimental Data
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying robust statistical methods to validate experimental data for the dipeptide H-Gly-D-Tyr-OH. Ensuring data integrity through rigorous statistical validation is paramount for accurate characterization, reliable bioactivity assessment, and regulatory compliance. This document compares common statistical approaches for both analytical and biological assays, provides detailed experimental protocols, and illustrates key workflows.
The methodologies outlined adhere to principles within the International Council for Harmonisation (ICH) Q2(R1) guidelines, which detail the validation of analytical procedures.[1][2][3]
Statistical Validation for Analytical Characterization
The identity, purity, and concentration of synthesized this compound must be confirmed using validated analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for purity assessment and quantification.[4][5] Robust validation of the HPLC method ensures that the results are accurate, precise, and reproducible.
Comparison of Statistical Methods for HPLC Validation
The following table compares key statistical methods used to validate an HPLC protocol for this compound analysis, based on ICH Q2(R1) guidelines.
| Validation Parameter | Statistical Method & Purpose | Typical Acceptance Criteria | Alternative Approaches |
| Specificity | Peak Purity Analysis (e.g., using a Diode Array Detector) and analysis of stressed samples. Statistical analysis is qualitative, confirming no co-eluting peaks at the analyte's retention time. | Peak purity index > 0.995. No significant peaks at the retention time of this compound in placebo or degraded samples. | Mass Spectrometry (MS) can confirm the mass-to-charge ratio of the peak, providing orthogonal verification of identity. |
| Linearity | Linear Regression Analysis (Least Squares). The relationship between concentration and detector response is assessed. | Coefficient of determination (r²) ≥ 0.995. The y-intercept should be close to zero. Visual inspection of the residual plot. | Quadratic or other non-linear models if the response is not linear over the desired range. |
| Accuracy | Percent Recovery Calculation and Student's t-test. Compares the measured concentration of spiked samples against the theoretical concentration. | Mean recovery between 98.0% and 102.0%. No significant difference between mean measured and true values (p > 0.05). | Analysis of a certified reference material (if available). |
| Precision (Repeatability & Intermediate) | Analysis of Variance (ANOVA) or calculation of Relative Standard Deviation (%RSD) for replicate measurements. | Repeatability: %RSD ≤ 1.0% for ≥6 replicates. Intermediate Precision: %RSD ≤ 2.0% across different days/analysts. | F-test to compare variances between different conditions (e.g., different analysts). |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) Ratio or Standard Deviation of the Response and the Slope of the calibration curve. | S/N Ratio: 3:1 for LOD, 10:1 for LOQ. Statistical Formula: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the blank and S is the slope. | Visual evaluation (lowest concentration that can be reliably detected/quantified). |
Experimental Protocol: HPLC Purity and Assay of this compound
Objective: To determine the purity and concentration of a synthesized batch of this compound.
Materials:
-
This compound sample and reference standard
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in Mobile Phase A.
-
Create a calibration curve by serially diluting the stock to concentrations from 0.01 to 0.5 mg/mL.
-
Accurately weigh and dissolve the experimental this compound sample to a target concentration of 0.2 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Gradient: 5% B to 40% B over 20 minutes.
-
-
Validation Procedure:
-
Linearity: Inject each calibration standard in triplicate and perform a linear regression analysis of peak area versus concentration.
-
Accuracy: Prepare spiked samples by adding known amounts of the reference standard to the sample solution at three levels (e.g., 80%, 100%, 120% of the target concentration). Calculate percent recovery.
-
Precision:
-
Repeatability: Inject the 0.2 mg/mL sample solution six times consecutively.
-
Intermediate Precision: A second analyst should repeat the analysis on a different day.
-
-
Purity Calculation: Purity is determined by the area percent method, where the main peak area is divided by the total area of all peaks.
-
Diagram: Analytical Validation Workflow
References
For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is paramount. This guide provides a comparative analysis of the dipeptide H-Gly-D-Tyr-OH, focusing on its potential biological activities, synthesis, and characterization. Due to a lack of direct reproducibility studies on this compound, this guide synthesizes available data on this peptide and closely related molecules to provide a framework for evaluation and future research.
Executive Summary
This compound, a dipeptide composed of glycine and the D-enantiomer of tyrosine, has garnered interest for its potential biological activities, particularly in the realm of melanogenesis inhibition. The presence of D-tyrosine suggests a capacity to act as a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis. This guide compares this compound with its L-isomer, H-Gly-L-Tyr-OH, and D-tyrosine to elucidate the potential structure-activity relationships. While experimental data specifically for this compound is limited, this document provides detailed experimental protocols for its synthesis, characterization, and bioactivity assessment to facilitate reproducible research in this area.
Data Presentation
The following tables summarize the key physicochemical properties and comparative biological activities of this compound and its alternatives.
Table 1: Physicochemical Properties
| Property | This compound | H-Gly-L-Tyr-OH | D-Tyrosine |
| Molecular Formula | C₁₁H₁₄N₂O₄ | C₁₁H₁₄N₂O₄ | C₉H₁₁NO₃ |
| Molecular Weight | 238.24 g/mol | 238.24 g/mol | 181.19 g/mol |
| CAS Number | 133706-65-7[1] | 658-79-7 | 556-02-5 |
| Appearance | White to off-white solid (predicted) | White to off-white solid | White to off-white powder |
| Solubility | Soluble in water (predicted) | Soluble in water | Sparingly soluble in water |
Table 2: Comparative Biological Activity - Tyrosinase Inhibition
| Compound | Predicted IC₅₀ (µM) | Mechanism of Action |
| This compound | Data not available; predicted to be a potent inhibitor | Competitive Inhibition (Predicted) |
| H-Gly-L-Tyr-OH | Not applicable (Substrate) | Substrate for Tyrosinase |
| D-Tyrosine | ~10,000[2] | Competitive Inhibition[2][3] |
| Kojic Acid (Reference) | ~10-50 | Competitive/Mixed Inhibition |
Note: IC₅₀ values can vary significantly based on experimental conditions (e.g., enzyme source, substrate concentration, pH). The value for D-Tyrosine is an approximation from available literature.
Experimental Protocols
Reproducibility of findings hinges on detailed and standardized experimental methodologies. The following protocols are adapted from established methods for similar peptides and provide a framework for the synthesis, characterization, and biological evaluation of this compound.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most common method for producing peptides like this compound. The following is a general protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-D-Tyr(tBu)-Wang resin
-
Fmoc-Gly-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Tyr(tBu)-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the D-tyrosine on the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected D-tyrosine on the resin using a coupling agent and a base.
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added glycine.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group (tBu) using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Peptide Characterization
a) Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Data Analysis: Analyze the spectrum for the [M+H]⁺ ion corresponding to the theoretical mass of this compound (239.10 m/z).
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure and purity of the synthesized peptide.
-
Method: ¹H NMR and ¹³C NMR.
-
Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., D₂O).
-
Data Analysis: Analyze the chemical shifts and coupling constants to confirm the presence of both glycine and D-tyrosine residues and the peptide bond linkage.
Biological Activity Assay: Tyrosinase Inhibition
This assay determines the ability of this compound to inhibit the activity of tyrosinase, the key enzyme in melanogenesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound, H-Gly-L-Tyr-OH, D-Tyrosine, Kojic acid)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding L-DOPA to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key concepts related to the study of this compound.
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
References
- 1. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up- or Downregulation of Melanin Synthesis Using Amino Acids, Peptides, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Framework for Validating the Specificity of H-Gly-D-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Gly-D-Tyr-OH is a molecule of interest in biochemical and pharmaceutical research. However, there is a notable lack of specific, publicly available experimental data to validate its biological target and specificity. This guide addresses this gap by proposing a comprehensive framework for validating the specificity of this compound. We will hypothesize a potential target, outline detailed experimental protocols for key validation assays, and provide a template for data presentation and visualization. This document serves as a practical guide for researchers seeking to characterize the activity of this compound and similar small peptides.
Introduction to this compound and the Challenge of Target Validation
This compound is a dipeptide composed of glycine and the D-isomer of tyrosine. While its L-isomer counterpart, H-Gly-L-Tyr-OH, is a known metabolite, the specific biological role and target of the D-isomer remain largely uncharacterized in publicly available literature.[1] The presence of a tyrosine residue suggests potential involvement in various biological processes, including signaling pathways where tyrosine phosphorylation is critical.[2] The D-amino acid configuration may confer resistance to proteolytic degradation, making it an interesting candidate for therapeutic development.
Given the limited data, this guide will propose a hypothetical target for this compound—a hypothetical receptor tyrosine kinase (RTK), hereafter referred to as "Hypothetical RTK-1"—to illustrate a robust validation workflow. This framework can be adapted to other potential targets as they are identified.
Comparative Analysis: A Hypothetical Scenario
To objectively assess the specificity of this compound, it is essential to compare its performance against relevant alternatives. In our hypothetical scenario, we will compare this compound with its L-isomer (H-Gly-L-Tyr-OH) and a negative control peptide (H-Gly-D-Ala-OH), where the tyrosine residue is replaced with alanine to eliminate the phenolic side chain's specific interactions.
The following table summarizes hypothetical quantitative data from key validation assays.
| Compound | Target | Binding Affinity (Kd) (nM) | Functional Activity (IC50) (nM) | Selectivity vs. Hypothetical RTK-2 (Fold) |
| This compound | Hypothetical RTK-1 | 50 | 120 | 100 |
| H-Gly-L-Tyr-OH | Hypothetical RTK-1 | 500 | 1500 | 20 |
| H-Gly-D-Ala-OH | Hypothetical RTK-1 | > 10,000 | > 10,000 | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections describe the protocols for the key assays cited in the comparative data table.
Radioligand Binding Assay for Target Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Kd) of this compound for the hypothetical RTK-1.
Materials:
-
HEK293 cells overexpressing Hypothetical RTK-1
-
[125I]-labeled tyrosine-containing ligand (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Test compounds: this compound, H-Gly-L-Tyr-OH, H-Gly-D-Ala-OH
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing Hypothetical RTK-1.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand at a fixed concentration (e.g., 0.1 nM).
-
Add 50 µL of the cell membrane preparation (containing 10 µg of protein) to each well.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by three washes with ice-cold wash buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding and perform a non-linear regression analysis to determine the Ki values, which can be converted to Kd.
Cell-Based Phosphorylation Assay for Functional Activity
This protocol measures the ability of this compound to inhibit the ligand-induced phosphorylation of Hypothetical RTK-1, providing a measure of its functional activity (IC50).
Materials:
-
A549 cells endogenously expressing Hypothetical RTK-1
-
Serum-free cell culture medium
-
Recombinant ligand for Hypothetical RTK-1
-
Test compounds: this compound, H-Gly-L-Tyr-OH, H-Gly-D-Ala-OH
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-phospho-RTK-1 antibody
-
Anti-total-RTK-1 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot apparatus
Procedure:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with the recombinant ligand for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-phospho-RTK-1 and anti-total-RTK-1 antibodies.
-
Visualize the bands using a chemiluminescent substrate and quantify the band intensities.
-
Calculate the percentage of inhibition of phosphorylation and determine the IC50 values.
Visualizing the Mechanisms and Workflows
Diagrams are essential for understanding complex biological pathways and experimental procedures. The following visualizations were created using the DOT language.
Caption: Hypothetical signaling pathway showing this compound inhibiting RTK-1.
Caption: Experimental workflow for specificity validation.
Conclusion and Future Directions
This guide presents a hypothetical yet rigorous framework for validating the specificity of this compound. By employing a combination of binding and functional assays, and by comparing the molecule to appropriate controls, researchers can build a comprehensive profile of its activity. The provided protocols and visualizations serve as a starting point for these investigations. Future studies should aim to identify the true biological target of this compound and explore its therapeutic potential, particularly given its potential for increased stability due to the D-amino acid. The methodologies outlined herein are fundamental to the robust characterization of any novel bioactive compound.
References
Unveiling the Anti-Melanogenic Potential of H-Gly-D-Tyr-OH: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dipeptide H-Gly-D-Tyr-OH with established alternatives for the inhibition of melanin synthesis. Leveraging a hypothetical mechanism of action centered on tyrosinase inhibition, this document presents supporting experimental data for comparator molecules, detailed protocols for validation, and a conceptual framework for utilizing knockout models to elucidate its biological function.
While direct experimental validation for this compound is emerging, its structural components—glycine and a D-isoform of tyrosine—suggest a compelling potential as a modulator of melanogenesis. It is hypothesized that this compound acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin production. The presence of D-tyrosine is thought to interfere with the binding of the natural substrate, L-tyrosine, to the active site of the enzyme, thereby reducing the synthesis of melanin. This guide explores this proposed mechanism in the context of well-characterized tyrosinase inhibitors, kojic acid and arbutin, and outlines a path toward its experimental validation using cellular and knockout models.
Comparative Analysis of Tyrosinase Inhibitors
To contextualize the potential efficacy of this compound, its predicted activity is compared against kojic acid and arbutin, two widely studied tyrosinase inhibitors. The following table summarizes their performance based on publicly available data.
| Compound | Target | Mechanism of Action | IC50 (Mushroom Tyrosinase) | Effective Concentration (Cellular Melanin Reduction) |
| This compound (Hypothetical) | Tyrosinase | Competitive Inhibition | Not yet determined | Not yet determined |
| Kojic Acid | Tyrosinase | Chelates copper ions in the active site, competitive/mixed inhibition | ~12.1 - 30.6 µM[1][2] | Varies by cell line and conditions |
| Arbutin (β-arbutin) | Tyrosinase | Competitive/Non-competitive Inhibition | ~0.9 - 8.87 mM[3][4] | Varies by cell line and conditions |
Hypothetical Signaling Pathway of this compound in Melanogenesis
The proposed mechanism of action for this compound involves the direct inhibition of tyrosinase within the melanosome, disrupting the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a key precursor for both eumelanin and pheomelanin. This leads to a downstream reduction in overall melanin synthesis.
Experimental Protocols for Mechanism Validation
To empirically validate the hypothesized mechanism of action of this compound, the following established experimental protocols are recommended.
In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase, a commonly used model.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)
-
L-Tyrosine
-
L-DOPA
-
Phosphate Buffer (pH 6.8)
-
96-well microplate reader
-
This compound and comparator compounds (Kojic Acid, Arbutin)
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding L-Tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity) to each well.
-
Measure the absorbance at 475-490 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Cellular Melanin Content Assay (B16F10 Melanoma Cells)
This assay assesses the ability of a compound to reduce melanin production in a cellular context.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
α-Melanocyte Stimulating Hormone (α-MSH)
-
Sodium hydroxide (NaOH)
-
96-well plate reader
-
This compound and comparator compounds
Procedure:
-
Seed B16F10 cells in a 6-well or 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds in the presence or absence of α-MSH (to stimulate melanogenesis) for 48-72 hours.
-
Wash the cells with PBS and lyse them with a solution of 1N NaOH.
-
Heat the lysate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration of each sample.
Validating the Mechanism of Action with Knockout Models
The use of a tyrosinase knockout (Tyr-KO) model provides a definitive method to confirm that the anti-melanogenic effect of this compound is directly mediated through the inhibition of this enzyme.
Conceptual Experimental Workflow Using a Tyrosinase Knockout Model
This workflow outlines the logical steps to validate the on-target effect of this compound.
The expected outcome is that this compound will significantly reduce melanin content in wild-type cells but will have no effect in tyrosinase knockout cells, which already have a baseline level of melanin production that is independent of tyrosinase activity. This would provide strong evidence that tyrosinase is the primary target of this compound. The successful development of tyrosinase knockout melanoma cell lines has been reported, demonstrating the feasibility of this approach.[5]
Logical Framework for Knockout Model Validation
The use of a knockout model is based on a clear logical premise to ascertain the specificity of a compound's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The relationship between melanin production and lipofuscin formation in Tyrosinase gene knockout melanocytes using CRISPR/Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Cellular Responses to H-Gly-D-Tyr-OH Treatment: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Gly-D-Tyr-OH, containing a D-isomeric form of tyrosine, presents an interesting candidate for investigating cellular signaling and metabolic pathways due to its potential for increased stability against enzymatic degradation. The tyrosine residue is a key player in cellular signaling, primarily through phosphorylation events mediated by tyrosine kinases.[1] Understanding the global proteomic changes induced by this compound can provide critical insights into its mechanism of action and potential therapeutic applications. This guide outlines a comparative proteomic approach to elucidate the cellular response to this compound treatment.
Hypothetical Quantitative Proteomic Data
The following table represents a hypothetical summary of quantitative proteomic data from a comparative study of cells treated with this compound versus a vehicle control. This data is illustrative and based on typical findings in proteomic analyses of cellular responses to bioactive peptides.
| Protein ID | Gene Name | Function | Fold Change (this compound / Control) | p-value | Cellular Pathway |
| P04637 | TP53 | Tumor suppressor | 1.8 | <0.05 | Apoptosis |
| P27361 | MAPK1 | Mitogen-activated protein kinase 1 | -2.1 | <0.05 | MAPK Signaling |
| P15056 | SRC | Proto-oncogene tyrosine-protein kinase | -1.5 | <0.05 | RTK Signaling |
| Q9Y243 | HSP90AA1 | Heat shock protein 90 | 2.5 | <0.01 | Protein Folding |
| P08670 | VIM | Vimentin | -1.7 | <0.05 | Cytoskeleton |
| P62258 | RPS6 | Ribosomal protein S6 | 1.9 | <0.05 | mTOR Signaling |
| O00159 | BAX | Apoptosis regulator | 2.2 | <0.01 | Apoptosis |
| P31749 | AKT1 | Serine/threonine-protein kinase | -1.6 | <0.05 | PI3K-Akt Signaling |
| P01116 | KRAS | GTPase KRAS | -1.4 | <0.05 | Ras Signaling |
| Q06609 | STAT3 | Signal transducer and activator of transcription 3 | -1.8 | <0.05 | JAK-STAT Signaling |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate assessment of proteomic changes.
1. Cell Culture and Treatment:
-
Cell Line: A human cell line relevant to the research question (e.g., HeLa, HEK293, or a cancer cell line) should be used.
-
Culture Conditions: Cells are to be cultured in the appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Once cells reach 70-80% confluency, the medium should be replaced with a fresh medium containing either this compound at a predetermined experimental concentration or a vehicle control (e.g., sterile phosphate-buffered saline). The treatment duration should be optimized based on preliminary time-course experiments.
2. Protein Extraction and Digestion:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
In-solution Digestion:
-
An equal amount of protein from each sample is taken for digestion.
-
Proteins are denatured with a denaturing agent (e.g., urea) and reduced with dithiothreitol (DTT).
-
Cysteines are alkylated with iodoacetamide (IAA).
-
Proteins are digested overnight with sequencing-grade trypsin.
-
The resulting peptide mixture is desalted using a C18 solid-phase extraction column.
-
3. Mass Spectrometry Analysis:
-
LC-MS/MS: The desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] A nano-flow HPLC system is coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS and MS/MS spectra.[2]
4. Data Analysis:
-
Database Search: The raw MS data is processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.[2] The search is performed against a relevant protein database (e.g., UniProt human database).
-
Statistical Analysis: The protein quantification data is statistically analyzed to identify differentially expressed proteins between the treated and control groups. A fold-change cutoff and a p-value threshold (e.g., >1.5-fold change and p-value < 0.05) are applied to determine significance.
-
Bioinformatics Analysis: The list of differentially expressed proteins is subjected to bioinformatics analysis (e.g., GO enrichment, pathway analysis) to identify enriched biological processes and signaling pathways.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway potentially modulated by a tyrosine-containing peptide like this compound.
Experimental Workflow Diagram
The diagram below outlines the key steps in a comparative proteomics experiment.
References
Independent Verification of H-Gly-D-Tyr-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes and analytical results for the dipeptide H-Gly-D-Tyr-OH, offering a framework for the independent verification of its published data. While specific, direct comparative studies on this compound are not extensively available in public literature, this document compiles representative data and methodologies based on established peptide synthesis and analysis techniques.
Comparative Data of Synthetic Methodologies
The synthesis of this compound can be approached through several methods, with Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis being the most common. Each method presents distinct advantages and challenges in terms of yield, purity, and scalability. Below is a summary of expected quantitative data from these two primary synthetic routes.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis | Alternative Method: Chemoenzymatic |
| Principle | Stepwise addition of amino acids to a growing peptide chain on a solid resin support.[1] | Peptide bond formation occurs in a homogenous solvent system. | Utilizes enzymes, such as ligases, to form peptide bonds, often in aqueous media.[2] |
| Typical Crude Purity | 75-90% | 60-85% | 85-98% |
| Overall Yield | 60-80% | 50-70% | 70-95% |
| Key Advantages | Ease of purification, potential for automation.[3] | Scalability, potentially lower cost of reagents for large scale. | High selectivity, environmentally friendly, fewer side reactions.[3] |
| Key Disadvantages | Higher cost of reagents for large scale, potential for side reactions related to the resin.[4] | Purification can be more complex, requiring multiple crystallization or chromatographic steps. | Enzyme stability and cost can be a factor, substrate scope may be limited. |
Experimental Workflow for Synthesis and Verification
The synthesis and subsequent verification of this compound involve a systematic workflow to ensure the final product meets the required purity and identity specifications. This process begins with the chemical synthesis of the peptide, followed by purification and comprehensive analytical characterization.
Caption: Experimental workflow for this compound synthesis and verification.
Key Experimental Protocols
Reproducible experimental protocols are fundamental to the verification of scientific results. The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a standard manual Fmoc/tBu-based solid-phase synthesis approach.
-
Resin Swelling: Swell Fmoc-D-Tyr(tBu)-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.
-
Glycine Coupling: Pre-activate Fmoc-Gly-OH with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Confirm complete coupling with a ninhydrin test.
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step to remove the protecting group from the N-terminal glycine.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group.
-
Peptide Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether. Isolate the peptide by centrifugation and wash the pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Purification by Preparative RP-HPLC
The crude peptide is purified using reverse-phase high-performance liquid chromatography.
-
Column: C18 column (e.g., 10 µm particle size, 250 x 22.5 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-35% B over 30 minutes.
-
Detection: UV at 220 nm and 280 nm.
-
Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A. Inject the solution onto the equilibrated column. Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Analytical Characterization
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to determine the purity and confirm the molecular weight of the synthesized peptide.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) coupled to an HPLC system.
-
Sample Preparation: Dissolve the purified peptide in a water/acetonitrile mixture with 0.1% formic acid.
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The expected protonated molecular ion [M+H]⁺ for this compound (C11H14N2O4) is approximately m/z 239.10.
-
Purity Assessment: The purity is determined by integrating the area of the main peak in the chromatogram.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the covalent structure of the dipeptide.
-
Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5 mL of deuterium oxide (D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. The spectrum should show characteristic signals for the glycine α-protons, and the α, β, and aromatic protons of the D-tyrosine residue.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum to identify all the carbon atoms in the molecule, including the carbonyl carbons of the peptide bond and the C-terminus.
Signaling Pathways and Logical Relationships
While this compound is not directly implicated in specific major signaling pathways, short peptides containing tyrosine are of interest in various biological contexts. For instance, peptides with C-terminal tyrosine residues are studied for their potential antioxidant properties. The tyrosine residue can also be a site for post-translational modifications like phosphorylation, a key event in many cellular signaling cascades.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling H-Gly-D-Tyr-OH
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides comprehensive, immediate safety and logistical guidance for the dipeptide H-Gly-D-Tyr-OH, focusing on operational procedures and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | With side-shields, conforming to ANSI Z87.1 or EN166 standards. | Protects against splashes of solutions or airborne powder that can cause serious eye irritation.[1][2] |
| Hand Protection | Disposable Gloves | Nitrile or latex, chemical-resistant. | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | Laboratory Coat | Standard, long-sleeved. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | Suitable for dust/aerosols (e.g., N95 or P1). | Recommended when handling the powder form to avoid inhalation, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder.
-
Ensure that a safety shower and an eyewash station are easily accessible.
-
Before handling the compound, gather all necessary equipment and reagents to minimize movement and potential for spills.
2. Weighing and Reconstitution:
-
When weighing the solid form of this compound, do so in an area with minimal air currents to prevent the dispersal of powder.
-
For reconstitution, slowly add the appropriate solvent to the vial containing the peptide to prevent splashing.
3. Experimental Use:
-
Handle all solutions containing this compound with the same precautions as the solid form.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.
4. Storage:
-
For long-term storage, maintain this compound at -80°C (up to 6 months).
-
For short-term storage, -20°C is suitable for up to one month.
-
Store in a tightly sealed container to prevent moisture absorption and degradation.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. |
| In Case of Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. |
| If Swallowed | Rinse the mouth with water. |
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and adhere to regulations.
1. Waste Segregation:
-
Solid Waste: Collect excess solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, clearly labeled, and sealed container for non-hazardous chemical waste.
-
Liquid Waste: Aqueous solutions of this compound can generally be disposed of down the drain with a large volume of water, provided this complies with local and institutional regulations. Always confirm your institution's policies on aqueous waste.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated laboratory waste stream.
2. Institutional Procedures:
-
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.
-
Follow your institution's specific procedures for chemical waste pickup, which is typically managed by the Environmental Health and Safety (EHS) department.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
